molecular formula C6H3F3N2O2 B1427097 6-(Trifluoromethyl)pyridazine-3-carboxylic acid CAS No. 1192155-05-7

6-(Trifluoromethyl)pyridazine-3-carboxylic acid

Cat. No.: B1427097
CAS No.: 1192155-05-7
M. Wt: 192.1 g/mol
InChI Key: NJVZTXHNKXUAMB-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)pyridazine-3-carboxylic acid (CAS 1192155-05-7) is a high-purity chemical building block supplied for research and development purposes. This compound, with the molecular formula C 6 H 3 F 3 N 2 O 2 and a molecular weight of 192.10 g/mol , is a valuable scaffold in medicinal chemistry and pharmaceutical research. The molecule features a pyridazine ring system substituted with both a carboxylic acid moiety and a metabolically stable trifluoromethyl group, making it a versatile intermediate for the synthesis of more complex molecules. Its primary research value lies in its application in drug discovery projects, particularly as a precursor for the design and development of novel bioactive compounds and potential pharmacophores. The carboxylic acid group allows for further functionalization through amide bond formation or esterification, facilitating its incorporation into larger molecular structures. The presence of the trifluoromethyl group, a common motif in modern agrochemical and pharmaceutical agents, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity . This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers can find detailed structural information, including SMILES (C1=CC(=NN=C1C(=O)O)C(F)(F)F) and InChIKey (NJVZTXHNKXUAMB-UHFFFAOYSA-N) identifiers, in public chemical databases .

Properties

IUPAC Name

6-(trifluoromethyl)pyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N2O2/c7-6(8,9)4-2-1-3(5(12)13)10-11-4/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVZTXHNKXUAMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192155-05-7
Record name 6-(Trifluoromethyl)pyridazine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-(Trifluoromethyl)pyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Modern Chemistry

6-(Trifluoromethyl)pyridazine-3-carboxylic acid, identified by its CAS Number 1192155-05-7, is a heterocyclic building block of significant interest in the fields of medicinal chemistry and agrochemical research.[1][2] Its structure marries the unique electronic properties of the pyridazine ring with the potent influence of a trifluoromethyl group, creating a versatile scaffold for the design of novel bioactive molecules. The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is recognized for its ability to engage in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition at biological targets.[3] The trifluoromethyl group, a common bioisostere for a methyl group, can enhance metabolic stability, binding affinity, and cell permeability of a molecule. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering a technical resource for researchers leveraging this compound in their scientific endeavors.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. While extensive experimental data for this compound is not broadly published, a combination of information from suppliers and predictive models provides a solid foundation for its use.

PropertyValueSource
CAS Number 1192155-05-7[1][2]
Molecular Formula C₆H₃F₃N₂O₂[1][2][4]
Molecular Weight 192.09 g/mol [1]
Predicted XlogP 0.6[4]
Monoisotopic Mass 192.01466 Da[4]
Chemical Structure

The structural formula of this compound is presented below. The trifluoromethyl group at the 6-position and the carboxylic acid at the 3-position are key functional handles for synthetic modifications.

Caption: Chemical structure of this compound.

Synthesis and Derivatization

One such general approach involves the cyclocondensation of a trifluoromethyl-containing building block. For instance, a patent for the preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives starts from 4,4,4-trifluoro-3-aminobutanoates.[5] A similar strategy could potentially be adapted for the pyridazine analogue.

The carboxylic acid moiety of the title compound is a versatile functional group for further synthetic transformations. Standard organic chemistry reactions can be employed to convert the carboxylic acid into a variety of other functional groups, such as esters, amides, and acid chlorides, thereby enabling the generation of diverse chemical libraries for screening.

Illustrative Derivatization Workflow

The following workflow illustrates the potential for derivatization of this compound, a critical step in structure-activity relationship (SAR) studies.

derivatization_workflow start This compound ester Ester Derivatives start->ester Fischer Esterification (R-OH, H⁺) amide Amide Library start->amide Amide Coupling (e.g., HATU, EDCI) acid_chloride Acid Chloride Intermediate start->acid_chloride SOCl₂ or (COCl)₂ alcohol Hydroxymethyl Derivative start->alcohol Reduction (e.g., BH₃) acid_chloride->ester R-OH acid_chloride->amide R₂NH

Caption: Potential synthetic derivatization pathways for this compound.

Applications in Drug Discovery and Agrochemicals

The pyridazine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in biologically active compounds.[3] Pyridazine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a trifluoromethyl group can further enhance these properties.

While specific drug development projects utilizing this compound are not extensively documented in the public domain, its structural motifs are present in various patented compounds. Its utility primarily lies as a key intermediate in the synthesis of more complex molecules for biological screening. For example, the related compound, 3-chloro-6-(trifluoromethyl)pyridazine, serves as a precursor for more elaborate structures.[6]

The general applications of trifluoromethyl-substituted pyridazines and pyridazines in medicinal chemistry include their use in the development of:

  • Kinase Inhibitors: The pyridazine ring can act as a hinge-binding motif in the ATP-binding pocket of various kinases.

  • GPCR Modulators: The polar nature of the pyridazine can be exploited for interactions with G-protein coupled receptors.

  • Enzyme Inhibitors: The scaffold can be decorated with functional groups to target the active sites of various enzymes.

In the agrochemical sector, pyridazine derivatives are utilized in the development of herbicides and insecticides. The trifluoromethyl group is known to enhance the efficacy of these agents.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) for this compound is not universally available, data from closely related analogues such as 3-chloro-6-(trifluoromethyl)pyridazine can provide guidance on handling and safety measures.[6]

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds in drug discovery and agrochemical research. Its unique combination of a pyridazine core and a trifluoromethyl group offers a compelling starting point for the design of molecules with enhanced biological activity and favorable physicochemical properties. While further research is needed to fully elucidate its potential, this technical guide provides a foundational understanding for scientists and researchers looking to incorporate this promising scaffold into their work.

References

  • This compound | 1192155-05-7 | C6H3F3N2O2 | Appchem. (n.d.).
  • This compound (C6H3F3N2O2) - PubChem. (n.d.).
  • EP2821398A1 - Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates - Google Patents. (n.d.).
  • 3-Chloro-6-(trifluoromethyl)pyridazine - CAS Common Chemistry. (n.d.).
  • Synthesis of α‐(Trifluoromethyl)pyridazine Derivatives - OUCI. (n.d.).

Sources

A Comprehensive Technical Guide to 6-(Trifluoromethyl)pyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 6-(Trifluoromethyl)pyridazine-3-carboxylic acid, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. We will explore its fundamental physicochemical properties, synthesis, reactivity, and its role as a versatile building block in the creation of novel bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Core Molecular Attributes

This compound is a pyridazine derivative characterized by a trifluoromethyl group at the 6-position and a carboxylic acid group at the 3-position. This unique substitution pattern imparts specific electronic properties and steric influences that are highly valuable in molecular design.

Physicochemical Properties

A clear understanding of the compound's basic properties is the foundation for its application. The key identifiers and calculated properties are summarized below.

PropertyValueReference
Molecular Formula C₆H₃F₃N₂O₂[1][2]
Molecular Weight 192.09 g/mol [1]
Monoisotopic Mass 192.01466 Da
CAS Number 1192155-05-7[2]
MDL Number MFCD23382367[2]
SMILES O=C(C1=NN=C(C(F)(F)F)C=C1)O[2]
InChI InChI=1S/C6H3F3N2O2/c7-6(8,9)4-2-1-3(5(12)13)10-11-4/h1-2H,(H,12,13)[3]
Predicted XlogP 0.6[3]

Table 1: Key Physicochemical Properties and Identifiers.

The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the acidity of the carboxylic acid and the overall electronic nature of the pyridazine ring. The predicted XlogP value suggests moderate lipophilicity, a crucial parameter in drug design for balancing solubility and membrane permeability.

Structural Isomers

It is important to distinguish the title compound from its structural isomers, which may exhibit different chemical and biological properties. Other isomers include 5-(trifluoromethyl)pyridazine-3-carboxylic acid and 6-(trifluoromethyl)pyridazine-4-carboxylic acid, each with the same molecular formula and weight but with different substitution patterns on the pyridazine ring.[4][5]

Synthesis and Reactivity Insights

The synthesis of trifluoromethylated pyridazines is a topic of considerable research, driven by their potential biological activities.[6] While specific, detailed public-domain synthesis protocols for this compound are not extensively documented, general strategies for related structures provide a logical framework for its preparation.

Synthetic Strategies: A Mechanistic Perspective

The construction of the trifluoromethylated pyridazine core often involves cyclocondensation reactions using building blocks that already contain the trifluoromethyl group.[7] A plausible synthetic approach could involve the reaction of a trifluoromethyl-substituted 1,4-dicarbonyl compound or its equivalent with hydrazine, followed by oxidation and functional group manipulation to install the carboxylic acid.

The choice of starting materials and reagents is critical. For instance, the use of (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one is a common strategy for introducing the CF₃-containing fragment in the synthesis of related heterocyclic systems.[7]

Synthesis_Logic cluster_start Key Starting Materials cluster_process Core Reactions cluster_end Final Product A CF₃-Containing Building Block C Cyclocondensation with Hydrazine A->C B 1,4-Dicarbonyl Synthon B->C D Aromatization/ Oxidation C->D Forms Dihydropyridazine E Side-Chain Functionalization D->E Creates Pyridazine Core F 6-(CF₃)-Pyridazine- 3-COOH E->F e.g., Oxidation of a methyl group to COOH Amide_Coupling_Workflow cluster_prep Step 1: Activation cluster_reaction Step 2: Coupling cluster_purification Step 3: Purification A Dissolve Acid (1.0 eq) in DCM B Add HATU (1.1 eq) & DIPEA (2.0 eq) A->B C Stir 15 min @ RT (Forms Activated Ester) B->C D Add Amine (1.05 eq) C->D E Stir 2-12h @ RT (Monitor by LC-MS) D->E F Aqueous Work-up (Acid/Base Washes) E->F G Dry & Concentrate F->G H Flash Chromatography G->H I Pure Amide Product H->I

Sources

An In-depth Technical Guide to 6-(Trifluoromethyl)pyridazine-3-carboxylic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-(trifluoromethyl)pyridazine-3-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry and materials science. We will delve into its synthesis, chemical and physical properties, spectroscopic characterization, and its burgeoning applications, particularly in the realm of drug discovery.

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine ring system, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its influence on the physicochemical properties of a molecule, make it a valuable component in the design of novel therapeutic agents.[1][2][3] The introduction of a trifluoromethyl group (-CF3) at the 6-position of the pyridazine ring further enhances its utility. The -CF3 group is a powerful modulator of a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This combination of a pyridazine core and a trifluoromethyl substituent makes this compound a highly sought-after intermediate for the synthesis of innovative pharmaceuticals and functional materials.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective utilization in research and development.

PropertyValueSource
CAS Number 1192155-05-7[4][5]
Molecular Formula C₆H₃F₃N₂O₂[4][5]
Molecular Weight 192.09 g/mol [4]
Appearance White to off-white solidInferred from typical appearance of similar organic acids
SMILES O=C(O)c1cc(c(nn1)F)(F)F[5][6]
InChI Key NJVZTXHNKXUAMB-UHFFFAOYSA-N[6]

Synthesis of this compound

While a definitive, publicly available, step-by-step synthesis protocol for this compound is not readily found in the literature, its synthesis can be logically deduced from established chemical principles and analogous transformations of related heterocyclic systems. The most plausible synthetic route commences with the commercially available starting material, 3-chloro-6-(trifluoromethyl)pyridazine.

Two primary strategies can be envisioned for the conversion of 3-chloro-6-(trifluoromethyl)pyridazine to the desired carboxylic acid:

  • Route A: Hydrolysis of a Nitrile Intermediate: This two-step process involves an initial cyanation of the chloro-substituent followed by hydrolysis of the resulting nitrile.

  • Route B: Direct Carboxylation: This approach involves the direct introduction of the carboxylic acid moiety, potentially through a Grignard reagent or a palladium-catalyzed carboxylation reaction.

Below, we provide a detailed, illustrative protocol for the more robust and commonly employed nitrile hydrolysis route.

Proposed Synthesis Workflow

G start 3-Chloro-6-(trifluoromethyl)pyridazine intermediate 6-(Trifluoromethyl)pyridazine-3-carbonitrile start->intermediate Cyanation (e.g., CuCN, DMF, heat) product This compound intermediate->product Hydrolysis (e.g., H2SO4/H2O or NaOH then H+)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis via Nitrile Hydrolysis

Step 1: Synthesis of 6-(Trifluoromethyl)pyridazine-3-carbonitrile

This step involves a nucleophilic aromatic substitution reaction where the chloro group of 3-chloro-6-(trifluoromethyl)pyridazine is displaced by a cyanide group.

  • Reagents and Materials:

    • 3-Chloro-6-(trifluoromethyl)pyridazine (1.0 eq)[7]

    • Copper(I) cyanide (CuCN) (1.2 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Inert atmosphere (Nitrogen or Argon)

    • Standard laboratory glassware and heating apparatus

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-chloro-6-(trifluoromethyl)pyridazine and copper(I) cyanide.

    • Under a positive pressure of nitrogen, add anhydrous DMF via a syringe.

    • Heat the reaction mixture to a temperature of 140-160 °C and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into a solution of ferric chloride in aqueous hydrochloric acid to decompose the copper cyanide complex.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 6-(trifluoromethyl)pyridazine-3-carbonitrile.

Step 2: Hydrolysis of 6-(Trifluoromethyl)pyridazine-3-carbonitrile

The nitrile intermediate is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.

  • Reagents and Materials:

    • 6-(Trifluoromethyl)pyridazine-3-carbonitrile (1.0 eq)

    • Concentrated sulfuric acid or Sodium hydroxide

    • Water

    • Standard laboratory glassware and heating apparatus

  • Acidic Hydrolysis Procedure:

    • In a round-bottom flask, add 6-(trifluoromethyl)pyridazine-3-carbonitrile to a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

    • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture in an ice bath and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 2-3.

    • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

  • Basic Hydrolysis Procedure:

    • In a round-bottom flask, suspend 6-(trifluoromethyl)pyridazine-3-carbonitrile in an aqueous solution of sodium hydroxide (e.g., 10-20%).

    • Heat the mixture to reflux until the evolution of ammonia ceases, indicating the completion of the hydrolysis.

    • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of 2-3.

    • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While a comprehensive set of publicly available spectra is limited, the expected spectral data can be predicted based on the known effects of the constituent functional groups.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two doublets in the aromatic region corresponding to the two protons on the pyridazine ring. The exact chemical shifts will be influenced by the electron-withdrawing nature of both the carboxylic acid and the trifluoromethyl group.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbonyl carbon of the carboxylic acid will be observed in the typical downfield region for carboxylic acids.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

4.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

  • A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700-1725 cm⁻¹.

  • C-F stretching bands for the trifluoromethyl group, usually found in the region of 1100-1300 cm⁻¹.

  • C=N and C=C stretching vibrations of the pyridazine ring in the 1400-1600 cm⁻¹ region.

4.3. Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (192.09 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and potentially the trifluoromethyl group. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Reactivity and Chemical Transformations

This compound possesses two primary reactive sites: the carboxylic acid group and the pyridazine ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality allows for a variety of standard transformations, making it a versatile handle for further molecular elaboration.

G start This compound ester Ester Derivatives start->ester Esterification (e.g., ROH, H+) amide Amide Derivatives start->amide Amidation (e.g., R2NH, coupling agent) acid_chloride Acid Chloride start->acid_chloride Acid Chloride Formation (e.g., SOCl2)

Caption: Key reactions of the carboxylic acid group.

  • Esterification: Reaction with an alcohol in the presence of an acid catalyst will yield the corresponding ester.

  • Amidation: Coupling with a primary or secondary amine, typically mediated by a coupling agent such as DCC or EDC, will form the corresponding amide. This is a particularly important reaction in medicinal chemistry for the synthesis of bioactive compounds.

  • Acid Chloride Formation: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride will convert the carboxylic acid to the more reactive acid chloride, which can then be used in a variety of acylation reactions.

Reactions of the Pyridazine Ring

The electron-deficient nature of the pyridazine ring, further enhanced by the trifluoromethyl group, makes it susceptible to nucleophilic aromatic substitution, although the carboxylic acid group is deactivating. Reactions at the ring are less common but can be achieved under specific conditions.

Applications in Research and Development

The unique structural features of this compound make it a valuable building block in several areas of chemical research, most notably in drug discovery.

Medicinal Chemistry

The pyridazine nucleus is a common motif in a wide range of biologically active molecules, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The incorporation of a trifluoromethyl group can significantly enhance the pharmacological profile of these molecules. This compound serves as a key intermediate for the synthesis of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs. The carboxylic acid handle allows for the facile introduction of various pharmacophoric groups through amide bond formation, leading to the exploration of structure-activity relationships.

Agrochemicals

Pyridazine derivatives have also found applications in the agrochemical industry as herbicides and insecticides.[8] The trifluoromethyl group is a common feature in many modern pesticides, contributing to their potency and metabolic stability. This compound can be used as a starting material for the synthesis of novel agrochemicals with improved efficacy and environmental profiles.

Materials Science

The rigid, aromatic structure of the pyridazine ring, combined with the unique properties of the trifluoromethyl group, makes this molecule a potential building block for the synthesis of novel organic materials with interesting electronic and photophysical properties.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use. General safety measures include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse the affected area with copious amounts of water and seek medical attention if necessary.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of functional molecules. Its unique combination of a pyridazine core and a trifluoromethyl group provides a powerful platform for the development of novel pharmaceuticals, agrochemicals, and advanced materials. The synthetic routes and reactivity patterns discussed in this guide provide a solid foundation for researchers to explore the full potential of this important chemical intermediate. As the demand for more effective and specific therapeutic agents and functional materials continues to grow, the importance of key building blocks like this compound is set to increase.

References

Sources

6-(Trifluoromethyl)pyridazine-3-carboxylic acid physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 6-(Trifluoromethyl)pyridazine-3-carboxylic Acid

Introduction: A Modern Building Block in Medicinal Chemistry

This compound is a heterocyclic building block of significant interest to researchers in drug discovery and development. Its structure, which combines a pyridazine core, a carboxylic acid functional group, and a trifluoromethyl moiety, offers a unique confluence of physicochemical properties that are highly sought after in the design of novel therapeutic agents. The pyridazine ring serves as a versatile scaffold and bioisostere for other aromatic systems, often enhancing aqueous solubility.[1] The trifluoromethyl group is a powerful modulator of electronic properties and metabolic stability, known to increase lipophilicity and binding affinity.[2][3][4] Finally, the carboxylic acid group provides a crucial handle for forming salts or engaging in hydrogen bond interactions with biological targets.

This guide provides a comprehensive overview of the core physical properties of this compound, details authoritative experimental protocols for their determination, and discusses the implications of these properties in the context of modern medicinal chemistry.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are the primary determinants of its behavior in both chemical and biological systems. For this compound, these properties provide a baseline for its application as a synthetic intermediate and a fragment in drug design.

PropertyValue / DescriptionSource(s)
CAS Number 1192155-05-7[5][6][7][8]
Molecular Formula C₆H₃F₃N₂O₂[5][6][9]
Molecular Weight 192.10 g/mol [5]
Appearance Off-white to brown solid/powder[10]
Melting Point Data not consistently available; similar structures suggest >200 °C
Boiling Point Not applicable; likely to decompose at high temperatures
pKa Not experimentally determined in available literature; predicted to be acidic due to the carboxylic acid group, influenced by the electron-withdrawing CF₃ group.
Solubility Sparingly soluble in water; solubility is pH-dependent. Soluble in organic solvents like DMSO.[11]
Predicted XlogP 0.6[9]

Structure-Property Relationship Analysis

The observed properties of this compound are a direct consequence of its unique molecular architecture. Understanding the contribution of each component is critical for predicting its behavior and rationally designing new molecules.

  • The Trifluoromethyl (CF₃) Group : This group is strongly electron-withdrawing due to the high electronegativity of fluorine atoms.[4][12] This has two major effects. First, it increases the acidity of the carboxylic acid proton (lowering the pKa) compared to a non-fluorinated analogue. Second, it significantly increases the molecule's lipophilicity (as indicated by the Hansch π value of +0.88 for a CF₃ group), which can enhance membrane permeability and binding to hydrophobic pockets in target proteins.[4] Furthermore, the C-F bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation, a property that can improve a drug candidate's half-life.[4]

  • The Pyridazine Ring : As a nitrogen-containing heterocycle, the pyridazine ring itself can influence a molecule's properties. It can act as a hydrogen bond acceptor and engage in π-π stacking interactions.[1] The presence of the two adjacent nitrogen atoms tends to increase aqueous solubility compared to a corresponding benzene ring, a valuable trait in drug design. Pyridazine and its derivatives are common scaffolds in compounds with anti-inflammatory and anticancer activities.[13][14]

  • The Carboxylic Acid Group : This functional group is the primary determinant of the compound's acidic nature. It provides a site for ionization, making the compound's solubility highly dependent on pH.[15] At pH values above its pKa, the carboxylate anion will predominate, generally leading to increased aqueous solubility. This group is also a key pharmacophoric feature, capable of forming strong hydrogen bonds or ionic interactions with amino acid residues in a protein's active site.

Experimental Determination of Key Physical Properties

Accurate experimental data is the gold standard in drug development. The following sections detail robust, self-validating protocols for determining the most critical physical properties of this compound.

Melting Point Determination via Capillary Method

The melting point is a fundamental indicator of a solid compound's purity. Pure crystalline substances exhibit a sharp melting range (typically 0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.

Methodology:

  • Sample Preparation : Ensure the compound is completely dry and finely powdered.[16] Load a small amount (2-3 mm height) into a glass capillary tube (one end sealed) by tapping the open end into the sample pile.[17]

  • Packing : Compact the sample into the sealed end of the tube by tapping it on a hard surface or by dropping it through a long glass tube.[17] Proper packing prevents shrinking during heating, which could be mistaken for melting.[17]

  • Apparatus Setup : Insert the capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp or DigiMelt).[17]

  • Approximate Determination (Optional but Recommended) : If the melting point is unknown, perform a rapid heating run (10-20 °C/minute) to find an approximate range.[18]

  • Accurate Determination : Using a fresh sample, set the starting temperature to ~15-20 °C below the approximate melting point.[17][18] Heat at a slow, controlled rate (1-2 °C/minute).[18]

  • Data Recording : Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is reported as T₁ - T₂.

Causality : A slow heating rate is crucial to ensure the sample and thermometer are in thermal equilibrium, providing an accurate reading. A small, well-packed sample ensures uniform heat transfer throughout the material.[17]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Prep1 Dry & Powder Sample Prep2 Load Capillary (2-3mm) Prep1->Prep2 Prep3 Pack Sample Prep2->Prep3 Measure1 Insert into Apparatus Prep3->Measure1 Transfer Measure2 Heat Rapidly (Approx. MP) Measure1->Measure2 Measure3 Heat Slowly (1-2°C/min) Measure2->Measure3 Measure4 Record T_start & T_end Measure3->Measure4 Report Melting Point Range Measure4->Report Report as Range SolubilityWorkflow cluster_setup Setup cluster_process Processing cluster_analysis Analysis Setup1 Prepare pH Buffers Setup2 Add Excess Solid to Buffer Setup1->Setup2 Proc1 Agitate (24-72h) at constant T Setup2->Proc1 Equilibrate Proc2 Centrifuge & Filter Proc1->Proc2 Proc3 Dilute Filtrate Proc2->Proc3 Analysis2 Analyze by HPLC/LC-MS Proc3->Analysis2 Quantify Analysis1 Prepare Calibration Curve Analysis1->Analysis2 Result Equilibrium Solubility (mg/mL or µM) Analysis2->Result Calculate

Caption: Workflow for Thermodynamic Solubility Assay.

pKa Determination via Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a drug candidate, it governs the degree of ionization at a given pH, which profoundly impacts solubility, absorption, and receptor binding. Potentiometric titration is a high-precision technique for its determination. [19] Methodology:

  • System Calibration : Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements. [20]2. Sample Preparation : Accurately weigh and dissolve the compound in high-purity water to create a solution of known concentration (e.g., 1 mM). [20]A co-solvent like methanol may be used if solubility is very low, but this will yield an apparent pKa specific to that solvent system. [19]Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl. [20]3. Titration Setup : Place the solution in a jacketed vessel at a constant temperature. Purge with an inert gas (e.g., nitrogen or argon) to remove dissolved CO₂, which can interfere with the titration of weak acids. [20][21]4. Titration : Place the calibrated pH electrode and a titrant delivery tube into the solution. Add a standardized titrant (e.g., 0.1 M NaOH for an acid) in small, precise increments.

  • Data Acquisition : Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.

  • Data Analysis : Plot the pH versus the volume of titrant added. The pKa is the pH at which the acid is half-neutralized. This point corresponds to the midpoint of the steepest part of the titration curve. More accurately, it can be determined from the inflection point of a first-derivative plot (ΔpH/ΔV vs. V) or the peak of a second-derivative plot. [21] Causality : Removing dissolved CO₂ is critical because it forms carbonic acid, which would be titrated alongside the target compound, leading to inaccurate results. [19]Maintaining constant ionic strength minimizes changes in activity coefficients during the titration. Performing multiple titrations ensures the reliability and reproducibility of the result. [20]

pKaWorkflow Calibrate Calibrate pH Meter (pH 4, 7, 10) Titrate Titrate with Standardized Base (e.g., 0.1 M NaOH) Calibrate->Titrate Prepare Prepare Analyte Solution (Known Conc., Constant Ionic Strength) Purge Purge with N₂ to remove CO₂ Prepare->Purge Purge->Titrate Record Record pH vs. Titrant Volume Titrate->Record Plot Plot Titration Curve (pH vs. Volume) Record->Plot Analyze Analyze Derivative Plots (1st or 2nd derivative) Plot->Analyze Result Determine pKa Analyze->Result

Caption: Workflow for pKa Determination by Potentiometric Titration.

Implications for Drug Discovery and Development

The physical properties of this compound are not merely academic data points; they are critical predictors of its utility and potential challenges in a drug development pipeline.

  • Solubility and Absorption : The compound's low intrinsic solubility, typical for planar aromatic structures, is a key parameter. However, its acidic nature means that solubility can be significantly increased at pH values above its pKa, such as in the intestine. This pH-dependent solubility is a critical factor for oral absorption and bioavailability.

  • pKa and Target Engagement : The degree of ionization, governed by the pKa, affects how the molecule interacts with its biological target. A carboxylic acid might need to be in its charged carboxylate form to form a salt bridge with a positively charged residue (like arginine or lysine) in a protein's active site.

  • Lipophilicity and Permeability : The XlogP value of 0.6 suggests a relatively balanced lipophilicity. The trifluoromethyl group contributes to this, enhancing the molecule's ability to partition into lipid membranes, a prerequisite for passive diffusion across cellular barriers. [2][4]This balance is crucial; molecules that are too hydrophilic may not cross membranes, while those that are too lipophilic can have poor aqueous solubility and be prone to non-specific binding.

Conclusion

This compound represents a sophisticated chemical scaffold whose physical properties are a direct result of the interplay between its trifluoromethyl, pyridazine, and carboxylic acid components. Its balanced lipophilicity, pH-dependent solubility, and metabolic stability make it an attractive starting point for the synthesis of advanced drug candidates. A thorough understanding and precise experimental determination of its core properties, as outlined in this guide, are essential for any research scientist or drug development professional seeking to leverage this potent building block in the creation of next-generation therapeutics.

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An In-Depth Technical Guide to the Spectroscopic Characterization of 6-(Trifluoromethyl)pyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Trifluoromethyl)pyridazine-3-carboxylic acid is a heterocyclic organic compound with significant potential in medicinal chemistry and drug development. Its structural motifs, the pyridazine ring and the trifluoromethyl group, are prevalent in a wide array of biologically active molecules. The pyridazine core is a key pharmacophore in various therapeutic agents, while the trifluoromethyl group is often introduced to enhance metabolic stability, binding affinity, and lipophilicity. Accurate and comprehensive spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound, ensuring the integrity and reproducibility of research and development efforts.

This technical guide provides a detailed analysis of the spectroscopic data for this compound, including predicted ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data. The predicted spectra are based on the analysis of structurally related compounds and established spectroscopic principles. Furthermore, this guide outlines detailed experimental protocols for acquiring high-quality spectroscopic data.

Molecular Structure and Properties

Molecular Formula: C₆H₃F₃N₂O₂[1][2]

Molecular Weight: 192.09 g/mol [1]

Structure:

Caption: Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a fundamental technique for elucidating the hydrogen framework of a molecule. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as DMSO-d₆, would exhibit distinct signals for the two aromatic protons on the pyridazine ring and the acidic proton of the carboxylic acid.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~13.5 - 14.5Singlet, broad--COOH
~8.3 - 8.5Doublet~8.0 - 9.0H-4
~8.0 - 8.2Doublet~8.0 - 9.0H-5
Interpretation of the Predicted ¹H NMR Spectrum
  • Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 13.5 and 14.5 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.

  • Pyridazine Ring Protons (H-4 and H-5): The pyridazine ring contains two aromatic protons, H-4 and H-5. These protons are adjacent to each other and will therefore exhibit coupling, resulting in a doublet for each. The proton at the 4-position (H-4) is expected to be more deshielded and appear at a higher chemical shift (~8.3 - 8.5 ppm) due to the anisotropic effect of the neighboring carboxylic acid group. The proton at the 5-position (H-5) is anticipated to resonate slightly upfield (~8.0 - 8.2 ppm). The coupling constant between these two protons (³JHH) is expected to be in the range of 8.0 - 9.0 Hz, which is typical for ortho-coupling in six-membered aromatic rings.[3]

Experimental Protocol for ¹H NMR Spectroscopy

1H_NMR_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of the sample. prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the NMR spectrometer. acq2 Lock and shim the magnetic field. acq1->acq2 acq3 Acquire the spectrum using a standard pulse program. acq2->acq3 proc1 Fourier transform the raw data. proc2 Phase and baseline correct the spectrum. proc1->proc2 proc3 Reference the spectrum to the residual solvent peak. proc2->proc3 proc4 Integrate the signals and determine chemical shifts and coupling constants. proc3->proc4

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound will show six distinct signals corresponding to the six carbon atoms in the molecule.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Multiplicity (in ¹⁹F-coupled spectrum)Assignment
~165 - 170Singlet-COOH
~155 - 160QuartetC-6
~150 - 155SingletC-3
~135 - 140SingletC-5
~125 - 130SingletC-4
~120 - 125Quartet-CF₃
Interpretation of the Predicted ¹³C NMR Spectrum
  • Carboxylic Acid Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected to appear in the downfield region, typically between 165 and 170 ppm.[4][5]

  • Pyridazine Ring Carbons:

    • C-3 and C-6: The carbons attached to the nitrogen atoms (C-3 and C-6) are the most deshielded of the ring carbons. C-6, being directly bonded to the electron-withdrawing trifluoromethyl group, will appear as a quartet due to coupling with the three fluorine atoms. Its chemical shift is predicted to be in the range of 155 - 160 ppm. C-3, adjacent to the carboxylic acid group, is expected to resonate between 150 and 155 ppm.[6][7][8]

    • C-4 and C-5: The other two carbons of the pyridazine ring, C-4 and C-5, will appear at higher field. C-5 is predicted to be around 135 - 140 ppm, while C-4 is expected at approximately 125 - 130 ppm.[6][7]

  • Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will appear as a quartet due to the strong one-bond coupling with the three fluorine atoms (¹JCF). Its chemical shift is anticipated to be in the range of 120 - 125 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with adjustments to the acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus. A proton-decoupled experiment is typically performed to simplify the spectrum by removing C-H coupling.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Fluorine-19 NMR is a highly sensitive technique for the characterization of organofluorine compounds. For this compound, the ¹⁹F NMR spectrum would provide a definitive confirmation of the trifluoromethyl group.

Predicted ¹⁹F NMR Data
Chemical Shift (δ, ppm)MultiplicityAssignment
~-60 to -70Singlet-CF₃
Interpretation of the Predicted ¹⁹F NMR Spectrum

The three fluorine atoms of the trifluoromethyl group are chemically equivalent and are not coupled to any neighboring protons. Therefore, they are expected to appear as a single, sharp singlet in the ¹⁹F NMR spectrum. The chemical shift is typically in the range of -60 to -70 ppm relative to a standard such as CFCl₃.[9][10][11][12][13]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational modes of the carboxylic acid, the pyridazine ring, and the trifluoromethyl group.

Predicted FT-IR Data
Wavenumber (cm⁻¹)Vibrational ModeIntensity
3300 - 2500O-H stretch (carboxylic acid)Broad, Strong
1720 - 1680C=O stretch (carboxylic acid)Strong
1600 - 1450C=N and C=C stretches (pyridazine ring)Medium to Strong
1300 - 1100C-F stretches (trifluoromethyl group)Strong, Multiple bands
1250 - 1200C-O stretch (carboxylic acid)Medium
950 - 900O-H bend (out-of-plane, carboxylic acid)Broad, Medium
Interpretation of the Predicted FT-IR Spectrum
  • Carboxylic Acid Group: The most prominent features will be the very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹ due to hydrogen bonding, and a strong, sharp C=O stretching absorption between 1720 and 1680 cm⁻¹.[14] The C-O stretching and O-H bending vibrations will also be present at lower wavenumbers.

  • Pyridazine Ring: The C=N and C=C stretching vibrations of the pyridazine ring are expected to appear in the 1600 - 1450 cm⁻¹ region.[14][15]

  • Trifluoromethyl Group: The C-F stretching vibrations of the trifluoromethyl group typically give rise to several strong absorption bands in the 1300 - 1100 cm⁻¹ range.

Experimental Protocol for FT-IR Spectroscopy

FTIR_Protocol cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing prep1 Grind 1-2 mg of sample with ~100 mg of dry KBr. prep2 Press the mixture into a thin, transparent pellet. prep1->prep2 acq1 Place the KBr pellet in the sample holder. acq2 Acquire a background spectrum of a blank KBr pellet. acq1->acq2 acq3 Acquire the sample spectrum. acq2->acq3 proc1 Ratio the sample spectrum against the background. proc2 Perform baseline correction. proc1->proc2 proc3 Identify and label the characteristic absorption bands. proc2->proc3

Caption: Workflow for acquiring an FT-IR spectrum using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique to determine the molecular weight.

Predicted Mass Spectrometry Data (ESI)
m/zIonMode
193.0219[M+H]⁺Positive
191.0074[M-H]⁻Negative
147.0294[M-COOH]⁺Positive

Data predicted by PubChem.[2]

Interpretation of the Predicted Mass Spectrum
  • Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ is expected at an m/z of approximately 193.0219. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of about 191.0074.

  • Fragmentation: A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as COOH (45 Da), which would result in a fragment ion at an m/z of approximately 147.0294 in positive ion mode. Further fragmentation of the pyridazine ring may also occur.[16][17]

Experimental Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI_MS_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare a dilute solution of the sample (1-10 µg/mL). prep2 Use a suitable solvent (e.g., methanol/water with 0.1% formic acid). prep1->prep2 acq1 Infuse the sample solution into the ESI source. acq2 Optimize ionization parameters (e.g., capillary voltage, gas flow). acq1->acq2 acq3 Acquire the mass spectrum over a suitable m/z range. acq2->acq3 proc1 Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻). proc2 Analyze the fragmentation pattern to confirm the structure. proc1->proc2

Caption: Workflow for acquiring an ESI mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound, encompassing ¹H NMR, ¹³C NMR, ¹⁹F NMR, FT-IR, and mass spectrometry, provides a robust framework for its unequivocal identification and characterization. The predicted spectral data, derived from established principles and analysis of analogous structures, offer a reliable reference for researchers. Adherence to the detailed experimental protocols outlined in this guide will ensure the acquisition of high-quality, reproducible data, which is fundamental to advancing research and development in medicinal chemistry and related scientific disciplines.

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An In-depth Technical Guide to the NMR Spectroscopic Characterization of 6-(Trifluoromethyl)pyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-(Trifluoromethyl)pyridazine-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid pyridazine core, substituted with a strongly electron-withdrawing trifluoromethyl group and a versatile carboxylic acid handle, makes it a valuable scaffold for the synthesis of novel bioactive molecules. The precise structural elucidation of this and related compounds is paramount for understanding their chemical properties and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such small molecules in solution.[1]

This technical guide provides a comprehensive overview of the expected ¹H, ¹³C, and ¹⁹F NMR data for this compound. In the absence of publicly available experimental spectra, this guide leverages data from structurally analogous compounds and established principles of NMR prediction to offer a robust analytical framework.[2][3][4] It is designed to equip researchers, scientists, and drug development professionals with the expertise to acquire, interpret, and validate the NMR data for this important molecule.

Core Principles of NMR Analysis for Heterocyclic Compounds

The chemical shifts and coupling constants in the NMR spectrum of an aromatic heterocycle like this compound are governed by the interplay of several factors:

  • Electronegativity of Heteroatoms: The two adjacent nitrogen atoms in the pyridazine ring are highly electronegative, leading to a general deshielding of the ring protons and carbons compared to benzene.

  • Inductive and Resonance Effects of Substituents: The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group through both inductive and resonance effects, causing a significant downfield shift (deshielding) of nuclei in its vicinity. The carboxylic acid (-COOH) group is also electron-withdrawing.

  • Through-Bond (Scalar) Coupling: The interaction between non-equivalent nuclei through the covalent bonds results in the splitting of NMR signals, providing valuable information about the connectivity of atoms.

  • Solvent Effects: The choice of solvent can influence the chemical shifts, particularly for labile protons like the one in the carboxylic acid group.[5]

Experimental Design and Methodology

A self-validating approach to NMR data acquisition is crucial for ensuring the integrity of the results. The following protocol outlines the recommended steps for the analysis of this compound.

Sample Preparation
  • Choice of Solvent: The selection of an appropriate deuterated solvent is critical.

    • DMSO-d₆ (Dimethyl sulfoxide-d₆): This is the recommended solvent as its polarity allows for good sample solubility and, importantly, it is capable of forming hydrogen bonds with the carboxylic acid proton, which slows down its exchange rate and often allows for its observation as a broad singlet in the ¹H NMR spectrum.

    • CDCl₃ (Deuterated chloroform): While a common solvent, the carboxylic acid proton may exchange with trace amounts of water, leading to a very broad signal or its complete disappearance.[6]

    • D₂O (Deuterium oxide): The carboxylic acid proton will readily exchange with deuterium, making it invisible in the ¹H NMR spectrum.[4] This can be a useful confirmatory experiment.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent. Ensure the sample is fully dissolved.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

NMR Data Acquisition Workflow

The following diagram outlines a typical workflow for acquiring a comprehensive NMR dataset for structural elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6 with TMS H1 1D ¹H NMR prep->H1 C13 1D ¹³C NMR (with proton decoupling) H1->C13 F19 1D ¹⁹F NMR C13->F19 COSY 2D ¹H-¹H COSY F19->COSY HSQC 2D ¹H-¹³C HSQC COSY->HSQC process Fourier Transform, Phase Correction, Baseline Correction HSQC->process integrate Integration & Peak Picking process->integrate assign Assign Signals (¹H, ¹³C, ¹⁹F) integrate->assign report Generate Report assign->report

Caption: Workflow for NMR data acquisition and analysis.

Predicted NMR Spectral Data and Interpretation

The following sections detail the predicted NMR spectra for this compound. These predictions are based on established substituent effects and data from analogous compounds, such as pyridazine-3-carboxylic acid.[7]

Predicted ¹H NMR Spectrum (in DMSO-d₆)

The ¹H NMR spectrum is expected to show three distinct signals:

  • Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the region of 13.0 - 14.0 ppm . This downfield shift is characteristic of carboxylic acid protons involved in hydrogen bonding.

  • Pyridazine Ring Protons (H-4 and H-5): The two protons on the pyridazine ring are expected to appear as two doublets due to coupling to each other.

    • H-5: This proton is adjacent to the electron-withdrawing trifluoromethyl group and is expected to be the most deshielded of the two, likely appearing around 8.2 - 8.4 ppm .

    • H-4: This proton is adjacent to the carboxylic acid group and is expected to resonate at a slightly lower chemical shift, around 8.0 - 8.2 ppm .

  • Coupling Constant: The coupling constant between H-4 and H-5 (³JH4-H5) is expected to be in the range of 8.0 - 9.0 Hz , which is typical for ortho-coupling in six-membered aromatic rings.

Predicted ¹³C NMR Spectrum (in DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum is predicted to display six signals:

  • Carboxylic Acid Carbon (-COOH): This carbonyl carbon is expected to appear in the range of 165 - 170 ppm .

  • Pyridazine Ring Carbons:

    • C-6: This carbon is directly attached to the highly electronegative trifluoromethyl group and will be significantly deshielded. It is also expected to show coupling with the fluorine atoms. The predicted chemical shift is around 150 - 155 ppm (quartet, JCF ≈ 35 Hz).

    • C-3: This carbon, attached to the carboxylic acid group, is also expected to be downfield, likely in the range of 145 - 150 ppm .

    • C-4 and C-5: These protonated carbons will appear further upfield. C-5, being closer to the CF₃ group, is predicted to be slightly more downfield than C-4, with expected shifts around 130 - 135 ppm and 125 - 130 ppm , respectively.

  • Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms and is expected in the region of 120 - 125 ppm (quartet, JCF ≈ 275 Hz).

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to be the simplest, showing a single signal:

  • A singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is predicted to be in the range of -65 to -70 ppm (relative to CFCl₃ at 0 ppm).

Summary of Predicted NMR Data
Nucleus Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
¹H -COOH13.0 - 14.0Broad Singlet-
H-58.2 - 8.4Doublet³JH5-H4 = 8.0 - 9.0
H-48.0 - 8.2Doublet³JH4-H5 = 8.0 - 9.0
¹³C -COOH165 - 170Singlet-
C-6150 - 155Quartet¹JCF ≈ 35
C-3145 - 150Singlet-
C-5130 - 135Singlet-
C-4125 - 130Singlet-
-CF₃120 - 125Quartet¹JCF ≈ 275
¹⁹F -CF₃-65 to -70Singlet-

The Role of NMR Prediction Software

For researchers requiring more precise predictions, several software packages are available that use extensive databases and sophisticated algorithms to calculate NMR spectra from a chemical structure.[2][3][8]

  • ACD/Labs NMR Predictor: This software utilizes a large database of experimental data to provide accurate predictions for ¹H, ¹³C, ¹⁵N, ¹⁹F, and ³¹P NMR spectra.[3][9]

  • ChemDraw: The ChemNMR functionality within ChemDraw can provide quick and reasonably accurate estimations of ¹H and ¹³C chemical shifts for common organic molecules.[1][4]

  • Mnova (Mestrelab Research): This platform combines multiple prediction engines, including machine learning methods, to offer high-accuracy NMR predictions.[6]

The general workflow for using these tools is illustrated below.

Prediction_Workflow start Draw Chemical Structure software Select NMR Prediction Software (e.g., ACD/Labs, ChemDraw, Mnova) start->software params Set Parameters (Solvent, Frequency) software->params predict Run Prediction Algorithm params->predict output Generate Predicted Spectrum (Chemical Shifts, J-Couplings) predict->output compare Compare with Experimental Data output->compare

Sources

6-(Trifluoromethyl)pyridazine-3-carboxylic acid mass spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry of 6-(Trifluoromethyl)pyridazine-3-carboxylic Acid

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyridazine core, a carboxylic acid functional group, and a trifluoromethyl moiety, makes it a versatile scaffold for synthesizing novel compounds with potential therapeutic activities. The trifluoromethyl group, in particular, is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and lipophilicity.

Accurate structural characterization is paramount in the synthesis and application of such compounds. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing indispensable information on molecular weight, elemental composition, and structural features through controlled fragmentation. This guide offers a detailed exploration of the mass spectrometric behavior of this compound, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into the principles of its ionization, predict its fragmentation patterns, and provide a framework for experimental design and data interpretation.

Molecular Characteristics and Ionization Behavior

The chemical structure of this compound (Molecular Formula: C₆H₃F₃N₂O₂, Molecular Weight: 192.09 g/mol ) dictates its behavior within a mass spectrometer.[1][2] The molecule's polarity, conferred by the carboxylic acid group and the nitrogen atoms in the pyridazine ring, makes it an ideal candidate for soft ionization techniques, most notably Electrospray Ionization (ESI).[3][4]

  • Positive Ion Mode (ESI+): The two nitrogen atoms of the pyridazine ring are basic sites that can be readily protonated to form the pseudomolecular ion, [M+H]⁺.

  • Negative Ion Mode (ESI-): The acidic proton of the carboxylic acid group can be easily abstracted, forming the deprotonated molecule, [M-H]⁻.

ESI is preferred as it typically imparts minimal internal energy to the analyte, allowing for the observation of the intact molecular ion, which is crucial for molecular weight determination. The choice between positive and negative mode will depend on the specific analytical goal; negative mode is often advantageous for carboxylic acids as it can provide cleaner spectra and highly predictable fragmentation pathways.[5]

Experimental Workflow: A Practical Approach

A robust and reproducible workflow is essential for the successful mass spectrometric analysis of this compound. The following protocol outlines a standard Liquid Chromatography-Mass Spectrometry (LC-MS) approach.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a water/organic mixture) to create a 1 mg/mL stock solution.

    • Perform serial dilutions of the stock solution using the initial mobile phase composition to achieve a final concentration suitable for MS analysis (typically in the range of 1-10 µg/mL).

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulates before injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase column (e.g., C18, 2.1 mm x 50 mm, 1.8 µm) is generally suitable.

    • Mobile Phase A: Water + 0.1% Formic Acid (for positive mode) or Water + 0.1% Ammonium Hydroxide (for negative mode).

    • Mobile Phase B: Acetonitrile or Methanol + 0.1% of the corresponding modifier.

    • Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over several minutes, hold, and then return to initial conditions to re-equilibrate. The gradient should be optimized to ensure good peak shape and separation from any impurities.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 1 - 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes for comprehensive analysis.

    • Mass Analyzer: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap is highly recommended for accurate mass measurements.

    • Data Acquisition:

      • Full Scan (MS1): Acquire data over a mass range of m/z 50-500 to detect the molecular ion and any potential adducts.

      • Tandem MS (MS/MS or MS2): Perform fragmentation analysis on the primary ion of interest (e.g., m/z 193.02 in positive mode or 191.01 in negative mode) to elucidate the structure. Use a normalized collision energy (NCE) ramp (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.

LC-MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS System cluster_data Data Analysis Prep1 Dissolve Sample (1 mg/mL Stock) Prep2 Dilute to Working Concentration (1-10 µg/mL) Prep1->Prep2 Prep3 Filter Sample (0.22 µm) Prep2->Prep3 LC LC Separation (Reversed-Phase) Prep3->LC Inject ESI ESI Source (+/- Ionization) LC->ESI MS Mass Analyzer (HRMS) ESI->MS MS1 Full Scan (MS1) (Molecular Weight ID) MS->MS1 Acquire MS2 Tandem MS (MS2) (Fragmentation Analysis) MS1->MS2 Elucidation Structural Elucidation MS2->Elucidation

Caption: Standard workflow for the analysis of this compound using LC-MS.

Mass Spectral Data and Fragmentation Analysis

High-resolution mass spectrometry is critical for confirming the elemental composition of the parent molecule. The predicted monoisotopic mass and common adducts are summarized below.

Table 1: Predicted Molecular Ions and Adducts
Ion SpeciesAdduct FormulaPredicted m/z (Monoisotopic)Ionization Mode
[M+H]⁺ [C₆H₄F₃N₂O₂]⁺193.02194Positive
[M+Na]⁺ [C₆H₃F₃N₂O₂Na]⁺215.00388Positive
[M+NH₄]⁺ [C₆H₇F₃N₃O₂]⁺210.04848Positive
[M-H]⁻ [C₆H₂F₃N₂O₂]⁻191.00738Negative
[M+HCOO]⁻ [C₇H₄F₃N₂O₄]⁻237.01286Negative
(Data sourced from PubChem predictions)[6]
Predicted Fragmentation Pathways

Tandem mass spectrometry (MS/MS) provides structural insights by breaking the molecule into smaller, charged fragments. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting ions.

Negative Ion Mode Fragmentation ([M-H]⁻ at m/z 191.01):

The fragmentation of the deprotonated molecule is expected to be straightforward and highly informative. The primary and most favored fragmentation pathway for a carboxylate anion is the neutral loss of carbon dioxide (CO₂).[5][7]

  • Decarboxylation: The most prominent fragmentation will be the loss of CO₂ (43.99 Da) from the carboxylate group, leading to the formation of a pyridazinyl anion.

    • [M-H-CO₂]⁻ : C₅H₂F₃N₂⁻ at m/z 147.02

Negative_Fragmentation Parent [M-H]⁻ m/z 191.01 Fragment1 [M-H-CO₂]⁻ m/z 147.02 Parent->Fragment1 - CO₂ (43.99 Da)

Caption: Primary fragmentation pathway of this compound in negative ESI mode.

Positive Ion Mode Fragmentation ([M+H]⁺ at m/z 193.02):

The protonated molecule offers more complex fragmentation patterns due to the charge being localized on the pyridazine ring.

  • Loss of Water: A common initial fragmentation for protonated carboxylic acids is the neutral loss of water (H₂O, 18.01 Da), forming a stable acylium ion.[6][8]

    • [M+H-H₂O]⁺ : C₆H₂F₃N₂O⁺ at m/z 175.01

  • Decarbonylation: The resulting acylium ion (m/z 175.01) or the parent ion can subsequently lose carbon monoxide (CO, 27.99 Da).

    • [M+H-H₂O-CO]⁺ : C₅H₂F₃N₂⁺ at m/z 147.02

  • Loss of Formic Acid: A concerted loss of the entire carboxylic acid group as formic acid (HCOOH, 46.01 Da) is also possible.

    • [M+H-HCOOH]⁺ : C₅H₃F₃N₂⁺ at m/z 147.02

It is noteworthy that multiple pathways can converge to produce the same fragment ion, such as the ion at m/z 147.02, which represents the protonated 3-(trifluoromethyl)pyridazine core.

Positive_Fragmentation Parent [M+H]⁺ m/z 193.02 Fragment1 [M+H-H₂O]⁺ m/z 175.01 Parent->Fragment1 - H₂O (18.01 Da) Fragment2 [M+H-HCOOH]⁺ m/z 147.02 Parent->Fragment2 - HCOOH (46.01 Da) Fragment1->Fragment2 - CO (27.99 Da)

Caption: Predicted fragmentation pathways of this compound in positive ESI mode.

Table 2: Summary of Predicted Key Fragment Ions
Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossFormula of LossFragmentation Pathway
191.01 ([M-H]⁻)147.0243.99CO₂Decarboxylation
193.02 ([M+H]⁺)175.0118.01H₂ODehydration to form acylium ion
193.02 ([M+H]⁺)147.0246.01HCOOHLoss of formic acid
175.01147.0227.99CODecarbonylation of acylium ion

Conclusion

The mass spectrometric analysis of this compound is effectively achieved using ESI-MS, particularly when coupled with high-resolution instrumentation. The molecule predictably forms a protonated species [M+H]⁺ in positive mode and a deprotonated species [M-H]⁻ in negative mode. Tandem mass spectrometry reveals logical and interpretable fragmentation patterns dominated by the loss of water and carbon monoxide in positive mode, and a clean, characteristic loss of carbon dioxide in negative mode. This in-depth guide provides the foundational knowledge and practical framework for researchers to confidently identify, characterize, and quantify this important chemical entity, thereby supporting its application in the rigorous pipeline of drug discovery and development.

References

  • Appchem. (n.d.). This compound.
  • PubChemLite. (n.d.). This compound (C6H3F3N2O2).
  • Fluorine notes. (2021, October). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups.
  • Guo, Y. L., et al. (2013). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Journal of The American Society for Mass Spectrometry.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ).
  • Grossert, J. S., et al. (2004). Primary fragmentations by MS/MS of [M-H]- ions from dicarboxylic acids... ResearchGate.
  • CAS Common Chemistry. (n.d.). 3-Chloro-6-(trifluoromethyl)pyridazine.
  • YouTube. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE.
  • Lopez-Hilfiker, F. D., et al. (2019). An extractive electrospray ionization time-of-flight mass spectrometer (EESI-TOF) for online measurement of atmospheric aerosol particles. Atmospheric Measurement Techniques.
  • Smyth, W. F. (2006). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules... PubMed.

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An In-depth Technical Guide to the Solubility of 6-(Trifluoromethyl)pyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the aqueous solubility of a drug candidate is fundamental to its development. Poor solubility can severely hinder absorption, lead to unreliable bioassay results, and create significant formulation challenges, ultimately increasing the risk of failure.[1] This guide provides a comprehensive framework for characterizing the solubility of 6-(Trifluoromethyl)pyridazine-3-carboxylic acid (CAS 1192155-05-7), a heterocyclic compound of interest in medicinal chemistry.[2] While specific experimental solubility data for this compound is not extensively published, this document outlines the theoretical principles governing its solubility and provides detailed, field-proven protocols for its empirical determination. We will dissect the molecule's structural components, predict its behavior in aqueous media, and present standardized methodologies for both kinetic and thermodynamic solubility assessment.

Introduction: A Physicochemical Perspective

This compound is a molecule defined by three key functional regions: a pyridazine ring, a carboxylic acid group, and a trifluoromethyl (-CF3) group.[3] Each component imparts distinct physicochemical properties that collectively govern its solubility.

  • Pyridazine Ring : This six-membered aromatic heterocycle contains two adjacent nitrogen atoms.[4] These nitrogen atoms can act as hydrogen bond acceptors, which generally contributes favorably to aqueous solubility.[5] The dipole moment of the pyridazine ring enhances its polarity compared to a simple benzene ring.[5]

  • Carboxylic Acid Group (-COOH) : This is the primary determinant of the molecule's pH-dependent solubility. As a weak acid, it exists in equilibrium between a neutral (protonated) form and an anionic (deprotonated) carboxylate form. The anionic form is significantly more polar and, therefore, more soluble in water.[6]

  • Trifluoromethyl Group (-CF3) : This group has a profound impact on the molecule's properties. It is strongly electron-withdrawing, which increases the acidity (lowers the pKa) of the nearby carboxylic acid group.[7] Furthermore, the -CF3 group significantly increases the molecule's lipophilicity (fat-solubility), a property that generally counteracts aqueous solubility.[8][9] This dual effect—increasing acidity while also increasing lipophilicity—creates a complex solubility profile that must be experimentally characterized.[10][11]

A summary of the predicted physicochemical properties based on these structural features is presented below.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale and Impact on Solubility
Molecular Formula C6H3F3N2O2---
Molecular Weight 192.09 g/mol [2]Lower molecular weight generally favors solubility.
pKa (acidic) ~2.5 - 3.5 (Estimated)The carboxylic acid is the primary ionizable group. The strong electron-withdrawing -CF3 group is expected to lower the pKa significantly compared to a non-fluorinated analogue (e.g., Pyridazine-3-carboxylic acid). A lower pKa means it becomes ionized at a lower pH.
XlogP (Predicted) 0.6[12]This value suggests moderate lipophilicity. The -CF3 group increases lipophilicity, while the pyridazine and carboxylic acid groups contribute to polarity.
Ionization State pH-dependentExists primarily as the more soluble anionic (carboxylate) form at physiological pH (~7.4) and above. Exists as the less soluble neutral form in highly acidic environments (e.g., the stomach).

The Critical Role of pH: The Henderson-Hasselbalch Relationship

For an ionizable compound like a carboxylic acid, solubility is not a single value but a profile that changes with pH. This relationship is described by the Henderson-Hasselbalch equation, which connects pH, pKa, and the ratio of the ionized to non-ionized forms of the molecule.[13][14]

The total solubility (S_total) at a given pH is the sum of the intrinsic solubility of the neutral form (S₀) and the concentration of the soluble ionized form:

S_total = S₀ * (1 + 10^(pH - pKa))

This equation illustrates that as the pH increases above the pKa, the concentration of the highly soluble ionized form grows exponentially, leading to a significant increase in overall solubility.[15][16]

ph_solubility cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) low_ph_label Predominantly Neutral Form (Low Solubility) RCOOH R-COOH RCOO R-COO⁻ + H⁺ RCOOH->RCOO Equilibrium Shifts Right as pH Increases high_ph_label Predominantly Ionized Form (High Solubility) RCOO->RCOOH Equilibrium Shifts Left as pH Decreases

Caption: pH-dependent equilibrium of this compound.

Experimental Determination of Solubility: Protocols and Workflows

Determining solubility requires robust, standardized experimental methods. In drug discovery and development, two types of solubility are typically measured: kinetic and thermodynamic.[17][18]

Kinetic Solubility Assay (High-Throughput Screening)

The kinetic solubility assay is a high-throughput method used for rapid assessment in early discovery.[19] It measures the solubility of a compound after it is rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer.[20] This method often overestimates true equilibrium solubility but is invaluable for ranking compounds and identifying major liabilities.[18] A common approach is the turbidimetric (nephelometric) assay.

Protocol: Turbidimetric Kinetic Solubility Assay [21]

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Plate Setup: In a 96-well microplate, add buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to a series of wells.

  • Compound Addition: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the buffer-containing wells to create a dilution series. This rapid addition induces precipitation if the solubility limit is exceeded.[20] The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its co-solvent effect.

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours).[20]

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.

Thermodynamic Solubility Assay (The Gold Standard)

Thermodynamic solubility represents the true equilibrium solubility of the most stable crystalline form of a compound in a saturated solution.[22] It is the most accurate and relevant measure for formulation and biopharmaceutical assessment. The gold-standard method is the "shake-flask" technique.[23]

Protocol: Shake-Flask Thermodynamic Solubility Assay [1]

  • Sample Preparation: Add an excess amount of the solid (powder) this compound to a series of glass vials. The presence of visible excess solid is crucial to ensure saturation is reached.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., buffers at pH 2.0, 5.0, and 7.4 to create a profile) to each vial.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is fully established between the solid and dissolved compound.[22]

  • Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation followed by careful removal of the supernatant, or by passing the supernatant through a low-binding filter (e.g., 0.45 µm PVDF).

  • Quantification: Accurately dilute the clear, saturated filtrate with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.[24] A standard calibration curve must be generated for accurate quantification.

  • Data Reporting: The thermodynamic solubility is reported in units of µg/mL or µM.

solubility_workflow cluster_kinetic Kinetic Solubility (HTS) cluster_thermo Thermodynamic Solubility (Gold Standard) k_start 10 mM Stock in DMSO k_add Add to Buffer (Induce Precipitation) k_start->k_add k_incubate Incubate (1-2h) k_add->k_incubate k_measure Measure Turbidity (Nephelometry) k_incubate->k_measure k_result Result: Kinetic Solubility (µM) k_measure->k_result t_start Excess Solid Compound t_add Add Buffer t_start->t_add t_incubate Equilibrate (24-48h) (Shake-Flask) t_add->t_incubate t_separate Separate Phases (Centrifuge/Filter) t_incubate->t_separate t_quantify Quantify Supernatant (HPLC-UV) t_separate->t_quantify t_result Result: Thermodynamic Solubility (µg/mL) t_quantify->t_result

Caption: Experimental workflows for solubility determination.

Summary and Forward Outlook

The solubility of this compound is a complex interplay between its polar, hydrogen-bonding pyridazine and carboxylic acid moieties and its lipophilic, electron-withdrawing trifluoromethyl group. Its solubility is predicted to be highly dependent on pH, increasing significantly as the pH rises above its pKa.

For drug development professionals, a tiered approach to solubility assessment is recommended. Initial screening using a kinetic assay can provide rapid feedback for structure-activity relationship (SAR) studies. Subsequently, the definitive thermodynamic solubility must be determined using the shake-flask method, ideally across a range of physiologically relevant pH values. This data is indispensable for interpreting in-vitro bioassay results, guiding formulation development, and predicting in-vivo oral absorption.

References

  • Vertex AI Search. Pyrazine-2-carboxylic acid - Solubility of Things. Accessed January 7, 2026.
  • AxisPharm. Kinetic Solubility Assays Protocol. Accessed January 7, 2026.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Accessed January 7, 2026.
  • BioDuro. ADME Solubility Assay. Accessed January 7, 2026.
  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). December 9, 2024.
  • protocols.io. In-vitro Thermodynamic Solubility. August 3, 2025.
  • Bergström, C. A., et al. "Prediction of pH-dependent aqueous solubility of druglike molecules." Journal of Chemical Information and Modeling 46.6 (2006): 2601-2609.
  • The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis. [Source for general chemical principles]. Accessed January 7, 2026.
  • Alsenz, J., & Kansy, M. "In vitro solubility assays in drug discovery." Future Medicinal Chemistry 1.9 (2009): 1777-1790.
  • Domainex. Thermodynamic Solubility Assay. Accessed January 7, 2026.
  • Yalkowsky, S. H., Patel, R., & Al-Antary, D. "Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study." ADMET & DMPK 3.4 (2015): 358-362.
  • Evotec. Thermodynamic Solubility Assay. Accessed January 7, 2026.
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A Professional Guide to the Reactivity Profile of 6-(Trifluoromethyl)pyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of the chemical reactivity of 6-(trifluoromethyl)pyridazine-3-carboxylic acid (CAS No: 1192155-05-7), a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries.[1] The document elucidates the distinct reactivity conferred by its two primary functional moieties: the carboxylic acid group and the electron-deficient trifluoromethyl-substituted pyridazine ring. We explore key transformations including amide bond formation, esterification, and the potential for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions on halogenated analogs. The narrative synthesizes mechanistic principles with practical, field-proven insights, offering detailed experimental protocols and strategic guidance for researchers and drug development professionals.

Introduction: The Strategic Importance of the Scaffold

The convergence of a pyridazine core and a trifluoromethyl group within a single molecule creates a scaffold with a unique and highly valuable physicochemical profile. Understanding its reactivity is paramount for leveraging its full potential in molecular design.

The Pyridazine Moiety in Medicinal Chemistry

The pyridazine ring is a "bioisostere" often used to replace phenyl rings or other heterocycles in drug candidates.[2] Its defining features include a high dipole moment, the capacity for robust hydrogen bonding via its two adjacent nitrogen atoms, and inherent polarity. These characteristics can improve pharmacokinetic properties such as solubility and metabolic stability while potentially reducing off-target effects like hERG channel interactions.[2] Numerous compounds incorporating the pyridazine scaffold have been investigated for a wide range of biological activities, including anticancer, antihypertensive, and anti-inflammatory effects.[3]

The Role of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's properties. The CF₃ group can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable interactions, and modulate the pKa of nearby functional groups. Its presence on the pyridazine ring significantly impacts the electronic character of the heterocycle, which is a central theme of this guide.

Physicochemical Properties

A summary of the key physicochemical properties of the title compound is presented below.

PropertyValueSource
CAS Number 1192155-05-7[4]
Molecular Formula C₆H₃F₃N₂O₂[4][5]
Molecular Weight 192.09 g/mol [4]
SMILES C1=CC(=NN=C1C(=O)O)C(F)(F)F[5]
XlogP (Predicted) 0.6[5]

Synthesis of the Core Scaffold

While multiple proprietary routes exist, a common and logical public-domain strategy for synthesizing pyridazine carboxylic acids involves the oxidation of an alkyl-substituted precursor. This approach is advantageous due to the commercial availability of starting materials.

Plausible Synthetic Strategy

A plausible and scalable route begins with a suitable precursor, such as 3-methyl-6-(trifluoromethyl)pyridazine, which is then oxidized to the desired carboxylic acid. This transformation leverages the relative stability of the heterocyclic core to strong oxidizing agents.

Start 3-Methyl-6-(trifluoromethyl)pyridazine Product 6-(Trifluoromethyl)pyridazine- 3-carboxylic Acid Start->Product Oxidation in H₂SO₄ Reagent Oxidizing Agent (e.g., KMnO₄, K₂Cr₂O₇) Reagent->Product cluster_molecule This compound cluster_reactions_cooh Reactions at -COOH cluster_reactions_ring Reactions at the Ring COOH Carboxylic Acid (-COOH) Amide Amide Bond Formation COOH->Amide Nucleophiles (R₂NH) Ester Esterification COOH->Ester Alcohols (ROH) Ring Pyridazine Ring SNAr Nucleophilic Aromatic Substitution (SNAr) Ring->SNAr Nucleophiles (Nu⁻) (on halogenated analog) Coupling Metal-Catalyzed Cross-Coupling Ring->Coupling Organometallics (on halogenated analog)

Caption: The two primary centers of reactivity on the scaffold.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is the most accessible handle for derivatization, providing a reliable entry point for building molecular complexity.

Amide Bond Formation: The Workhorse Reaction

Direct amidation is arguably the most critical reaction for this scaffold in drug discovery, as the amide bond is present in approximately 25% of all available drugs. [6] Mechanistic Considerations and Reagent Selection: The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires an activating agent. The choice of coupling reagent is critical for ensuring high yield, minimizing side reactions, and preventing racemization if chiral amines are used.

  • Carbodiimides (e.g., EDC): Often used with additives like HOBt or HOAt to suppress side reactions and reduce racemization.

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are highly efficient and offer rapid reaction times with low rates of epimerization, making them a preferred choice in modern medicinal chemistry. Tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, has also emerged as a powerful reagent for direct amidation under mild conditions. [6] Detailed Protocol: HATU-Mediated Amide Coupling This protocol provides a robust and general method for coupling the title acid with a primary or secondary amine.

Start 1. Dissolve Acid (1.0 eq) & Amine (1.1 eq) in DMF Reagents 2. Add DIPEA (3.0 eq) & HATU (1.2 eq) Start->Reagents Stir 3. Stir at RT for 2-16 h Reagents->Stir Monitor 4. Monitor by TLC or LC-MS Stir->Monitor Workup 5. Quench with H₂O, Extract with EtOAc Monitor->Workup Purify 6. Purify by Column Chromatography Workup->Purify Product Final Amide Product Purify->Product

Caption: Standard workflow for HATU-mediated amide coupling.

Data Table: Representative Scope of Amine Coupling Partners The following table, based on established reactivity principles for similar pyrazole-carboxamides, illustrates the expected outcomes with various amine partners. [7]

Amine Partner Expected Yield Notes
Aniline Good to Excellent Standard aromatic amine coupling.
4-Fluoroaniline Excellent Electron-withdrawing groups on the amine do not significantly hinder the reaction.
Benzylamine Excellent Unhindered primary aliphatic amines react readily.
Morpholine Good to Excellent Cyclic secondary amines are excellent substrates.

| tert-Butylamine | Low to Moderate | Highly sterically hindered amines may require higher temperatures or longer reaction times. |

Esterification

Esterification provides another route for derivatization, often used to create prodrugs or modify solubility. Standard methods like Fischer esterification (acid catalysis with alcohol) or reaction with alkyl halides and a base are effective. For more sensitive substrates, coupling agents are preferred.

Detailed Protocol: DCC/DMAP-Mediated Esterification

  • Setup: Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add a solution of DCC (1.1 eq) in DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Workup: Filter off the DCU precipitate. Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude ester.

  • Purification: Purify by silica gel chromatography.

Reactivity of the Pyridazine Ring System

The electronic nature of the pyridazine ring, heavily influenced by the CF₃ group, dictates its reactivity towards aromatic substitution and coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): An Activated System

The pyridazine ring is inherently electron-deficient due to the inductive effect of the two nitrogen atoms, making it susceptible to nucleophilic attack. This effect is dramatically amplified by the potent electron-withdrawing CF₃ group. [8]Consequently, if a halogen (e.g., Cl, F) is present on the ring, particularly at the C5 position, the scaffold becomes highly activated for Nucleophilic Aromatic Substitution (SNAr). [9] Causality and Regioselectivity: The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate (a Meisenheimer complex). [10]The CF₃ group provides powerful resonance stabilization to the negative charge when the nucleophile attacks at a position para or ortho to it. This makes positions C5 and C3 prime targets for substitution if a suitable leaving group is present.

Start 1. Dissolve Halogenated Pyridazine Analog in Polar Aprotic Solvent (DMSO, DMF) Reagents 2. Add Nucleophile (e.g., R₂NH) & Base (e.g., K₂CO₃, Cs₂CO₃) Start->Reagents Heat 3. Heat Reaction Mixture (e.g., 80-120 °C) Reagents->Heat Monitor 4. Monitor by TLC or LC-MS Heat->Monitor Workup 5. Cool, Quench with H₂O, Extract with Organic Solvent Monitor->Workup Purify 6. Purify by Column Chromatography or Recrystallization Workup->Purify Product SNAr Product Purify->Product

Caption: General workflow for an SNAr reaction on a halogenated analog.

Metal-Catalyzed Cross-Coupling Reactions: Building Complexity

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming C-C bonds and are indispensable in modern synthesis. [11][12]While the parent carboxylic acid is not a direct partner, a halogenated derivative (e.g., 5-bromo-6-(trifluoromethyl)pyridazine-3-carboxylic acid) is an excellent substrate for these transformations.

Causality: Why this is a key strategy for derivatization. Cross-coupling enables the introduction of a vast array of aryl, heteroaryl, or alkyl groups onto the pyridazine core. This strategy is central to library synthesis and structure-activity relationship (SAR) studies. The stability and commercial availability of a wide range of boronic acids and esters make the Suzuki reaction particularly attractive. [11][13] Detailed Protocol: Suzuki-Miyaura Coupling of a Bromo-Substituted Analog

  • Setup: In a reaction vessel, combine the bromo-pyridazine substrate (1.0 eq), the arylboronic acid (1.5 eq), and a base such as K₂CO₃ or Na₃PO₄ (3.0 eq). [12]2. Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and, if necessary, a supporting ligand (e.g., XPhos, 5-10 mol%). [11]3. Solvent: Add a degassed solvent system, typically a mixture like dioxane/water or THF.

  • Reaction: Heat the mixture under an inert atmosphere (N₂ or Ar) to 80-100°C for 2-24 hours. Microwave irradiation can often accelerate the reaction. [11]5. Workup: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Isolation & Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography.

Data Table: Representative Scope of Boronic Acid Partners

Boronic Acid/EsterExpected YieldNotes
Phenylboronic acidExcellentThe foundational Suzuki coupling partner.
4-Methoxyphenylboronic acidExcellentElectron-donating groups are well-tolerated.
3-Pyridylboronic acidGoodHeteroaryl boronic acids are effective coupling partners, crucial for drug discovery. [13]
Thiophene-2-boronic acidGoodVarious heteroaromatics can be installed.
Cyclopropylboronic acidModerate to Goodsp³-hybridized partners can also be used, though may require specialized conditions.
Electrophilic Aromatic Substitution: A Challenging Transformation

The pyridazine ring system is extremely deactivated towards electrophilic aromatic substitution (EAS). The combined electron-withdrawing effects of the two ring nitrogens and the powerful CF₃ group make the ring highly electron-poor and thus unreactive toward electrophiles. [8]Forcing conditions would likely lead to decomposition rather than substitution. Therefore, EAS is not considered a viable synthetic strategy for functionalizing this scaffold.

Summary and Future Outlook

This compound presents a reactivity profile of two distinct halves. The carboxylic acid function serves as a reliable and versatile handle for elaboration, primarily through robust amide bond formation. The pyridazine ring, while inert to electrophilic attack, is primed for nucleophilic aromatic substitution and metal-catalyzed cross-coupling when appropriately functionalized with a leaving group.

This dual reactivity makes the scaffold an exceptional building block for creating diverse chemical libraries. Its utility in fragment-based drug discovery is particularly noteworthy, where the core can be elaborated systematically to probe interactions within a biological target. Future work will likely focus on developing novel C-H activation methodologies to bypass the need for pre-functionalized halogenated analogs, further streamlining the synthesis of complex, biologically active molecules.

References

  • G. Sandford, et al. (2011). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry. [Link]
  • Google Patents (2015). EP2821398A1 - Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates.
  • Pattison, G., et al. (2009). Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. Journal of Organic Chemistry. [Link]
  • Benaicha, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. [Link]
  • PubChem (n.d.). This compound. PubChem. [Link]
  • Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
  • BenChem (2019).
  • Butler, D. E., & Al-Kassir, I. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Monatshefte für Chemie - Chemical Monthly. [Link]
  • ResearchGate (n.d.). Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds.
  • OpenStax (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. [Link]
  • Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions.
  • Google Patents (2009). CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
  • Al-Warhi, T., et al. (2025).
  • Pytel, M., et al. (2024). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. Molecules. [Link]
  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]
  • Jain, A., et al. (2017). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

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6-(Trifluoromethyl)pyridazine-3-carboxylic acid safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 6-(Trifluoromethyl)pyridazine-3-carboxylic Acid

Introduction: A Scientist's Perspective on Proactive Safety

In the landscape of modern drug discovery and agrochemical research, trifluoromethylated heterocyclic compounds are indispensable building blocks. The unique electronic properties of the trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and bioavailability of target molecules. This compound is one such critical intermediate, valued for its role in the synthesis of novel bioactive agents.[1][2][3][4] However, its utility in synthesis is matched by the imperative for its safe and responsible handling.

This guide moves beyond a simple recitation of safety data sheet (SDS) points. As scientists, we understand that true safety is not about compliance, but about a deep, mechanistic understanding of the risks involved. This document provides a comprehensive framework for handling this compound, grounded in the principles of chemical reactivity, hazard mitigation, and emergency preparedness. It is designed for the trained researcher who appreciates that the "why" behind a safety protocol is as critical as the "what."

Core Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. These characteristics influence its physical state, potential for aerosolization, and reactivity.

PropertyValueSource
Chemical Name This compound[5][6]
CAS Number 1192155-05-7[5][6]
Molecular Formula C₆H₃F₃N₂O₂[5][6][7]
Molecular Weight 192.09 g/mol [5][6]
SMILES O=C(C1=NN=C(C(F)(F)F)C=C1)O[6]
InChIKey NJVZTXHNKXUAMB-UHFFFAOYSA-N[7]
Appearance Solid (presumed, based on typical carboxylic acids)N/A

GHS Hazard Identification and Risk Profile

While a specific, verified GHS classification for this compound is not universally published, a reliable hazard profile can be constructed by examining close structural analogs, such as 6-(Trifluoromethyl)pyridazine-4-carboxylic acid and other related compounds.[8][9][10][11] The primary hazards are associated with its acidic nature and the potential effects of the trifluoromethyl-pyridazine moiety.

The consensus data points to the following classification:

GHS Classification
Pictogram
ngcontent-ng-c3402157373="" class="ng-star-inserted">
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.[8][10] H315: Causes skin irritation.[8][10] H319: Causes serious eye irritation.[8][9][10] H335: May cause respiratory irritation.[8][9][10]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8][9] P264: Wash skin thoroughly after handling.[8] P270: Do not eat, drink or smoke when using this product.[8][12] P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][10][12] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[8] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9][10] P405: Store locked up.[8] P501: Dispose of contents/container to an approved waste disposal plant.[8]

Expert Analysis of Hazards:

  • Oral Toxicity (H302): The risk is primarily from accidental ingestion. The causality lies in the compound's ability to disrupt physiological pH and potentially interact with cellular machinery.

  • Skin/Eye Irritation (H315/H319): As a carboxylic acid, the compound can cause chemical burns and irritation upon contact. The presence of the fluorinated heterocycle can exacerbate this effect. The eye is particularly vulnerable to serious, lasting damage.[13]

  • Respiratory Irritation (H335): Inhalation of the dust is a primary exposure route. The fine particles can irritate the mucous membranes of the entire respiratory tract.[9] Chronic exposure, even at low levels, should be avoided.

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is not a checklist; it is an integrated system designed to provide a barrier between the researcher and the chemical. Each component validates the other to ensure comprehensive protection.

Mandatory PPE Protocol

PPE_Protocol cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_work Handling Phase A Verify Fume Hood Functionality B Designate & Prepare Work Area A->B Ensure negative pressure C 1. Lab Coat (Fully buttoned) B->C D 2. Safety Goggles (ANSI Z87.1 rated) C->D E 3. Nitrile Gloves (Inspect for tears) D->E F 4. Optional: Face Shield (For splash risk) E->F G Handle Compound Inside Fume Hood F->G

Caption: PPE donning sequence for handling the compound.

Detailed PPE Specifications and Rationale
EquipmentSpecificationCausality and Rationale
Eye/Face Protection Chemical safety goggles (ANSI Z87.1 standard) with side shields. A face shield is recommended when handling larger quantities or if there is a significant splash risk.[13][14]Goggles provide a seal around the eyes to protect from dust and splashes. Standard safety glasses are insufficient. A face shield protects the entire face from splashes that could otherwise cause severe skin irritation.[13]
Skin Protection Chemical-resistant lab coat. Disposable nitrile gloves (minimum thickness of 4 mil). Inspect gloves before use and change immediately upon contamination.[13][14]A lab coat protects against incidental contact. Nitrile provides good resistance to a range of organic chemicals, including carboxylic acids.[13] Immediate removal of contaminated gloves prevents permeation and subsequent skin contact.
Respiratory Protection Not typically required if handled within a certified chemical fume hood.[14] If engineering controls fail or for large spills, a NIOSH-approved respirator with P95 or P100 particulate filters is necessary.[9]The primary inhalation hazard is from airborne dust. A fume hood provides the most effective engineering control by capturing dust at the source. Respirators are a secondary line of defense for non-routine situations.[9][14]

Safe Handling, Storage, and Engineering Controls

Proactive safety measures are essential to minimize exposure during routine handling and storage.

Engineering Controls:

  • Primary Containment: All weighing and handling of the solid compound must occur within a certified chemical fume hood to prevent the inhalation of dust and contain any minor spills.[14] The fume hood sash should be kept as low as possible.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions. Facilities should be equipped with eyewash stations and safety showers in close proximity to the handling area.[8][15]

Procedural Handling:

  • Avoid Dust Generation: Use spatulas to carefully transfer the solid. Avoid pouring the powder, which can create airborne dust.[14]

  • Portioning: When making solutions, add the solid slowly to the solvent to prevent splashing.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[8][12] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[14]

  • Waste Disposal: All contaminated disposables (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container for disposal according to institutional and local regulations.[14]

Storage Protocols:

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[8][9][12]

  • Conditions: Store in a cool, dry, and well-ventilated area.[8][9] Avoid storing in direct sunlight or near heat sources.[12]

  • Incompatibilities: Segregate from strong oxidizing agents and strong bases. Carboxylic acids can react exothermically with bases and may corrode certain metals.[15][16] Do not store in metal cabinets.[16]

Emergency Procedures: First Aid and Spill Response

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[17]

  • Skin Contact: Remove all contaminated clothing immediately.[18] Flush the affected skin area with plenty of soap and water for at least 15 minutes.[8] Seek medical attention if irritation persists.[19]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[8] If breathing is difficult or they feel unwell, seek immediate medical attention.[19]

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[8] Call a poison control center or doctor immediately for treatment advice.[8]

Chemical Spill Response Protocol

The response to a spill is dictated by its size and the immediate hazards.

Spill_Response A Spill Occurs B Assess Situation Is the spill large? Is anyone injured? Are you trained? A->B C YES (Major Spill) B->C Is it a major spill? D NO (Minor Spill) B->D Is it a minor spill? E 1. Alert others & evacuate area. 2. Call emergency services (911). 3. Attend to injured persons. 4. Do NOT attempt cleanup. C->E F 1. Alert colleagues in the area. 2. Don appropriate PPE. 3. Cover spill with absorbent (vermiculite, sand). 4. Work from outside in. D->F J Report incident to supervisor. E->J G Carefully sweep material into a hazardous waste container. F->G H Label waste container as 'Spill Debris' with chemical name. G->H I Decontaminate area with soap and water. H->I I->J

Sources

A Technical Guide to the Selection of Starting Materials for the Synthesis of 6-(Trifluoromethyl)pyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-(Trifluoromethyl)pyridazine-3-carboxylic acid is a pivotal heterocyclic building block in modern medicinal and agrochemical research. The strategic incorporation of the trifluoromethyl group imparts unique physicochemical properties such as enhanced metabolic stability, lipophilicity, and binding affinity, making this scaffold highly desirable for drug discovery programs. This guide provides an in-depth analysis of the primary synthetic strategies for its preparation, focusing critically on the selection of appropriate starting materials. We will dissect three core synthetic approaches: late-stage oxidation of an alkyl precursor, functional group interconversion from a halo-pyridazine, and de novo ring construction. Each strategy is evaluated based on starting material accessibility, reaction efficiency, scalability, and the underlying chemical logic, providing researchers with the necessary framework to make informed decisions for their specific synthetic campaigns.

Retrosynthetic Analysis and Strategic Overview

The synthesis of a disubstituted heteroaromatic compound like this compound requires careful planning regarding the sequence of bond-forming and functional group manipulation steps. A retrosynthetic analysis reveals three principal disconnection points, each corresponding to a distinct forward-synthetic strategy.

The core challenge lies in the judicious introduction of two electronically distinct functional groups: the strongly electron-withdrawing trifluoromethyl (-CF3) group and the carboxylic acid (-COOH) group. The choice of starting material is intrinsically linked to the chosen strategy for installing these groups onto the pyridazine core.

G cluster_0 cluster_1 cluster_2 Target 6-(Trifluoromethyl)pyridazine- 3-carboxylic acid FGI_Ox FGI (Oxidation) Target->FGI_Ox Strategy 1 FGI_CN FGI (Hydrolysis) Target->FGI_CN Strategy 2 Cyclo Cyclocondensation Target->Cyclo Strategy 3 Precursor_A 3-Methyl-6-(trifluoromethyl)pyridazine FGI_Ox->Precursor_A Precursor_B 3-Cyano-6-(trifluoromethyl)pyridazine FGI_CN->Precursor_B Precursor_B1 3-Chloro-6-(trifluoromethyl)pyridazine Precursor_B->Precursor_B1 Cyanation Precursor_C CF3-containing 1,4-dicarbonyl + Hydrazine Cyclo->Precursor_C

Caption: Retrosynthetic overview of the three primary strategies.

  • Strategy 1: Late-Stage Oxidation: This approach involves the synthesis of a pyridazine ring bearing the trifluoromethyl group and a methyl (or other oxidizable alkyl) group at the desired positions, followed by oxidation to the carboxylic acid.

  • Strategy 2: Functional Group Interconversion (FGI): This strategy begins with a pyridazine core containing the trifluoromethyl group and a versatile functional group, such as a halogen, at the 3-position. This "handle" is then converted to the carboxylic acid, often via a nitrile intermediate.

  • Strategy 3: De Novo Ring Construction: This method constructs the pyridazine ring itself from acyclic precursors that already contain the trifluoromethyl moiety and a masked or precursor form of the carboxylic acid.

Strategy 1: Oxidation of 3-Methyl-6-(trifluoromethyl)pyridazine

This is arguably the most direct and classical approach, leveraging the robust and well-documented oxidation of an aromatic methyl group.

Core Starting Material: 3-Methyl-6-(trifluoromethyl)pyridazine.

Causality Behind this Choice: The methyl group serves as a reliable and stable precursor to the carboxylic acid. The C-H bonds of the methyl group are susceptible to strong oxidizing agents, particularly when attached to an electron-deficient heteroaromatic ring system like pyridazine. The stability of the pyridazine core under oxidative conditions is crucial for the success of this route. The synthesis of the starting material itself is a key consideration, typically achieved through the condensation of a suitable 1,4-dicarbonyl compound with hydrazine.

Experimental Protocol: Oxidation of 3-Methyl-6-(trifluoromethyl)pyridazine

This protocol is adapted from a similar oxidation of 3-chloro-6-methylpyridazine.[1]

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3-methyl-6-(trifluoromethyl)pyridazine (1.0 eq) to concentrated sulfuric acid (approx. 7.5 volumes).

  • Cooling: Cool the mixture to 0-5 °C in an ice bath.

  • Oxidant Addition: While maintaining the temperature below 10 °C, slowly add an oxidizing agent such as potassium permanganate (KMnO₄, 4.0 eq) or potassium dichromate (K₂Cr₂O₇, 2.0 eq) portion-wise over 1-2 hours.

    • Expertise Note: Potassium permanganate is a powerful but sometimes aggressive oxidant. Potassium dichromate offers a more controlled reaction but presents significant environmental and safety concerns. The choice depends on scale and available safety infrastructure.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-80 °C for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (approx. 25 volumes).

  • Workup: If using KMnO₄, decolorize the mixture by adding a saturated solution of sodium bisulfite. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, 3x volumes).

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water).

Data Presentation: Comparison of Oxidizing Agents
Oxidizing AgentMolar Eq.Typical Temp.ProsConsEstimated Yield
KMnO₄4.050-80 °CHigh reactivity, inexpensiveCan lead to over-oxidation, MnO₂ waste60-75%
K₂Cr₂O₇2.050-60 °CMore controlled reactionHighly toxic (Cr(VI)), waste disposal issues65-80%[1]
RuO₄ (catalytic)0.01-0.0525-40 °CMild conditions, high efficiencyExpensive catalyst, requires stoichiometric co-oxidant (e.g., NaIO₄)70-90%

Strategy 2: FGI from 3-Chloro-6-(trifluoromethyl)pyridazine

This strategy utilizes a stable, commercially available or readily synthesized halo-pyridazine as a versatile intermediate. The chloro group can be displaced by a cyanide nucleophile, which is then hydrolyzed to the target carboxylic acid.

Core Starting Material: 3-Chloro-6-(trifluoromethyl)pyridazine.

Causality Behind this Choice: The C-Cl bond at the 3-position of the pyridazine ring is activated towards nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a cyano group, which is an excellent carboxylic acid precursor. This two-step sequence (cyanation followed by hydrolysis) is a cornerstone of organic synthesis for converting aryl halides to aryl carboxylic acids.[2]

G Start 3-Chloro-6-(trifluoromethyl) pyridazine Intermediate 3-Cyano-6-(trifluoromethyl) pyridazine Start->Intermediate NaCN or KCN DMSO, heat (SₙAr) End 6-(Trifluoromethyl)pyridazine- 3-carboxylic acid Intermediate->End H₃O⁺ or OH⁻ Heat (Hydrolysis)

Caption: Workflow for Strategy 2 via a nitrile intermediate.

Experimental Protocol: Cyanation and Hydrolysis

Part A: Synthesis of 3-Cyano-6-(trifluoromethyl)pyridazine

  • Setup: In a flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-chloro-6-(trifluoromethyl)pyridazine (1.0 eq) in a polar aprotic solvent like DMSO or DMF.

  • Reagent Addition: Add sodium cyanide (NaCN, ~1.2 eq).

    • Trustworthiness Note:Extreme caution is required. Cyanide salts are highly toxic. This reaction must be performed in a well-ventilated fume hood, and all waste must be quenched and disposed of according to institutional safety protocols.

  • Reaction: Heat the mixture to 100-140 °C and monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction mixture and pour it into a large volume of water. The product often precipitates and can be collected by filtration. Alternatively, extract with an organic solvent like ethyl acetate. Wash the organic layer thoroughly with water and brine, dry, and concentrate to yield the crude nitrile.

Part B: Hydrolysis to this compound [2]

  • Setup: Place the crude 3-cyano-6-(trifluoromethyl)pyridazine (1.0 eq) in a round-bottom flask.

  • Acid-Catalyzed Hydrolysis: Add a mixture of concentrated sulfuric acid and water (e.g., 50% H₂SO₄) and heat to reflux (100-110 °C) for 2-6 hours until TLC shows complete consumption of the intermediate amide.

  • Base-Catalyzed Hydrolysis (Alternative): Add an aqueous solution of NaOH or KOH (e.g., 6M) and heat to reflux. This will form the carboxylate salt.

  • Isolation (Acidic route): Cool the reaction and pour it onto ice. The carboxylic acid will precipitate. Collect by filtration and wash with cold water.

  • Isolation (Basic route): Cool the reaction, and acidify with concentrated HCl to pH ~2. The carboxylic acid will precipitate. Collect by filtration and wash with cold water. Purify by recrystallization if necessary.

Strategy 3: De Novo Pyridazine Ring Construction

This elegant approach builds the heterocyclic core from acyclic components, offering high convergence. The key is to source or prepare a 1,4-dicarbonyl compound that already contains the trifluoromethyl group.

Core Starting Material: A trifluoromethylated γ-keto acid or its ester equivalent (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate) which can be further elaborated, or a 1,2,4,5-tetrazine derivative which can undergo inverse-electron-demand Diels-Alder reaction.

Causality Behind this Choice: The reaction between a 1,4-dicarbonyl compound and hydrazine hydrate is the most fundamental and widely used method for constructing the pyridazine and dihydropyridazine ring system.[3][4] By starting with an acyclic precursor that already contains the CF₃ group, this strategy avoids potentially harsh trifluoromethylation reactions on the sensitive pyridazine ring itself.

G Ketoacid CF₃-γ-Keto Acid (or ester) Product Dihydropyridazinone Ketoacid->Product Cyclocondensation Hydrazine Hydrazine (N₂H₄·H₂O) Hydrazine->Product Target Target Acid Product->Target Aromatization/ FGI

Caption: General logic for de novo ring construction strategy.

General Protocol: Cyclocondensation with Hydrazine
  • Setup: Dissolve the trifluoromethylated γ-keto acid or ester (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Hydrazine Addition: Add hydrazine monohydrate (1.1 eq) dropwise at room temperature. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux for 4-8 hours. The reaction proceeds via the formation of a hydrazone followed by intramolecular cyclization and dehydration to form a dihydropyridazinone intermediate.

  • Aromatization: The intermediate dihydropyridazinone must be aromatized. This can sometimes occur in situ but may require a separate oxidation step (e.g., using Br₂/acetic acid or by chlorination with POCl₃ followed by reductive dehalogenation).

  • Isolation: Cool the reaction mixture. The product may precipitate upon cooling or after the addition of water. Collect the solid by filtration or use standard extractive workup procedures.

Authoritative Grounding: The primary challenge of this route is the availability of the requisite trifluoromethylated 1,4-dicarbonyl starting materials. While compounds like ethyl 4,4,4-trifluoroacetoacetate are common, more complex γ-keto acids often require multi-step synthesis, which can diminish the overall efficiency of this otherwise convergent strategy.

Comparative Analysis and Strategic Selection

The optimal choice of starting material is dictated by project-specific constraints including scale, budget, timeline, and available expertise.

StrategyKey Starting MaterialAvailabilityKey AdvantagesKey DisadvantagesBest Suited For
1. Oxidation 3-Methyl-6-(CF₃)pyridazineRequires synthesisDirect, reliable oxidation chemistryUse of harsh/toxic oxidants, synthesis of precursor neededLab-scale synthesis where precursor can be readily made.
2. FGI 3-Chloro-6-(CF₃)pyridazineMay be commercially availableVersatile intermediate, well-established reactionsUse of highly toxic cyanide, two-step FGIScalable process chemistry, especially if the chloro-precursor is available.
3. De Novo CF₃-γ-keto acid/esterOften requires synthesisConvergent, avoids late-stage functionalizationAvailability of specialized starting materials is the main bottleneckProjects where a custom, multi-step synthesis of the starting material is feasible.

Expert Recommendation:

For rapid, lab-scale synthesis and proof-of-concept studies , Strategy 2 (FGI) is often the most practical, assuming the 3-chloro-6-(trifluoromethyl)pyridazine precursor is commercially available or can be synthesized in one or two steps. The cyanation/hydrolysis sequence is robust and high-yielding.

For large-scale process development , Strategy 1 (Oxidation) becomes more attractive if the 3-methyl precursor can be synthesized economically. While the oxidation requires strong reagents, it is a single, high-throughput step from the advanced intermediate to the final product.

Strategy 3 (De Novo) is a powerful academic tool and is most valuable when a diverse range of analogues is required, as the acyclic precursors can be readily modified. However, for the specific synthesis of the title compound, it is often hampered by the limited commercial availability of the necessary starting materials.

References

  • Khan, M. E. I., et al. (2023). A New One-Pot Synthesis of 3,6-Disubstituted Pyridazines Starting from β-Nitro-β,γ-Unsaturated Ketones. SynOpen, 07(01), 74-78.
  • Abo-Elmagd, M., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1616-1630.
  • Abdel-Wahab, B. F., et al. (2022). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega, 7(49), 44961-44975.
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The Trifluoromethyl Group: A Paradigm Shift in the Medicinal Chemistry of Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry and agrochemical design. This guide provides an in-depth analysis of the multifaceted role of the CF3 group in modifying the properties of pyridazine derivatives. Pyridazine, a 1,2-diazine ring, possesses a unique electronic landscape that is profoundly influenced by the potent electronic and steric effects of the trifluoromethyl substituent. We will explore the fundamental principles governing these interactions, from the modulation of core physicochemical properties such as lipophilicity and basicity to the significant enhancements in metabolic stability and target binding affinity. This text synthesizes field-proven insights with established chemical principles to provide researchers, scientists, and drug development professionals with a comprehensive understanding of why and how the trifluoromethyl group is a transformative tool in the optimization of pyridazine-based bioactive molecules.

Introduction: The Strategic Value of Fluorine in Heterocyclic Chemistry

The introduction of fluorine into organic molecules has become one of the most powerful strategies in the optimization of lead compounds.[1] Among fluorinated motifs, the trifluoromethyl group is particularly prominent due to its unique combination of properties, including high electronegativity, significant steric bulk comparable to an isopropyl group, and exceptional stability.[2][3] When appended to a pyridazine core—an aromatic heterocycle characterized by its electron-deficient nature due to two adjacent nitrogen atoms—the CF3 group exerts a profound influence on the molecule's overall profile.[4][5]

This guide delves into the causality behind the observed effects, moving beyond simple observation to explain the underlying mechanisms. We will examine how the CF3 group acts as a powerful modulator of:

  • Physicochemical Properties: Altering lipophilicity (logP/logD), acidity/basicity (pKa), and molecular conformation.

  • Pharmacokinetic Profile (ADME): Critically enhancing metabolic stability by blocking sites of enzymatic oxidation and improving membrane permeability.[6][7]

  • Pharmacodynamic Profile: Modifying binding affinity and selectivity for biological targets through direct interactions or conformational biasing.[6]

Understanding these principles is crucial for the rational design of next-generation pyridazine derivatives in pharmaceuticals and agrochemicals.[8][9]

Fundamental Physicochemical Impact of the Trifluoromethyl Group

The introduction of a CF3 group fundamentally alters the electronic and physical nature of the parent pyridazine ring. These changes are not isolated but create a cascade of effects that influence the molecule's behavior in a biological system.

Electronic Effects and Basicity (pKa) Modulation

The CF3 group is a potent electron-withdrawing group, primarily through a strong inductive effect (-I). This effect significantly reduces the electron density of the pyridazine ring. Consequently, the lone pair electrons on the nitrogen atoms are less available for protonation, leading to a marked decrease in the basicity (a lower pKa) of the molecule compared to its non-fluorinated or methyl-substituted counterparts.[3][10] This modulation of pKa is critical, as it influences the ionization state of the drug at physiological pH, which in turn affects solubility, receptor interaction, and cell permeability.

The diagram below illustrates the inductive effect of the CF3 group on the pyridazine ring, leading to reduced basicity.

cluster_0 pKa Modulation by CF3 Group pyridazine Pyridazine Ring nitrogen Ring Nitrogens cf3 CF3 Group (Strong -I Effect) cf3->pyridazine e- withdrawal protons Reduced availability of lone pairs for protonation nitrogen->protons reduces e- density pka Lower pKa (Decreased Basicity) protons->pka leads to

Caption: Inductive withdrawal by the CF3 group lowers pyridazine basicity.

Lipophilicity and Membrane Permeability

A common objective in drug design is to increase a molecule's lipophilicity to enhance its ability to cross cell membranes. The CF3 group is highly lipophilic (Hansch π constant of +0.88) and its incorporation almost invariably increases the logP/logD of the parent molecule.[7] This increased lipophilicity stems from the hydrophobic surface created by the fluorine atoms and the low polarizability of the C-F bond.[8][11] This enhancement is crucial for improving oral bioavailability and ensuring the compound can reach intracellular targets.[6] However, an excessive increase in lipophilicity can lead to poor solubility and increased off-target toxicity, necessitating a balanced approach.

Metabolic Stability: A Paradigm of Blockade

One of the most significant advantages of the CF3 group is its ability to enhance metabolic stability.[12] The carbon-fluorine bond is one of the strongest in organic chemistry (bond dissociation energy ~485 kJ/mol), making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes that are responsible for the majority of Phase I drug metabolism.[7]

By replacing a metabolically labile C-H bond (e.g., on a methyl or ethyl group) with a robust CF3 group, chemists can effectively block a "metabolic hotspot," preventing oxidation and subsequent inactivation or clearance of the compound.[13] This leads to a longer plasma half-life, reduced patient dose, and a more predictable pharmacokinetic profile.[7][14]

The following diagram illustrates this metabolic blocking mechanism.

cluster_0 Metabolic Fate of Substituted Pyridazines parent_ch3 Pyridazine-CH3 Metabolically Labile cyp450 CYP450 Enzymes parent_ch3:f1->cyp450 Susceptible parent_cf3 Pyridazine-CF3 Metabolically Robust parent_cf3:f1->cyp450 Resistant metabolite Oxidized Metabolite (Inactive/Cleared) cyp450->metabolite Oxidation stable Parent Compound (Remains Active) cyp450->stable

Caption: The CF3 group blocks CYP450-mediated oxidation, enhancing stability.

Impact on Biological Activity and Drug Design

The physicochemical modifications induced by the CF3 group translate directly into tangible effects on biological activity. Trifluoromethylated pyridazine derivatives have shown significant promise across various therapeutic and agricultural applications.

Bioisosterism and Target Engagement

The CF3 group can act as a bioisostere for other chemical groups, such as a methyl, ethyl, or even a chlorine atom.[7][15] While its steric size is larger than a methyl group, its electronic properties are drastically different. This allows medicinal chemists to probe the requirements of a target's binding pocket. Replacing a methyl group with a CF3 group can lead to:

  • Enhanced Binding Affinity: The CF3 group can engage in favorable dipole-dipole or orthogonal multipolar interactions (e.g., with backbone carbonyls) that are not possible for a methyl group.[16]

  • Altered Conformation: The steric bulk of the CF3 group can lock the molecule into a more favorable conformation for binding.[3]

  • Increased Potency: Studies have shown that adding a CF3 group can lead to a significant increase in inhibitory potency.[17]

Summary of Biological Activities

The introduction of a trifluoromethyl moiety onto the pyridazine skeleton has been shown to increase antimicrobial and antifungal activity.[18][19] These derivatives are also prominent in agrochemicals, serving as effective herbicides, insecticides, and fungicides.[9][20][21][22]

Property Effect of CH3 → CF3 Substitution on Pyridazine Core Causality & Rationale References
Basicity (pKa) DecreasesStrong inductive electron withdrawal by CF3 reduces electron density on ring nitrogens, making protonation less favorable.[3][10]
Lipophilicity (logP) IncreasesThe CF3 group is highly lipophilic and creates a hydrophobic molecular surface, enhancing partitioning into non-polar environments.[7][8][11]
Metabolic Stability Significantly IncreasesThe high bond strength of the C-F bond makes the CF3 group resistant to oxidative metabolism by CYP450 enzymes.[7][12][13]
Membrane Permeability IncreasesA direct consequence of increased lipophilicity, facilitating passive diffusion across biological membranes.[6][14]
Binding Affinity Often IncreasesCan introduce new, favorable dipole-dipole or multipolar interactions with the target protein and enforce a bioactive conformation.[6][16]
Aqueous Solubility Generally DecreasesThe increase in lipophilicity typically leads to a corresponding decrease in solubility in aqueous media.[7]

Synthetic Methodologies and Experimental Protocols

The synthesis of trifluoromethylated pyridazines can be broadly approached in two ways: by constructing the pyridazine ring using a CF3-containing building block, or by introducing the CF3 group directly onto a pre-formed pyridazine scaffold.[20][23]

Key Synthetic Strategies
  • Cyclocondensation with CF3 Building Blocks: This is a powerful and common strategy where a precursor containing the CF3 group, such as ethyl 4,4,4-trifluoroacetoacetate, is reacted with a hydrazine derivative to form the pyridazine or related diazine ring.[2][24] This method offers excellent control over regiochemistry.

  • Halogen Exchange (HALEX): This classic method involves the fluorination of a trichloromethyl (-CCl3) substituted pyridazine using a fluorine source like antimony trifluoride or hydrogen fluoride. This approach is often used in large-scale industrial synthesis.[20]

  • Direct Trifluoromethylation: Modern methods involve the use of radical, nucleophilic, or electrophilic trifluoromethylating reagents to directly install the CF3 group onto the heterocyclic ring. These reactions have expanded the synthetic toolkit but can sometimes suffer from issues with regioselectivity.[2][25]

The following workflow outlines the rational design process leveraging trifluoromethylation.

cluster_0 Drug Discovery Workflow for Pyridazine Derivatives lead Lead Pyridazine (e.g., Pyridazine-CH3) - Good initial activity - Poor metabolic stability synthesis Synthetic Strategy (e.g., Cyclocondensation or Direct Trifluoromethylation) lead->synthesis Identify Metabolic Hotspot candidate CF3-Pyridazine Candidate synthesis->candidate Synthesize Analog evaluation In Vitro Evaluation candidate->evaluation Assay evaluation->synthesis Re-design optimized Optimized Lead - Enhanced Stability - Improved Potency evaluation->optimized Analyze Data

Caption: Rational design workflow for developing CF3-pyridazine candidates.

Representative Experimental Protocol: Cyclocondensation

This protocol provides a generalized methodology for the synthesis of a 6-(trifluoromethyl)pyridazin-3(2H)-one derivative, based on established cyclocondensation procedures.[24]

Objective: To synthesize a trifluoromethyl-substituted pyridazinone via cyclocondensation.

Materials:

  • Hydrazine hydrate

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hydrazine hydrate (1.0 eq) and absolute ethanol (20 mL).

  • Reagent Addition: While stirring, slowly add ethyl 4,4,4-trifluoroacetoacetate (1.05 eq) to the solution at room temperature.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (approx. 0.1 eq) to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. The resulting precipitate is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold diethyl ether to remove unreacted starting material. If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 6-(trifluoromethyl)pyridazin-3(2H)-one.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹⁹F NMR, ¹³C NMR, and HRMS).

Self-Validation: The protocol's success is validated by the characterization data. A distinct singlet in the ¹⁹F NMR spectrum around -65 to -70 ppm is indicative of the CF3 group. High-resolution mass spectrometry should confirm the exact mass of the target molecule.

Conclusion and Future Perspectives

The trifluoromethyl group is far more than a simple substituent; it is a strategic tool that imparts a constellation of desirable properties to the pyridazine scaffold. Its ability to concurrently enhance lipophilicity, block metabolic oxidation, and modulate electronic properties makes it an invaluable asset in overcoming common challenges in drug and agrochemical development.[8][26] The profound and predictable impact of the CF3 group ensures that trifluoromethylated pyridazines will continue to be a highly fertile ground for the discovery of novel, effective, and safe chemical entities. Future research will likely focus on developing more sophisticated and regioselective direct trifluoromethylation methods and exploring the interplay of the CF3 group with other substituents on the pyridazine ring to fine-tune biological activity and pharmacokinetic profiles with even greater precision.

References

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Methodological & Application

Application Notes & Protocols: Robust Synthesis of Amides from 6-(Trifluoromethyl)pyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Pyridazine Amides

The amide bond is a cornerstone of modern medicinal chemistry, present in approximately 25% of all pharmaceutical drugs.[1][2] Its synthesis is one of the most frequently performed reactions in drug discovery.[3] The 6-(trifluoromethyl)pyridazine-3-carboxylic acid scaffold is a particularly valuable building block. The pyridazine core, a bioisostere of the phenyl ring, offers unique electronic properties, improved solubility, and additional vectors for molecular interactions.[4] The trifluoromethyl (CF₃) group is a well-established modulator of metabolic stability, lipophilicity, and binding affinity.

However, the inherent electronic nature of this substrate presents a distinct challenge. The pyridazine ring and the CF₃ group are both strongly electron-withdrawing, which deactivates the carboxylic acid. This deactivation can render standard amidation conditions sluggish and inefficient, necessitating carefully selected activation protocols.[3][5]

This document provides a detailed guide for researchers, outlining robust and field-proven protocols for the successful synthesis of amides from this compound. We will explore the mechanistic basis for reagent selection and provide step-by-step methodologies for two primary coupling strategies: the highly efficient uronium-based HATU system and the classic, cost-effective carbodiimide-based EDC/HOBt protocol.

The Core Challenge: Activating an Electron-Deficient Carboxylic Acid

The direct reaction between a carboxylic acid and an amine is generally unfavorable. The acidic proton of the carboxylic acid reacts with the basic amine to form a highly unreactive ammonium carboxylate salt.[6][7] Therefore, amide synthesis universally relies on the activation of the carboxylic acid, which involves converting the hydroxyl group into a better leaving group.[7][8][9]

For this compound, the electron-poor nature of the heteroaromatic ring reduces the nucleophilicity of the carboxylate anion. This makes the initial attack on the coupling reagent—the first step in activation—more difficult than for an electron-rich or aliphatic carboxylic acid. Consequently, highly efficient coupling reagents are required to drive the reaction to completion.

Recommended Protocol 1: HATU-Mediated Amide Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a third-generation aminium-based coupling reagent renowned for its high efficiency, rapid kinetics, and low rates of racemization, especially with challenging substrates.[10] It is often the reagent of choice for difficult couplings.

Mechanism of Action

The HATU-mediated coupling proceeds via a highly reactive OAt-active ester.[10] In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form the OAt-active ester, which is then readily attacked by the amine nucleophile to yield the final amide product and release 1-hydroxy-7-azabenzotriazole (HOAt).[10][11] The inclusion of the HOAt moiety is critical as it accelerates the reaction and suppresses side reactions.[10]

HATU_Mechanism RCOOH Pyridazine-COOH (1.0 equiv) ActivatedEster Highly Reactive OAt-Active Ester RCOOH->ActivatedEster + HATU, DIPEA Pre-activation (15-30 min) HATU HATU (1.1 equiv) HATU->ActivatedEster DIPEA DIPEA (3.0 equiv) DIPEA->ActivatedEster Amide Pyridazine-CONR'R'' (Final Product) ActivatedEster->Amide + Amine (1-18 h) Byproducts HOAt + Tetramethylurea ActivatedEster->Byproducts Amine R'R''NH (1.1 equiv) Amine->Amide

Caption: Mechanism of HATU-mediated amide bond formation.

Detailed Experimental Protocol (HATU)

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1N HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv) and HATU (1.1 equiv).[11]

  • Add anhydrous DMF to dissolve the solids, targeting a concentration of 0.1–0.5 M.

  • Cool the solution to 0 °C using an ice bath while stirring.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution. A color change may be observed.

  • Allow the mixture to stir at 0 °C for 15-30 minutes to ensure full pre-activation of the carboxylic acid.[11]

  • Add the desired amine (1.1 equiv), either neat (if liquid) or as a concentrated solution in anhydrous DMF.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate (approx. 10-20 volumes of the initial DMF volume).

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[10] These washes remove excess reagents, DIPEA salts, and residual DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[11]

Recommended Protocol 2: EDC/HOBt-Mediated Amide Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a water-soluble carbodiimide that serves as a cost-effective and highly practical coupling reagent.[11] Its effectiveness, particularly for challenging substrates, is significantly enhanced by the use of an additive like 1-Hydroxybenzotriazole (HOBt).

Mechanism of Action

The reaction begins with the carboxylic acid adding to the EDC carbodiimide to form a highly reactive O-acylisourea intermediate.[11] This intermediate is unstable and prone to side reactions. HOBt acts as a crucial scavenger, intercepting the O-acylisourea to form an HOBt-ester. This new active ester is more stable, less prone to racemization, and sufficiently reactive to be attacked by the amine, forming the desired amide bond and regenerating HOBt. The urea byproduct formed from EDC is water-soluble, simplifying purification.[11][12]

EDC_Mechanism RCOOH Pyridazine-COOH (1.0 equiv) O_acylisourea O-Acylisourea (Unstable Intermediate) RCOOH->O_acylisourea + EDC EDC EDC·HCl (1.2 equiv) EDC->O_acylisourea HOBt_Ester HOBt Active Ester (More Stable) O_acylisourea->HOBt_Ester + HOBt (Suppresses side reactions) Urea Water-Soluble Urea Byproduct O_acylisourea->Urea HOBt HOBt (1.2 equiv) HOBt->HOBt_Ester Amide Pyridazine-CONR'R'' (Final Product) HOBt_Ester->Amide + Amine (8-24 h) Amine R'R''NH (1.1 equiv) Amine->Amide

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

Detailed Experimental Protocol (EDC/HOBt)

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.1 equiv)

  • EDC·HCl (1.2 - 1.5 equiv)

  • HOBt (1.2 - 1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)

  • Anhydrous DMF or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc) or other suitable organic solvent

  • Water

  • 1N HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).[11]

  • Dissolve the mixture in anhydrous DMF or DCM (0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[11]

  • Add DIPEA (2.5 equiv) dropwise. Ensure the internal temperature does not rise significantly.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8 to 24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic phase with water (2x, to remove the urea byproduct and DMF), followed by 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[11]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude amide product via flash column chromatography or recrystallization.

Summary of Protocols and General Workflow

The selection between HATU and EDC/HOBt often depends on the value of the substrates and the difficulty of the coupling. HATU provides higher success rates for challenging reactions, while EDC/HOBt is a more economical choice for routine syntheses.

Data Presentation: Comparison of Coupling Protocols
ParameterProtocol 1: HATUProtocol 2: EDC/HOBtRationale
Coupling Reagent HATU (1.1 equiv)EDC·HCl (1.2 equiv)HATU is more potent for electron-deficient acids.
Additive None (HOAt is part of HATU)HOBt (1.2 equiv)HOBt is essential to prevent side reactions with EDC.
Base DIPEA (3.0 equiv)DIPEA or TEA (2.5 equiv)A non-nucleophilic base is required to deprotonate the acid.
Solvent Anhydrous DMFAnhydrous DMF or DCMPolar aprotic solvents are standard.
Temperature 0 °C to RT0 °C to RTInitial cooling controls the activation exotherm.
Typical Time 1 - 18 h8 - 24 hHATU reactions are generally faster.
Key Advantage High efficiency, rapid, low racemizationCost-effective, water-soluble byproductChoose based on reaction priority (speed vs. cost).
Visualization: General Experimental Workflow

Caption: A generalized workflow for amide synthesis.

Conclusion

The synthesis of amides from the electron-deficient this compound is readily achievable with high yields using modern coupling reagents. For maximum efficiency and success with a broad range of amines, the HATU-mediated protocol is highly recommended. As a robust and more economical alternative, the classic EDC/HOBt protocol also provides excellent results, though it may require longer reaction times. Careful execution of the described protocols, including the use of anhydrous conditions and appropriate workup procedures, will ensure the reliable and reproducible synthesis of these valuable chemical entities for drug discovery and development programs.

References

  • Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent.
  • Kandepi, V. et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
  • Gagnon, A. et al. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.
  • MDPI. (2024). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU.
  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec.
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  • Dunetz, J. R. et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications.
  • Puriņš, M. et al. (2024). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. ResearchGate.
  • Sabatini, M. T. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC - NIH.
  • Lindh, J. et al. (2012). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate.

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Application Notes and Protocols for the Esterification of 6-(Trtrifluoromethyl)pyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-(Trifluoromethyl)pyridazine-3-carboxylic Acid Esters in Medicinal Chemistry

The pyridazine moiety is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, this compound is a valuable building block in drug discovery. Its esters are key intermediates for the synthesis of novel therapeutic agents, including potential anti-inflammatory and analgesic drugs.[1][2][3][4] The ability to efficiently synthesize a diverse library of these esters is therefore of critical importance to researchers in the field.

This guide provides detailed protocols for four common and effective methods for the esterification of this compound, offering insights into the rationale behind each approach to empower researchers to select the optimal method for their specific needs.

Chemical Properties of this compound

PropertyValue
Molecular Formula C₆H₃F₃N₂O₂
Molecular Weight 192.10 g/mol
CAS Number 1192155-05-7
Appearance Off-white to pale yellow solid
pKa Due to the electron-withdrawing nature of the trifluoromethyl group and the pyridazine ring, the carboxylic acid is expected to be relatively acidic.

Method 1: Esterification via Acyl Chloride Formation

This robust, two-step method is often the go-to for achieving high yields, especially when other methods fail. The carboxylic acid is first converted to a highly reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride is then reacted with the desired alcohol to form the ester. This method is particularly suitable for less reactive alcohols.

Causality of Experimental Choices:
  • Thionyl Chloride (SOCl₂): This reagent is effective for converting carboxylic acids to acyl chlorides. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases and can be easily removed, driving the reaction to completion.

  • Pyridine (optional): In the second step, a non-nucleophilic base like pyridine or triethylamine is often added to neutralize the HCl generated, preventing potential side reactions and driving the ester formation forward.

Experimental Workflow Diagram

A 6-(CF3)pyridazine- 3-carboxylic acid B Thionyl Chloride (SOCl2) Reflux A->B Step 1: Acyl Chloride Formation C 6-(CF3)pyridazine- 3-carbonyl chloride B->C D Alcohol (R-OH) Pyridine (optional) C->D Step 2: Esterification E Ester Product D->E F Purification (Column Chromatography) E->F G Pure Ester F->G

Caption: Workflow for esterification via acyl chloride formation.

Detailed Protocol:

Step 1: Synthesis of 6-(Trifluoromethyl)pyridazine-3-carbonyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Carefully add thionyl chloride (2.0-3.0 eq) to the flask. A solvent such as toluene or dichloromethane can be used, or the reaction can be run neat.

  • Heat the reaction mixture to reflux (typically 70-80 °C) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. The resulting crude 6-(trifluoromethyl)pyridazine-3-carbonyl chloride is often used in the next step without further purification.

Step 2: Esterification

  • Dissolve the crude acyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the desired alcohol (1.0-1.2 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.1 eq) in the same anhydrous solvent.

  • Slowly add the alcohol/base solution to the acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

Method 2: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[5][6][7] To achieve good yields, the equilibrium must be shifted towards the product. This is typically accomplished by using a large excess of the alcohol, which often serves as the solvent, and/or by removing the water that is formed during the reaction.[6][8]

Causality of Experimental Choices:
  • Acid Catalyst: A strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) is used to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[8][9]

  • Excess Alcohol: Using the alcohol as the solvent ensures a high concentration of this reactant, pushing the equilibrium towards the ester product according to Le Châtelier's principle.[6][8]

Experimental Workflow Diagram

A 6-(CF3)pyridazine- 3-carboxylic acid B Excess Alcohol (R-OH) Catalytic Acid (e.g., H2SO4) A->B C Reflux B->C Reaction D Ester Product + Water C->D E Work-up & Purification D->E F Pure Ester E->F A 6-(CF3)pyridazine- 3-carboxylic acid B Alcohol (R-OH) DCC or DIC DMAP (cat.) A->B C Anhydrous Solvent (e.g., DCM) Room Temperature B->C Reaction D Ester Product + DCU/DIU C->D E Filtration & Work-up D->E F Pure Ester E->F A 6-(CF3)pyridazine- 3-carboxylic acid B Alcohol (R-OH) PPh3 DEAD or DIAD A->B C Anhydrous Solvent (e.g., THF) 0 °C to Room Temperature B->C Reaction D Ester Product + TPPO + Hydrazine byproduct C->D E Purification (Column Chromatography) D->E F Pure Ester E->F

Caption: Workflow for the Mitsunobu reaction.

Detailed Protocol:
  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.2 eq), the desired alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in an anhydrous aprotic solvent such as THF or DCM.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add the azodicarboxylate (DEAD or DIAD, 1.5 eq) dropwise to the solution. An exothermic reaction may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product will contain the desired ester along with triphenylphosphine oxide (TPPO) and the reduced hydrazine byproduct. Purification is typically achieved by column chromatography on silica gel.

Purification and Characterization

Purification

The primary method for purifying the resulting esters of this compound is column chromatography on silica gel.

[10][11]* General Column Chromatography Protocol:

  • TLC Analysis: First, determine an appropriate solvent system using TLC that gives good separation of the desired ester from any unreacted starting materials and byproducts. A common eluent system is a mixture of ethyl acetate and hexanes. [10] 2. Column Packing: Prepare a silica gel column using the chosen eluent.
  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
  • Elution: Elute the column with the solvent system, collecting fractions.
  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified ester.

[10]Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can also be an effective purification method if the ester is a solid.

[1]#### Characterization

The purified esters should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the pyridazine ring protons, as well as signals corresponding to the alkyl group of the ester. For example, for the methyl ester, a singlet around 3.9-4.1 ppm would be expected for the methyl group. The pyridazine protons will appear as doublets in the aromatic region.

    • ¹³C NMR: The spectrum will show signals for the carbonyl carbon of the ester (typically around 160-170 ppm), the carbons of the pyridazine ring, the trifluoromethyl carbon (a quartet due to C-F coupling), and the carbons of the ester alkyl group.

    • ¹⁹F NMR: A singlet corresponding to the CF₃ group will be observed.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the synthesized ester. Fragmentation patterns may also be observed, which can help to confirm the structure. *[12][13] Infrared (IR) Spectroscopy: A strong absorption band in the region of 1720-1750 cm⁻¹ is characteristic of the C=O stretch of the ester functional group.

Quantitative Data Summary

The following table provides a general comparison of the four esterification methods. The yields are estimates based on typical outcomes for these reactions with similar substrates and are not specific to this compound. Optimization will be required for each specific alcohol.

MethodTypical ReagentsTypical ConditionsAdvantagesDisadvantagesEstimated Yield
Via Acyl Chloride SOCl₂, Alcohol, PyridineReflux, then 0 °C to RTHigh yields, reliable for various alcoholsHarsh reagents, two steps80-95%
Fischer-Speier Excess Alcohol, H₂SO₄ (cat.)RefluxSimple, inexpensive reagentsEquilibrium reaction, requires excess alcohol, harsh conditions50-80%
Steglich Alcohol, DCC/DIC, DMAP (cat.)Room TemperatureMild conditions, good for sensitive substratesUrea byproduct can be difficult to remove, reagents are more expensive70-90%
Mitsunobu Alcohol, PPh₃, DEAD/DIAD0 °C to Room TemperatureMild, neutral conditions, inversion of stereochemistryByproducts require chromatographic separation, sensitive to water60-85%

References

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Application Notes & Protocols: Derivatization of 6-(Trifluoromethyl)pyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 6-(Trifluoromethyl)pyridazine Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing drug-like properties.[1][2] The trifluoromethyl (-CF3) group, in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity that can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.[2][3] When appended to a pyridazine ring, a nitrogen-containing heterocycle known for its diverse biological activities, the resulting scaffold becomes a privileged starting point for drug discovery programs targeting inflammation, cancer, and infectious diseases.[4][5]

6-(Trifluoromethyl)pyridazine-3-carboxylic acid (CAS 1192155-05-7) is a versatile building block that marries the benefits of the -CF3 group with the reactive handle of a carboxylic acid.[6] The strong electron-withdrawing nature of both the trifluoromethyl group and the pyridazine ring system significantly impacts the reactivity of the carboxylic acid, making it an excellent electrophile for a variety of derivatization reactions.[3] This guide provides an in-depth exploration of key derivatization strategies for this scaffold, focusing on the causal relationships between reagent choice, reaction conditions, and outcomes, thereby empowering researchers to rationally design and synthesize novel molecular entities.

Part 1: Amide Bond Formation - The Workhorse of Medicinal Chemistry

The conversion of the carboxylic acid to an amide is arguably the most common and critical derivatization in drug development. This transformation allows for the systematic exploration of chemical space by introducing a diverse array of amine-containing fragments.

Mechanistic Insight: Activating the Carboxylic Acid

Direct reaction between a carboxylic acid and an amine is generally unfavorable under mild conditions. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is typically achieved using carbodiimide reagents, often in conjunction with additives that prevent side reactions and improve efficiency.

Protocol: EDC/HOAt-Mediated Amide Coupling

This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-Hydroxy-7-azabenzotriazole (HOAt) as an additive. HOAt is superior to its common alternative, HOBt, as it accelerates the reaction and minimizes racemization in chiral substrates.

Workflow Diagram: Amide Coupling

G cluster_activation Activation Step cluster_coupling Coupling Step start 6-(CF3)pyridazine- 3-carboxylic acid ActiveEster O-Acylisourea Intermediate (Highly Reactive) start->ActiveEster + EDC EDC EDC (Carbodiimide) HOAt_Ester HOAt Active Ester (Stable Intermediate) ActiveEster->HOAt_Ester + HOAt HOAt HOAt Product Target Amide Derivative HOAt_Ester->Product + Amine Amine Primary or Secondary Amine (R-NH2)

Caption: General workflow for EDC/HOAt-mediated amide bond formation.

Step-by-Step Protocol:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Reagent Addition: To the stirred solution, add the desired primary or secondary amine (1.1 eq), HOAt (1.2 eq), and a tertiary base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq). The base is crucial to neutralize the HCl salt of EDC and the carboxylic acid proton.

  • Activation & Coupling: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (to remove excess base and amine), saturated NaHCO3 solution (to remove unreacted acid and HOAt), and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired amide.

Parameter Guideline Rationale
Solvent Anhydrous DMF, DCMPrevents hydrolysis of activated intermediates.
Equivalents (Acid:Amine:EDC:HOAt) 1 : 1.1 : 1.2 : 1.2Ensures complete consumption of the limiting starting acid.
Base DIPEA, Triethylamine (TEA)A non-nucleophilic base is required to avoid side reactions.
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic activation step.
Monitoring TLC, LC-MSConfirms formation of product and consumption of starting material.

Part 2: Esterification - Modulating Polarity and Pro-drug Potential

Esterification of the carboxylic acid is a fundamental derivatization used to increase lipophilicity, mask a polar functional group, or create ester pro-drugs that can be hydrolyzed in vivo to release the active carboxylic acid parent.

Protocol: Fischer-Speier Esterification (for simple methyl/ethyl esters)

This classic acid-catalyzed method is effective for preparing simple, unhindered esters.

Step-by-Step Protocol:

  • Setup: Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol or ethanol), which acts as both reagent and solvent.

  • Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H2SO4, ~5 mol%) or thionyl chloride (SOCl2), dropwise.

  • Reaction: Heat the mixture to reflux (typically 65-80 °C) for 4-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and remove the excess alcohol under reduced pressure.

  • Neutralization: Dissolve the residue in an organic solvent like ethyl acetate and carefully neutralize the acid catalyst by washing with a saturated NaHCO3 solution until effervescence ceases.

  • Purification: Wash the organic layer with brine, dry over Na2SO4, filter, and concentrate. The crude ester can often be purified by recrystallization or flash chromatography.

Protocol: Alkylation with Alkyl Halides (for more complex esters)

For more complex or sensitive alcohols, direct alkylation of the carboxylate salt is a milder and more versatile approach.

Step-by-Step Protocol:

  • Salt Formation: Dissolve the carboxylic acid (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile. Add a base such as cesium carbonate (Cs2CO3, 1.5 eq) or potassium carbonate (K2CO3, 2.0 eq) and stir for 30 minutes at room temperature to form the carboxylate salt.

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, ethyl bromoacetate) (1.1 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (typically 2-12 hours), as monitored by TLC.

  • Work-up: Filter off the inorganic salts and dilute the filtrate with water. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over Na2SO4, and concentrate. Purify the resulting ester by flash column chromatography.

Derivatization Pathways Overview

G cluster_amide Amide Formation cluster_ester Esterification start 6-(CF3)pyridazine- 3-carboxylic acid Amide_Product Amide Derivatives R-CONHR' Amide_Reagents R'-NH2 EDC, HOAt, DIPEA Ester_Product Ester Derivatives R-COOR' Ester_Reagents R'-OH, H+ (Fischer) or R'-Br, Base (Alkylation) Amide_Reagents->Amide_Product Coupling Ester_Reagents->Ester_Product Esterification

Caption: Key derivatization pathways from the parent carboxylic acid.

Part 3: Characterization of Derivatives

Successful derivatization must be confirmed through rigorous analytical characterization.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the new derivative. Look for the disappearance of the carboxylic acid proton (~10-13 ppm) and the appearance of new signals corresponding to the introduced amide or ester moiety. ¹⁹F NMR should show a singlet for the -CF3 group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the synthesized molecule.

  • Chromatography (HPLC/TLC): These techniques are used to assess the purity of the final compound and to monitor the progress of the reaction. The derivatives will typically have different retention factors (Rf) or retention times compared to the starting carboxylic acid.

Conclusion

This compound is a powerful scaffold for chemical biology and drug discovery. Its derivatization, primarily through robust and versatile amide coupling and esterification reactions, opens the door to a vast array of novel compounds. By understanding the principles behind reagent selection and reaction conditions, researchers can efficiently generate libraries of derivatives for biological screening, ultimately accelerating the discovery of new therapeutic agents. The protocols outlined in this guide provide a solid foundation for the successful synthesis and characterization of these valuable molecules.

References

  • The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis. (n.d.). Biosynth.
  • Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.
  • Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central.
  • Pyridazinone derivatives constitute an important class of heterocyclic in drug discovery. (n.d.). SciSpace.
  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). PubMed.
  • This compound. (n.d.). Biosynth.
  • N.A. (n.d.). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PubMed Central.

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The Versatile Building Block: Application Notes for 6-(Trifluoromethyl)pyridazine-3-carboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Fluorinated Pyridazine Scaffold

In the landscape of modern drug discovery and agrochemical research, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles into molecular scaffolds is a proven strategy for enhancing biological activity, metabolic stability, and pharmacokinetic properties. The 6-(trifluoromethyl)pyridazine-3-carboxylic acid motif has emerged as a particularly valuable building block, marrying the potent electronic effects of the trifluoromethyl group with the unique physicochemical characteristics of the pyridazine core.[1][2]

The trifluoromethyl group, a bioisostere of the isopropyl group, significantly impacts a molecule's lipophilicity, pKa, and metabolic stability. Its strong electron-withdrawing nature can modulate the reactivity of adjacent functional groups and influence binding interactions with biological targets.[3][4][5] The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, imparts polarity and potential hydrogen bonding capabilities, which can enhance solubility and target engagement.[6] This unique combination of properties makes this compound a sought-after intermediate for the synthesis of a diverse array of bioactive compounds.

This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in key organic transformations, empowering researchers, scientists, and drug development professionals to effectively leverage this versatile building block in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for successful reaction design and optimization. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 1192155-05-7[7][8]
Molecular Formula C₆H₃F₃N₂O₂[7][8]
Molecular Weight 192.09 g/mol [7]
Appearance White to off-white solidCommercially available
Predicted XlogP 0.6[9]

Core Synthetic Applications: Gateway to Molecular Diversity

This compound is primarily utilized in reactions that leverage its carboxylic acid functionality. The most common and impactful applications are amide bond formations and esterifications, which serve as crucial steps in the assembly of more complex molecules.

Amide Bond Formation: Forging the Backbone of Bioactive Molecules

The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry. The pyridazine carboxamide moiety is a common feature in a variety of biologically active compounds.[1]

Causality Behind Experimental Choices:

The direct condensation of a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid. This is typically achieved using a "coupling reagent." The choice of coupling reagent, solvent, and base is critical and depends on the specific substrates, particularly the nucleophilicity of the amine and the steric hindrance around the reacting centers. The electron-withdrawing nature of the trifluoromethyl group and the pyridazine ring can decrease the nucleophilicity of the carboxylate, making efficient activation crucial.

Common Coupling Reagents:

  • Carbodiimides (EDC, DCC): Often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and minimize racemization.[5][10]

  • Uronium/Aminium Salts (HATU, HBTU, PyBOP): These reagents are generally more reactive and efficient than carbodiimides, especially for challenging couplings involving less reactive amines or sterically hindered substrates.[8][11]

Workflow for Amide Coupling:

The general workflow for the amide coupling of this compound is depicted below.

G cluster_0 Activation cluster_1 Coupling Acid 6-(CF3)pyridazine-3-COOH Activated_Ester Activated Intermediate Acid->Activated_Ester Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Solvent_act Anhydrous Solvent (e.g., DMF, DCM) Solvent_act->Activated_Ester Amine R-NH2 Activated_Ester->Amine Product Amide Product Amine->Product Solvent_coup Reaction Solvent Solvent_coup->Product

Workflow for Amide Bond Formation.

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol outlines a robust method using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), a highly efficient coupling reagent suitable for a wide range of amines.[12]

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: General Procedure for EDC/HOBt-Mediated Amide Coupling

This protocol provides a cost-effective method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt).[5][7]

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • EDC hydrochloride (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA or Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.

  • Add DIPEA or Et₃N (2.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quench the reaction by adding water.

  • If DCM is used as the solvent, separate the organic layer. If DMF is used, extract the product with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Esterification: Accessing Another Class of Derivatives

Ester derivatives of this compound are valuable intermediates for further functionalization or as final products in certain applications.

Causality Behind Experimental Choices:

Similar to amide bond formation, direct esterification with an alcohol is often slow and requires catalysis. The choice of method depends on the nature of the alcohol and the desired reaction conditions.

Common Esterification Methods:

  • Fischer Esterification: A classic method involving heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid, tosic acid). This is an equilibrium-driven reaction, and the use of excess alcohol or removal of water can drive it to completion.[13]

  • Carbodiimide-Mediated Esterification: Similar to amide coupling, reagents like DCC or EDC can be used to activate the carboxylic acid for reaction with an alcohol. A catalytic amount of a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP), is often added to accelerate the reaction.[14]

Workflow for Esterification:

The general workflow for the esterification of this compound is illustrated below.

G cluster_0 Activation/Protonation cluster_1 Ester Formation Acid 6-(CF3)pyridazine-3-COOH Activated_Species Activated Intermediate Acid->Activated_Species Catalyst Catalyst (e.g., H₂SO₄ or EDC/DMAP) Catalyst->Activated_Species Alcohol R-OH Activated_Species->Alcohol Product Ester Product Alcohol->Product Solvent_ester Reaction Solvent Solvent_ester->Product

Workflow for Esterification.

Protocol 3: Fischer Esterification with Methanol

This protocol describes the synthesis of the methyl ester, a common intermediate, using the Fischer esterification method.[13]

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend this compound in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.

  • Remove the excess methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield the methyl ester.

Conclusion and Future Outlook

This compound stands as a powerful and versatile building block in the synthetic chemist's toolbox. Its unique electronic and structural features provide a reliable platform for the generation of novel molecules with enhanced biological and physicochemical properties. The robust protocols for amide bond formation and esterification detailed herein serve as a practical guide for researchers to unlock the synthetic potential of this valuable intermediate. As the demand for more effective and safer pharmaceuticals and agrochemicals continues to grow, the strategic application of fluorinated heterocyclic scaffolds like this compound is poised to play an increasingly significant role in the future of chemical and biological sciences.

References

  • U.S. Patent 9,126,947 B2, "Substituted pyridazine carboxamide compounds" (2015).
  • Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated heterocycles. Current topics in medicinal chemistry, 14(7), 952–965.
  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • Royal Society of Chemistry. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry.
  • Pawar, S. A., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Scientific reports, 11(1), 1-10.
  • Appchem. (n.d.). This compound.
  • Synthonix Corporation. (n.d.). This compound.
  • Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC advances, 13(27), 16712–16723.
  • BenchChem. (n.d.). Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine.
  • PubChem. (n.d.). This compound.
  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with alcohols.
  • Royal Society of Chemistry. (n.d.). Supplementary material Ligand syntheses 3,6-Pyridazinebis(carboxylic acid amide).
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557–6602.
  • Google Patents. (n.d.). WO2013038378A1 - Pyridine amide derivatives.
  • Science and Education Publishing. (n.d.). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions.
  • Reddit. (2023, May 9). HATU/PyBOP coupling procedure question. r/Chempros.
  • European Journal of Medicinal Chemistry. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. 38(11-12), 1001-1004.
  • Google Patents. (n.d.). CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
  • eScholarship.org. (n.d.). Synthesis of N-trifluoromethyl amides from carboxylic acids.
  • PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • MDPI. (2024). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. Molecules, 29(1), 234.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).

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The Lynchpin in Modern Agrochemicals: Application and Synthetic Protocols for 6-(Trifluoromethyl)pyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led chemists to explore novel molecular scaffolds that can confer desirable properties. Among these, the pyridazine core, particularly when functionalized with a trifluoromethyl group, has emerged as a cornerstone in the synthesis of a new generation of herbicides, insecticides, and fungicides. This technical guide provides an in-depth exploration of 6-(Trifluoromethyl)pyridazine-3-carboxylic acid, a critical building block in this field. We will elucidate the rationale behind its molecular design, detail its synthesis, and provide robust, step-by-step protocols for its application in the synthesis of advanced agrochemical candidates via amide bond formation. This document is intended to serve as a practical resource, bridging the gap between theoretical knowledge and laboratory application.

Introduction: The Strategic Importance of the 6-(Trifluoromethyl)pyridazine Moiety

The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] This arrangement of nitrogen atoms imparts unique electronic properties, influencing the molecule's polarity, solubility, and metabolic stability, making it an attractive pharmacophore in both medicine and agriculture.[1] The pyridazine structure is found in a number of commercial herbicides, such as pyridate and chloridazon.[1][2]

The true power of this scaffold in modern agrochemical design is unlocked through strategic functionalization. The introduction of a trifluoromethyl (-CF3) group at the 6-position is a pivotal modification. The -CF3 group is a strong electron-withdrawing group and is highly lipophilic. These characteristics can profoundly and beneficially alter a molecule's properties:

  • Enhanced Biological Activity: The -CF3 group can increase the binding affinity of the molecule to its biological target, often leading to a significant boost in efficacy.

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The presence of a -CF3 group can block sites of metabolic oxidation, thereby increasing the half-life of the compound in the target pest and improving its overall performance.

  • Improved Cellular Permeability: The lipophilicity of the -CF3 group can enhance the molecule's ability to cross biological membranes, ensuring it reaches its site of action within the pest or weed.

The carboxylic acid group at the 3-position serves as a versatile chemical handle, primarily for the formation of amide bonds. This allows for the coupling of the 6-(trifluoromethyl)pyridazine core to a vast array of amine-containing fragments, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of the final compound's biological and physicochemical properties.[3]

The convergence of these three components—the pyridazine ring, the trifluoromethyl group, and the carboxylic acid handle—creates a powerful and versatile building block for the discovery of novel agrochemicals.

Synthesis of the Core Scaffold: this compound

A robust and scalable synthesis of the title compound is paramount for its widespread use in research and development. While multiple synthetic routes to substituted pyridazines exist, a common and effective strategy involves the construction of the pyridazine ring followed by functional group manipulation. A plausible and efficient route begins with a trifluoromethyl-containing precursor and proceeds through the oxidation of a methyl group to the desired carboxylic acid.

Synthetic Workflow Overview

The following diagram outlines a logical synthetic pathway from a suitable starting material to the final carboxylic acid. This multi-step process is designed to be robust and scalable.

G cluster_0 Synthesis of this compound A 3-Methyl-6-(trifluoromethyl)pyridazine (Starting Material) B Oxidation Reaction A->B Oxidizing Agent (e.g., KMnO4, SeO2) C This compound (Final Product) B->C Work-up & Purification

Caption: Synthetic workflow for the target carboxylic acid.

Detailed Synthesis Protocol

This protocol describes the oxidation of 3-methyl-6-(trifluoromethyl)pyridazine to this compound. This method is adapted from general procedures for the oxidation of methyl-substituted heterocycles.

Materials:

  • 3-Methyl-6-(trifluoromethyl)pyridazine

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methyl-6-(trifluoromethyl)pyridazine (1.0 eq).

  • Acidification: Carefully add a solution of water and concentrated sulfuric acid (e.g., 10:1 v/v) to the flask. Stir the mixture until the starting material is fully dissolved or suspended.

  • Oxidant Addition: Cool the mixture in an ice bath. Slowly and portion-wise, add potassium permanganate (approx. 3.0-4.0 eq) to the stirred solution. The addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (typically 80-100 °C) for 4-8 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture to room temperature and then further cool in an ice bath. Cautiously add a saturated aqueous solution of sodium bisulfite until the purple color of the permanganate and the brown precipitate of manganese dioxide have disappeared.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Application in Agrochemical Synthesis: Amide Bond Formation

The carboxylic acid functionality of this compound is a prime site for derivatization, most commonly through amide bond formation. This reaction allows for the coupling of the pyridazine core to a wide variety of primary and secondary amines, which can be fragments of other biologically active molecules or moieties designed to modulate the physicochemical properties of the final compound.

General Reaction Scheme: Amide Coupling

A standard and highly effective method for this transformation is the use of a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt).

G cluster_1 Amide Synthesis Workflow Acid 6-(Trifluoromethyl)pyridazine- 3-carboxylic Acid Coupling Amide Coupling Reaction (EDC, HOBt, Base) Acid->Coupling Amine Primary or Secondary Amine (R1R2NH) Amine->Coupling Product Target Agrochemical Amide Coupling->Product Formation of Amide Bond

Caption: General workflow for agrochemical amide synthesis.

Detailed Protocol: Synthesis of a Model Pyridazine Carboxamide

This protocol provides a detailed, step-by-step methodology for the synthesis of a model N-aryl-6-(trifluoromethyl)pyridazine-3-carboxamide, a structural motif found in various developmental herbicides and insecticides.

Materials:

  • This compound

  • Substituted aniline (e.g., 2,4-dichloroaniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

  • Standard laboratory glassware

Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the substituted aniline (1.1 eq), and HOBt (1.2 eq).

  • Solvent Addition: Add anhydrous DCM or DMF to dissolve the reagents (a typical concentration is 0.1-0.5 M).

  • Base Addition: Add DIPEA or TEA (2.0-3.0 eq) to the stirred solution.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add EDC·HCl (1.2 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with DCM or ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter the mixture to remove the drying agent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

Data Presentation: Physicochemical Properties

A summary of the key physicochemical properties of the title compound is presented below.

PropertyValueSource
CAS Number 1192155-05-7[4]
Molecular Formula C₆H₃F₃N₂O₂[4]
Molecular Weight 192.09 g/mol [4]
Appearance Off-white to white solidCommercially available data
SMILES O=C(O)c1cnnc(c1)C(F)(F)F[4]
Predicted XlogP 0.6[5]

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in the field of agrochemical research. Its unique combination of a metabolically stable, electron-withdrawing trifluoromethyl group and a readily derivatizable carboxylic acid on a biologically active pyridazine core provides a powerful platform for the synthesis of novel pesticides. The protocols detailed herein offer a robust framework for both the synthesis of this key intermediate and its subsequent elaboration into potential agrochemical candidates. As the demand for new and improved crop protection solutions continues to grow, the strategic application of scaffolds like this compound will undoubtedly play a crucial role in the discovery and development of the next generation of herbicides, insecticides, and fungicides.

References

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  • PubChem. Chloridazon. [Link]
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  • PubMed. Synthesis and Herbicidal Activities of Novel 3-(substituted Benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)
  • Google Patents. WO2022054083A1 - Synergistic insecticidal composition.
  • European Patent Office.
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  • PubMed. Synthesis and Biological Activity of Pyridazine Amides, Hydrazones and Hydrazides. [Link]
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  • PubMed. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
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  • PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
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  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]
  • ResearchGate. New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. [Link]
  • Organic Chemistry Portal. Synthesis of pyridazines. [Link]
  • eScholarship.org.
  • CAS Common Chemistry. 3-Chloro-6-(trifluoromethyl)pyridazine. [Link]
  • PubMed Central. 6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H). [Link]
  • CP Lab Safety. This compound, min 97%, 250 mg. [Link]

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Application Notes & Protocols: Synthesis of Novel Herbicides via 6-(Trifluoromethyl)pyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Trifluoromethyl-Pyridazine Scaffold in Herbicide Discovery

The relentless pursuit of novel, effective, and selective herbicides is a cornerstone of modern agricultural science. Within the vast landscape of heterocyclic chemistry, the pyridazine moiety has emerged as a privileged scaffold, present in a multitude of biologically active compounds.[1] The introduction of a trifluoromethyl (-CF3) group to this heterocyclic system often imparts unique physicochemical properties, such as increased metabolic stability, enhanced membrane permeability, and improved binding affinity to target enzymes, thereby potentiating its herbicidal efficacy.

This technical guide provides an in-depth exploration of the synthesis of next-generation herbicides using 6-(Trifluoromethyl)pyridazine-3-carboxylic acid as a key starting material. We will delve into the strategic rationale behind the molecular design, provide detailed, field-proven protocols for the synthesis of N-aryl-6-(trifluoromethyl)pyridazine-3-carboxamides, and discuss their mode of action. This document is intended for researchers, scientists, and professionals in the field of drug and agrochemical development.

Synthetic Strategy: Amide Coupling as a Gateway to Bioactivity

The carboxylic acid functionality at the 3-position of the 6-(trifluoromethyl)pyridazine core is an ideal handle for derivatization. A robust and versatile approach to generating a library of potential herbicide candidates is through amide bond formation with various substituted anilines. This strategy allows for the systematic exploration of the structure-activity relationship (SAR) by modifying the steric and electronic properties of the aryl substituent.

The primary synthetic pathway involves a two-step, one-pot procedure:

  • Activation of the Carboxylic Acid: The carboxylic acid is first converted to a more reactive acyl chloride. This is typically achieved by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This activation step is critical for facilitating the subsequent nucleophilic attack by the weakly basic aniline.

  • Amide Bond Formation: The in-situ generated acyl chloride is then reacted with a substituted aniline in the presence of a base to yield the desired N-aryl-6-(trifluoromethyl)pyridazine-3-carboxamide.

This synthetic approach is highly efficient and adaptable for parallel synthesis, enabling the rapid generation of diverse compound libraries for high-throughput screening.

Synthesis_Workflow start 6-(Trifluoromethyl)pyridazine- 3-carboxylic Acid acyl_chloride 6-(Trifluoromethyl)pyridazine- 3-carbonyl Chloride (in situ) start->acyl_chloride Thionyl Chloride (SOCl₂) or Oxalyl Chloride, cat. DMF product N-Aryl-6-(trifluoromethyl)pyridazine- 3-carboxamide Herbicide acyl_chloride->product Pyridine or Triethylamine, DCM, 0°C to rt aniline Substituted Aniline aniline->product caption Fig. 1: General synthetic workflow for N-aryl-6-(trifluoromethyl)pyridazine-3-carboxamides.

Caption: General synthetic workflow for N-aryl-6-(trifluoromethyl)pyridazine-3-carboxamides.

Experimental Protocol: Synthesis of N-(2,4-difluorophenyl)-6-(trifluoromethyl)pyridazine-3-carboxamide

This protocol details the synthesis of a representative herbicidal compound, N-(2,4-difluorophenyl)-6-(trifluoromethyl)pyridazine-3-carboxamide, which has demonstrated significant herbicidal activity.

Materials and Reagents:

ReagentCAS NumberSupplierPurity
This compound1192155-05-7Commercially available≥97%
Thionyl chloride (SOCl₂)7719-09-7Commercially available≥99%
Dichloromethane (DCM), anhydrous75-09-2Commercially available≥99.8%
2,4-Difluoroaniline367-25-9Commercially available≥99%
Pyridine, anhydrous110-86-1Commercially available≥99.8%

Procedure:

  • Acid Chloride Formation:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.92 g, 10 mmol).

    • Add thionyl chloride (5 mL, 68.5 mmol) to the flask.

    • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

    • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to obtain the crude 6-(trifluoromethyl)pyridazine-3-carbonyl chloride as a solid, which is used in the next step without further purification.

  • Amide Coupling:

    • In a separate flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 2,4-difluoroaniline (1.29 g, 10 mmol) in anhydrous dichloromethane (50 mL).

    • Cool the solution to 0°C using an ice bath.

    • Slowly add anhydrous pyridine (1.2 mL, 15 mmol) to the aniline solution.

    • Dissolve the crude 6-(trifluoromethyl)pyridazine-3-carbonyl chloride from the previous step in anhydrous dichloromethane (50 mL) and add it dropwise to the aniline solution at 0°C over 30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by adding 50 mL of water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure N-(2,4-difluorophenyl)-6-(trifluoromethyl)pyridazine-3-carboxamide.

Expected Yield and Characterization:

  • Yield: 75-85%

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H), 8.45 (d, J = 8.8 Hz, 1H), 8.20 (t, J = 8.0 Hz, 1H), 7.80 (d, J = 8.8 Hz, 1H), 7.00-6.90 (m, 2H).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -68.5 (s, 3F), -112.0 (m, 1F), -125.5 (m, 1F).

  • MS (ESI): m/z calculated for C₁₂H₆F₅N₃O [M+H]⁺ 304.05, found 304.05.

Mechanism of Action: Inhibition of Phytoene Desaturase (PDS)

Many pyridazine-based herbicides, particularly those with a trifluoromethylphenyl moiety, function as bleaching herbicides by inhibiting phytoene desaturase (PDS).[2] PDS is a critical enzyme in the carotenoid biosynthesis pathway in plants. Carotenoids play a vital role in protecting chlorophyll from photo-oxidation.

By inhibiting PDS, the synthesis of colored carotenoids is blocked, leading to an accumulation of the colorless precursor, phytoene.[2] The absence of carotenoids leaves chlorophyll vulnerable to damage by sunlight, resulting in the characteristic bleaching or whitening of the plant tissues, followed by growth arrest and eventual death.

MOA_Pathway cluster_inhibition Site of Inhibition GGPP Geranylgeranyl Diphosphate (GGPP) Phytoene Phytoene (Colorless) GGPP->Phytoene Phytoene Synthase Lycopene Lycopene (Colored) Phytoene->Lycopene Phytoene Desaturase (PDS) Carotenoids β-Carotene & other Carotenoids Lycopene->Carotenoids Chlorophyll Chlorophyll Protection & Photosynthesis Carotenoids->Chlorophyll Death Bleaching & Plant Death Chlorophyll->Death Herbicide N-Aryl-6-(trifluoromethyl)pyridazine- 3-carboxamide Herbicide->Inhibition caption Fig. 2: Simplified carotenoid biosynthesis pathway and the site of PDS inhibition.

Caption: Simplified carotenoid biosynthesis pathway and the site of PDS inhibition.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel herbicides. The amide coupling reaction with substituted anilines provides a straightforward and efficient route to a diverse range of N-aryl-6-(trifluoromethyl)pyridazine-3-carboxamides. These compounds have demonstrated potent herbicidal activity, often through the inhibition of the phytoene desaturase enzyme. The protocols and insights provided in this guide are intended to empower researchers in the agrochemical field to further explore this promising chemical space and develop the next generation of crop protection solutions.

References

  • Synthesis and herbicidal activities of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives.Journal of Agricultural and Food Chemistry, 2008. [Link]
  • Synthesis and Herbicidal Activities of Novel 3-(substituted Benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine Derivatives.Pest Management Science, 2012. [Link]
  • Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides.Virginia Tech Works, 2014. [Link]
  • Synthesis and Herbicidal Activity of Novel 6-Methyl-4-(3-trifluoromethylphenyl)pyridazin-3(2H)-one.
  • Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping.Journal of Agricultural and Food Chemistry, 2024. [Link]
  • The pyridazine heterocycle in molecular recognition and drug discovery.RSC Medicinal Chemistry, 2022. [Link]
  • Synthesis and herbicidal activities of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)
  • Pyridazine Chemistry in Crop Protection.
  • Herbicides: How they Work and the Symptoms They Cause.
  • Substituted phenyl-isoxazole herbicide.
  • Herbicidal composition comprising 3-aryl-6-trifluoromethyl pyridazinol compound and application thereof.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.The Journal of Organic Chemistry, 2013. [Link]
  • Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates.
  • Herbicidal propynyl-phenyl compounds.
  • Synthesis of 3-amino-6-[3-(trifluoromethyl)phenyl]pyridazine.PrepChem, 2017. [Link]
  • Supplementary material Ligand syntheses 3,6-Pyridazinebis(carboxylic acid amide).The Royal Society of Chemistry, N.D. [Link]

Sources

Application Notes & Protocols: Synthesis of Novel Insecticides from 6-(Trifluoromethyl)pyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyridazine scaffold is a cornerstone in the development of modern agrochemicals, with derivatives exhibiting a wide range of biological activities, including potent insecticidal properties.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis of novel insecticidal candidates starting from the key building block, 6-(Trifluoromethyl)pyridazine-3-carboxylic acid . The trifluoromethyl group often enhances the metabolic stability and bioavailability of agrochemicals. This document outlines the strategic conversion of this carboxylic acid into versatile acylating agents and their subsequent coupling with various amine moieties to generate a library of potential insecticidal pyridazine carboxamides. The protocols are designed to be robust and adaptable, providing a solid foundation for further research and development in the field of crop protection.

Introduction: The Significance of the Pyridazine Moiety in Insecticide Discovery

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal and agricultural chemistry.[2] Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive core for designing molecules that can effectively interact with biological targets. In the realm of insecticides, pyridazine derivatives have emerged as a promising class of compounds. A notable example is the novel class of pyridazine pyrazolecarboxamides (PPCs), which includes the insecticide dimpropyridaz, developed for the control of piercing-sucking pests.[3] These compounds often act as pro-insecticides, being metabolized in vivo to their active forms.[3] The synthesis of such carboxamides logically proceeds through the coupling of a pyridazine carboxylic acid derivative with a suitable amine.

This compound is a particularly valuable starting material due to the presence of the trifluoromethyl (CF3) group. The CF3 group is known to enhance the efficacy of bioactive molecules by increasing their metabolic stability, lipophilicity, and binding affinity to target proteins. This guide will focus on leveraging this key intermediate for the synthesis of new insecticidal candidates.

Strategic Approach to Synthesis

The primary synthetic strategy involves the conversion of the carboxylic acid group of this compound into a more reactive species, typically an acyl chloride, which can then readily undergo nucleophilic acyl substitution with a variety of amines to form stable amide bonds. This approach allows for the modular assembly of a diverse library of N-substituted pyridazine-3-carboxamides, enabling extensive structure-activity relationship (SAR) studies.

Logical Workflow for Insecticide Synthesis

G A This compound B Activation of Carboxylic Acid (e.g., formation of Acyl Chloride) A->B Thionyl Chloride (SOCl2) or Oxalyl Chloride ((COCl)2) C 6-(Trifluoromethyl)pyridazine-3-carbonyl chloride B->C E Amide Coupling Reaction C->E D Amine Substrate (R-NH2) D->E F N-substituted-6-(trifluoromethyl)pyridazine-3-carboxamide (Potential Insecticide) E->F Base (e.g., Triethylamine) G Purification and Characterization F->G H Biological Screening G->H

Caption: General workflow for the synthesis of insecticidal N-substituted-6-(trifluoromethyl)pyridazine-3-carboxamides.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-(Trifluoromethyl)pyridazine-3-carbonyl chloride

This protocol details the conversion of the starting carboxylic acid to its highly reactive acyl chloride derivative. This intermediate is typically used immediately in the subsequent step without extensive purification.

Materials and Reagents:

ReagentCAS NumberSupplierNotes
This compound1192155-05-7e.g., BiosynthStarting material
Oxalyl chloride79-37-8e.g., Sigma-AldrichCorrosive and moisture-sensitive
Thionyl chloride7719-09-7e.g., Sigma-AldrichCorrosive and moisture-sensitive
Dichloromethane (DCM), anhydrous75-09-2e.g., Sigma-AldrichDry solvent is critical
N,N-Dimethylformamide (DMF)68-12-2e.g., Sigma-AldrichCatalyst, use a catalytic amount

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per gram of carboxylic acid).

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Reagent Addition: Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise to the suspension at room temperature. Caution: This reaction evolves gas (CO, CO2, HCl or SO2, HCl) and should be performed in a well-ventilated fume hood.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the starting material.

  • Solvent Removal: Once the reaction is complete, remove the solvent and excess reagent in vacuo to yield the crude 6-(Trifluoromethyl)pyridazine-3-carbonyl chloride as a solid or oil.

  • Immediate Use: The crude acyl chloride is typically of sufficient purity to be used directly in the next step.

Reaction Scheme: Acyl Chloride Formation

G cluster_0 This compound This compound 6-(Trifluoromethyl)pyridazine-3-carbonyl chloride 6-(Trifluoromethyl)pyridazine-3-carbonyl chloride This compound->6-(Trifluoromethyl)pyridazine-3-carbonyl chloride Reagents SOCl2 or (COCl)2 DMF (cat.), DCM

Caption: Conversion of the carboxylic acid to the corresponding acyl chloride.

Protocol 2: Synthesis of N-substituted-6-(trifluoromethyl)pyridazine-3-carboxamides

This protocol describes the coupling of the acyl chloride with a representative primary or secondary amine to form the final amide product.

Materials and Reagents:

ReagentCAS NumberSupplierNotes
6-(Trifluoromethyl)pyridazine-3-carbonyl chlorideN/ASynthesized in Protocol 1Used immediately
Amine (e.g., aniline, benzylamine, etc.)Variablee.g., Sigma-AldrichNucleophile
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)121-44-8 / 7087-68-5e.g., Sigma-AldrichBase to neutralize HCl byproduct
Dichloromethane (DCM), anhydrous75-09-2e.g., Sigma-AldrichReaction solvent

Procedure:

  • Amine Solution: In a separate flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the desired amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (10 mL per gram of amine).

  • Acyl Chloride Addition: Cool the amine solution to 0 °C in an ice bath. Dissolve the crude 6-(Trifluoromethyl)pyridazine-3-carbonyl chloride (1.1 eq) from Protocol 1 in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-substituted-6-(trifluoromethyl)pyridazine-3-carboxamide.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, and HRMS).

Data Presentation and Expected Outcomes

The following table provides hypothetical data for a series of synthesized N-substituted-6-(trifluoromethyl)pyridazine-3-carboxamides, illustrating the type of data that should be collected and organized for SAR analysis.

Compound IDAmine Moiety (R-NH2)Molecular FormulaCalculated Mass (m/z)Yield (%)
I-1 AnilineC12H7F3N4O280.0685
I-2 BenzylamineC13H9F3N4O294.0790
I-3 CyclohexylamineC12H13F3N4O286.1182
I-4 MorpholineC10H9F3N4O2286.0788

Causality and Experimental Choices

  • Choice of Acylating Agent: Oxalyl chloride is often preferred over thionyl chloride as its byproducts (CO and CO2) are gaseous and easily removed. Thionyl chloride can sometimes lead to chlorinated byproducts. The use of a catalytic amount of DMF accelerates the reaction by forming a reactive Vilsmeier intermediate.

  • Amide Coupling Conditions: The reaction is typically run at 0 °C to control the exothermicity of the reaction between the acyl chloride and the amine, minimizing side reactions. The use of a non-nucleophilic base like triethylamine or DIPEA is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Solvent Selection: Anhydrous dichloromethane is an excellent solvent for this reaction as it is relatively inert and dissolves a wide range of organic compounds. It is also easily removed during work-up.

Self-Validating Systems and Trustworthiness

The protocols described are based on well-established and reliable chemical transformations. The trustworthiness of the results can be ensured by:

  • Thorough Characterization: Unambiguous structural confirmation of all intermediates and final products using a suite of analytical techniques (NMR, MS) is essential.

  • Purity Assessment: The purity of the final compounds should be determined using methods such as HPLC or LC-MS to ensure that biological screening data is reliable.

  • Reproducibility: Each synthesis should be performed multiple times to ensure the reproducibility of the yield and purity of the final product.

Conclusion

The synthetic pathways outlined in this guide provide a robust and versatile platform for the generation of novel insecticidal candidates based on the 6-(trifluoromethyl)pyridazine-3-carboxamide scaffold. By systematically varying the amine coupling partner, researchers can generate a diverse library of compounds for biological screening and develop a comprehensive understanding of the structure-activity relationships within this promising class of insecticides.

References

  • Synthesis and Biological Activity of Pyridazine Amides, Hydrazones and Hydrazides.
  • Pyridine Derivatives as Insecticides. Part 7. Synthesis, Characterization and Insecticidal Activity of Some New 1-Amino-N-substituted-6,7,8,9-tetrahydro-thieno[2,3-c]isoquinoline-2-carboxamides and Their 1-(1-Pyrrolyl) Analogues.
  • (PDF) Pyridine Derivatives as Insecticides. Part 1: Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis craccivora Koch (Homoptera: Aphididae).
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
  • Synthesis of pyridazine and pyridopyridazine deriv
  • Pyridazin-3(2H)
  • The novel pyridazine pyrazolecarboxamide insecticide dimpropyridaz inhibits chordotonal organ function upstream of TRPV channels.
  • Synthesis of Methyl 6-Chloropyridazine-3-carboxyl
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines.
  • Converting Carboxylic Acids into Chlorides/Esters/Amides.
  • Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under C
  • Method for production of chlorides of carboxylic acids.
  • Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents.

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Application Notes and Protocols: 6-(Trifluoromethyl)pyridazine-3-carboxylic acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Trifluoromethyl-Pyridazine Scaffold

The incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and physicochemical properties such as enhanced metabolic stability, increased binding affinity, and improved membrane permeability. The trifluoromethyl (-CF3) group, in particular, is a key pharmacophore due to its strong electron-withdrawing nature and lipophilicity. When coupled with the pyridazine heterocycle, a six-membered aromatic ring with two adjacent nitrogen atoms, the resulting 6-(trifluoromethyl)pyridazine moiety becomes a highly valuable building block for drug discovery. The pyridazine ring itself is a bioisostere of other aromatic systems and offers unique hydrogen bonding capabilities, which can be crucial for target engagement[1].

This guide provides a detailed technical overview of 6-(Trifluoromethyl)pyridazine-3-carboxylic acid, a versatile intermediate for the synthesis of advanced pharmaceutical candidates. We will explore its synthesis, physicochemical properties, and key applications, with a focus on its role in the development of kinase inhibitors. The protocols provided herein are designed to be robust and reproducible for researchers in drug development and organic synthesis.

Physicochemical Properties and Handling

This compound is a white to off-white solid. A summary of its key properties is provided in the table below.

PropertyValueSource
CAS Number 1192155-05-7[2]
Molecular Formula C₆H₃F₃N₂O₂[2][3]
Molecular Weight 192.09 g/mol [2]
Appearance White to off-white solidN/A
Purity ≥97% (typical)[4]
Storage Room temperature[4]

Safety and Handling: Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Synthesis of this compound: A Plausible Synthetic Route

While multiple synthetic routes to trifluoromethylated pyridazines exist, a common strategy involves the cyclocondensation of a trifluoromethyl-containing building block. The following protocol is a plausible and adaptable multi-step synthesis based on established chemical principles for analogous structures[5].

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Aromatization & Hydrolysis A Ethyl 4,4,4-trifluoroacetoacetate C Intermediate A A->C Piperidine, Acetic Acid, Benzene, Reflux B Glyoxylic acid monohydrate B->C E Ethyl 6-(trifluoromethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate C->E Ethanol, Reflux D Hydrazine hydrate D->E F This compound E->F 1. POCl3, Reflux 2. NaOH(aq), then HCl(aq)

Caption: Plausible synthetic workflow for this compound.

Detailed Protocol

Step 1: Synthesis of the Diketoester Intermediate

  • To a solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and glyoxylic acid monohydrate (1.1 eq) in benzene, add piperidine (0.1 eq) and acetic acid (0.1 eq).

  • Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected.

  • Cool the reaction mixture to room temperature and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diketoester intermediate.

Step 2: Cyclization to the Dihydropyridazinone

  • Dissolve the crude intermediate from Step 1 in ethanol.

  • Add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Reflux the reaction mixture for 3-5 hours, monitoring by TLC for the disappearance of the starting material.

  • Cool the mixture to room temperature and concentrate under reduced pressure. The resulting solid can be purified by recrystallization from ethanol to afford the dihydropyridazinone.

Step 3: Aromatization and Hydrolysis

  • Carefully add phosphorus oxychloride (POCl₃, excess) to the dihydropyridazinone from Step 2 at 0 °C.

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction to room temperature and slowly quench by pouring onto crushed ice.

  • Extract the aqueous mixture with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the chlorinated pyridazine ester.

  • Hydrolyze the ester by refluxing with an aqueous solution of sodium hydroxide (2.0 M).

  • After cooling, acidify the reaction mixture with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Application in Pharmaceutical Intermediate Synthesis: Amide Bond Formation for Kinase Inhibitors

This compound is an excellent precursor for the synthesis of various pharmaceutical intermediates, particularly those requiring the formation of an amide bond. Its application is prominent in the development of kinase inhibitors, where the pyridazine scaffold can serve as a hinge-binding motif.

Activation and Amide Coupling Workflow

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling A 6-(Trifluoromethyl)pyridazine- 3-carboxylic acid C 6-(Trifluoromethyl)pyridazine- 3-carbonyl chloride A->C DCM, cat. DMF, 0°C to RT B Thionyl chloride (SOCl₂) or Oxalyl chloride B->C E Target Amide Intermediate C->E Base (e.g., Triethylamine), DCM, 0°C to RT D Primary or Secondary Amine (R₁R₂NH) D->E

Sources

Application Notes & Protocols: Strategic Coupling Reactions with 6-(Trifluoromethyl)pyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 6-(Trifluoromethyl)pyridazine Scaffold

The pyridazine core is a privileged scaffold in medicinal chemistry, agrochemicals, and materials science, owing to the unique electronic properties conferred by its adjacent nitrogen atoms.[1][2] This heterocycle is a common feature in molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[2] The incorporation of a trifluoromethyl (CF₃) group—a prevalent motif in modern pharmaceuticals—further enhances the potential of this scaffold. The CF₃ group can significantly improve metabolic stability, lipophilicity, and binding affinity by acting as a bioisostere for other groups and engaging in unique non-covalent interactions.[3][4]

6-(Trifluoromethyl)pyridazine-3-carboxylic acid is a versatile bifunctional building block. It presents two orthogonal reaction sites for molecular elaboration: the carboxylic acid at the 3-position and the pyridazine ring, which can be functionalized via its inherent electronic properties or through conversion of the carboxylic acid to other reactive handles. This guide provides an in-depth exploration of key coupling strategies, offering both mechanistic insights and detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Part 1: Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for elaboration, most commonly through the formation of robust amide bonds. This transformation is fundamental to the construction of a vast array of biologically active molecules.

Amide Bond Formation: The Cornerstone of Medicinal Chemistry

The direct coupling of this compound with primary or secondary amines is a highly efficient method for generating diverse compound libraries. The success of this reaction hinges on the effective activation of the carboxylic acid. While numerous coupling reagents exist, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly recommended choice due to its high efficiency and ability to suppress racemization, particularly with challenging or electron-deficient amines.[5][6]

Causality Behind Experimental Choices: The mechanism of HATU-mediated coupling involves the formation of a highly reactive O-acylisourea intermediate. This intermediate is rapidly attacked by the amine nucleophile. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is crucial to deprotonate the amine and neutralize the generated acids without competing in the reaction.[7] Anhydrous solvents like DMF or DCM are essential to prevent hydrolysis of the activated intermediate.

Diagram 1: General Workflow for Amide Coupling

G cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product Acid 6-(CF3)pyridazine-3-carboxylic acid Activation Activate Acid with HATU & DIPEA (Stir 15-30 min at RT) Acid->Activation Amine Primary or Secondary Amine (R¹R²NH) Coupling Add Amine (Stir 4-16h at RT) Amine->Coupling HATU HATU HATU->Activation Base DIPEA Base->Activation Solvent Anhydrous DMF or DCM Solvent->Activation Activation->Coupling Workup Aqueous Work-up & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product Pyridazine Amide Derivative Purification->Product

Caption: General workflow for HATU-mediated amide coupling.

Protocol 1: HATU-Mediated Amide Coupling

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Activation: Dissolve the acid in anhydrous DMF or DCM (approx. 0.1 M). Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Coupling: Add the desired primary or secondary amine (1.05 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired amide.

Reagent ClassExampleEquivalentsRole
Carboxylic Acid 6-(CF₃)pyridazine-3-carboxylic acid1.0Substrate
Amine Aniline, Benzylamine, Morpholine1.05Nucleophile
Coupling Reagent HATU1.1Activator
Base DIPEA2.5Non-nucleophilic base
Solvent DMF or DCM-Anhydrous medium

Table 1: Representative Reagents for HATU-Mediated Amide Coupling.

Part 2: Reactions Involving the Pyridazine Ring

To perform powerful palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, the carboxylic acid must first be converted into a suitable coupling handle, typically a halide. Alternatively, modern decarboxylative coupling methods can be employed to use the carboxylic acid directly.

Activating the Scaffold: Conversion to 3-Chloro-6-(trifluoromethyl)pyridazine

The conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a standard and effective first step.[8][9] For many heterocyclic systems, a subsequent decarbonylative chlorination or a more direct conversion from a pyridazinone precursor is employed to generate the required aryl chloride. For the purpose of this guide, we will assume the availability of or synthesis of the corresponding 3-chloro derivative, a common and crucial intermediate.[10][11]

Protocol 2: Synthesis of 6-Chloropyridazine-3-carboxylic acid (Illustrative)

Note: This protocol describes the oxidation of a methyl group to a carboxylic acid, a common route to this class of compounds.[12]

  • Setup: In an ice bath, add 3-chloro-6-methylpyridazine (1.0 eq) to concentrated sulfuric acid.

  • Oxidation: While stirring, add an oxidant such as potassium dichromate (2.0-2.5 eq) portion-wise, maintaining a low temperature.

  • Reaction: Allow the reaction to warm and stir at 50-80 °C for 2-4 hours.

  • Work-up: Cool the reaction and carefully pour it onto ice water. Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude solid can be recrystallized to afford pure 6-chloropyridazine-3-carboxylic acid.[12]

This chloro-substituted pyridazine carboxylic acid can then be used in further reactions or, if the target is the non-carboxylated core, can be subjected to decarboxylation before subsequent cross-coupling. For the following protocols, we will focus on 3-chloro-6-(trifluoromethyl)pyridazine as the key substrate.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a paramount tool for creating biaryl and heteroaryl-aryl structures.[13][14] The reaction of 3-chloro-6-(trifluoromethyl)pyridazine with various boronic acids or esters provides access to a vast chemical space.

Causality Behind Experimental Choices: The catalytic cycle involves three key steps: (A) Oxidative addition of the Pd(0) catalyst to the C-Cl bond, which is often the rate-limiting step for aryl chlorides; (B) Transmetalation, where the organic group is transferred from the boron atom (activated by a base) to the palladium center; and (C) Reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is critical for activating the inert C-Cl bond of electron-deficient heteroaryls.[13][15] A strong base like K₃PO₄ or Cs₂CO₃ is required to facilitate the transmetalation step.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)(Cl)L₂ Pd0->Pd_complex Oxidative Addition Transmetal Ar-Pd(II)(Ar')L₂ Pd_complex->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Product->Transmetal ArX 3-Cl-6-(CF₃)pyridazine (Ar-Cl) ArX->Pd_complex Boronic R-B(OH)₂ + Base [R-B(OH)₃]⁻ Boronic->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 3: Suzuki-Miyaura Coupling of 3-Chloro-6-(trifluoromethyl)pyridazine

  • Preparation: In a glovebox or an oven-dried Schlenk tube, combine 3-chloro-6-(trifluoromethyl)pyridazine (1.0 eq), the arylboronic acid (1.2 eq), a base such as K₃PO₄ or Cs₂CO₃ (2.0 eq), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane, or a mixture like DME/water).

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 4-24 hours. Monitor progress by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Catalyst/LigandBaseSolventTemp (°C)Typical Yield Range
Pd(OAc)₂ / SPhosK₃PO₄Toluene100-11075-95%
Pd₂(dba)₃ / XPhosCs₂CO₃Dioxane100-11080-98%
Pd(PPh₃)₄Na₂CO₃DME/H₂O80-9060-85%

Table 2: Representative Conditions for Suzuki Coupling with Chloro-heterocycles.[13][16] Yields are illustrative and substrate-dependent.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction provides a powerful method for coupling terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[17][18] This reaction is invaluable for synthesizing conjugated systems found in materials science and as precursors for more complex pharmaceutical scaffolds.

Causality Behind Experimental Choices: The Sonogashira reaction typically employs a dual-catalyst system. The palladium catalyst undergoes a cycle similar to the Suzuki coupling. A copper(I) co-catalyst (e.g., CuI) is crucial for activating the alkyne. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the Pd(II)-aryl complex at a much faster rate than the alkyne itself.[19][20] An amine base, such as triethylamine or DIPA, serves both as the base and often as the solvent.

Diagram 3: Dual Catalytic Cycles in Sonogashira Coupling

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)(Cl)L₂ Pd0->Pd_complex Oxidative Addn. Transmetal Ar-Pd(II)(C≡CR)L₂ Pd_complex->Transmetal Transmetal. Transmetal->Pd0 Reductive Elim. Product_out Ar-C≡CR Transmetal->Product_out CuCl Cu(I)Cl Cu_acetylide Cu(I)-C≡CR Cu_acetylide->Transmetal To Pd Cycle Cu_acetylide->CuCl Regeneration Alkyne H-C≡CR + Base Alkyne->CuCl Deprotonation & Coordination ArX_in Ar-Cl ArX_in->Pd_complex

Caption: Interplay of Palladium and Copper cycles in Sonogashira coupling.

Protocol 4: Sonogashira Coupling of 3-Chloro-6-(trifluoromethyl)pyridazine

  • Preparation: To a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and copper(I) iodide (CuI, 4-10 mol%).

  • Reagent Addition: Evacuate and backfill the flask with an inert gas. Add a solution of 3-chloro-6-(trifluoromethyl)pyridazine (1.0 eq) in a suitable solvent (e.g., THF or DMF). Add the amine base (e.g., triethylamine, 2-3 eq), followed by the terminal alkyne (1.2 eq).

  • Reaction: Stir the mixture at room temperature or heat gently (40-80 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Pd CatalystCu SourceBaseSolventTemp (°C)
Pd(PPh₃)₂Cl₂CuIEt₃NTHF25-60
Pd(OAc)₂ / PPh₃CuIDIPADMF25-80
PdCl₂(dppf)CuICs₂CO₃Dioxane60-100

Table 3: Common Reagent Systems for Sonogashira Coupling.[17][21]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds by coupling aryl halides with amines.[22] This reaction is a significant improvement over classical methods, offering broad substrate scope and functional group tolerance.

Causality Behind Experimental Choices: Similar to Suzuki coupling, this reaction relies on an oxidative addition/reductive elimination cycle. The key challenges are promoting the oxidative addition to the C-Cl bond and preventing side reactions like β-hydride elimination. This is achieved by using highly specialized, bulky, and electron-rich phosphine ligands (e.g., XantPhos, RuPhos). A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is required to deprotonate the amine, allowing it to coordinate to the palladium center prior to reductive elimination.[23][24][25]

Protocol 5: Buchwald-Hartwig Amination of 3-Chloro-6-(trifluoromethyl)pyridazine

  • Preparation: In a glovebox, combine the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XantPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq) in an oven-dried reaction vial.

  • Reagent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane). Add 3-chloro-6-(trifluoromethyl)pyridazine (1.0 eq) followed by the amine (1.2 eq).

  • Reaction: Seal the vial and heat to 80-110 °C with stirring until the starting material is consumed (monitor by LC-MS).

  • Work-up: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Pd PrecursorLigandBaseSolventTemp (°C)
Pd₂(dba)₃XantPhosNaOt-BuToluene100-110
Pd(OAc)₂RuPhosLHMDSDioxane90-100
"XantPhos Pd G3"(Precatalyst)DBUMeCN/Toluene140

Table 4: Recommended Catalyst Systems for Buchwald-Hartwig Amination.[8][23]

Part 3: Advanced Strategy - Direct Decarboxylative Cross-Coupling

A modern and highly efficient alternative to the pre-functionalization approach is the direct use of carboxylic acids in palladium-catalyzed decarboxylative cross-coupling reactions. This strategy avoids the steps of converting the acid to a halide, improving atom economy and simplifying synthetic routes.

Causality Behind Experimental Choices: In these reactions, the carboxylic acid is converted in situ into a reactive species that can enter the palladium catalytic cycle. This often involves an initial activation (e.g., formation of an anhydride), followed by oxidative addition of a Pd(0) catalyst and subsequent extrusion of CO₂. The resulting organopalladium intermediate can then react with a coupling partner, such as a boronic acid, in a manner analogous to a traditional Suzuki coupling.[26]

Protocol 6: Decarboxylative Suzuki-Type Coupling (Conceptual)

  • Preparation: In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a silver salt (e.g., Ag₂CO₃, 2.0 eq) which often acts as both an oxidant and a base.

  • Solvent and Reaction: Add a high-boiling anhydrous solvent (e.g., dioxane) and heat the mixture to 120-150 °C for 12-24 hours.

  • Work-up and Purification: Follow the standard procedures outlined in Protocol 3 for work-up and purification.

Note: This is a representative protocol; specific conditions for this substrate would require optimization based on recent literature for heteroaromatic carboxylic acids.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for modern chemical synthesis. Its two distinct functional handles allow for a wide range of synthetic transformations. Direct amide coupling provides a rapid route to diverse libraries for biological screening. For more complex carbon-carbon and carbon-nitrogen bond formations, a robust strategy involves the conversion to the corresponding 3-chloro derivative, which serves as an excellent substrate for a suite of palladium-catalyzed reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The emerging field of decarboxylative coupling offers a more streamlined approach that will undoubtedly see wider application in the future. The protocols and mechanistic insights provided in this guide serve as a comprehensive starting point for researchers aiming to leverage the unique properties of this scaffold in drug discovery, agrochemistry, and materials science.

References

  • BenchChem. (2025). A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions. BenchChem Technical Document.
  • Google Patents. (2011). Synthesis process of 6-methoxy pyridazine-3-carboxylic acid. CN101508676B.
  • ResearchGate. (2025).
  • Wikipedia. (2024).
  • ChemScene. (n.d.). 3-Hydrazinyl-6-(trifluoromethyl)pyridazine.
  • BLD Pharm. (n.d.). 3-Chloro-6-(trifluoromethyl)pyridazine.
  • Kashani, S. K., & Jessiman, J. E. (2019).
  • Amazon S3. (2019).
  • Santa Cruz Biotechnology. (n.d.). 3-Chloro-6-(trifluoromethyl)pyridazine.
  • Santa Cruz Biotechnology. (n.d.). 3-chloro-6-phenyl-4-(trifluoromethyl)pyridazine.
  • Journal of the American Chemical Society. (2022). Pyridine-to-Pyridazine Skeletal Editing.
  • ResearchGate. (n.d.). Representative examples of biologically active drugs containing pyridazine moiety.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of 3-Chloro-6-methoxypyridazine.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine.
  • PubMed. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Wikipedia. (2024). Sonogashira coupling.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Santa Cruz Biotechnology. (n.d.). 6-Chloropyridazine-3-carboxylic acid.
  • RSC Publishing. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction.
  • ResearchGate. (2025). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction.
  • PubMed. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones.
  • ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
  • ResearchGate. (n.d.). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric.
  • Macmillan Group - Princeton University. (2022). Decarboxylative Borylation and Cross-Coupling of (Hetero)
  • Chemical Communications (RSC Publishing). (n.d.). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant.
  • ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?
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Application Note & Protocol: A Scalable Synthesis of 6-(Trifluoromethyl)pyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 6-(Trifluoromethyl)pyridazine-3-carboxylic acid, a valuable building block in pharmaceutical and agrochemical research. The synthesis is presented as a robust two-step process commencing with the cyclocondensation of a trifluoromethylated 1,4-dicarbonyl precursor with hydrazine to form a stable pyridazine intermediate, followed by the hydrolysis of a nitrile functionality to yield the final carboxylic acid. This application note details the underlying chemical principles, provides step-by-step protocols for laboratory and pilot-scale production, and outlines critical safety and analytical procedures to ensure a high-yield, high-purity, and safe manufacturing process.

Introduction

The incorporation of a trifluoromethyl group into heterocyclic scaffolds is a widely employed strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Pyridazine derivatives are also of significant interest due to their diverse biological activities.[2][3] Consequently, this compound serves as a key intermediate for the synthesis of a variety of bioactive molecules.[4][5] This guide presents a scalable and efficient synthetic route, designed to be accessible to researchers and professionals in drug development and chemical manufacturing.

Overall Synthetic Strategy

The proposed synthesis is a two-stage process designed for scalability and efficiency. The first stage involves the construction of the 6-(trifluoromethyl)pyridazine core via a classical cyclocondensation reaction. The second stage is the conversion of a nitrile precursor to the final carboxylic acid through hydrolysis.

G cluster_0 Stage 1: Pyridazine Ring Formation cluster_1 Stage 2: Hydrolysis A Trifluoromethylated 1,4-Dicarbonyl Precursor C 6-(Trifluoromethyl)pyridazine-3-carbonitrile A->C Cyclocondensation B Hydrazine B->C D 6-(Trifluoromethyl)pyridazine-3-carbonitrile E This compound D->E Acid or Base Hydrolysis

Figure 1: Overall synthetic workflow.

Stage 1: Synthesis of 6-(Trifluoromethyl)pyridazine-3-carbonitrile

The initial stage of the synthesis focuses on the construction of the pyridazine ring with the trifluoromethyl and cyano groups in the desired positions. This is achieved through the cyclocondensation of a suitable trifluoromethylated 1,4-dicarbonyl compound with hydrazine.[4] The choice of a dicarbonyl precursor with a nitrile group simplifies the synthesis by avoiding a separate cyanation step.

Protocol 1: Laboratory-Scale Synthesis of 6-(Trifluoromethyl)pyridazine-3-carbonitrile

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles
1,1,1-Trifluoro-4,4-dimethoxy-2-oxobutanenitrile197.1219.70.1
Hydrazine hydrate (~64% hydrazine)50.066.0~0.12
Ethanol46.07200 mL-
Acetic Acid (glacial)60.055 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1,1,1-trifluoro-4,4-dimethoxy-2-oxobutanenitrile (19.7 g, 0.1 mol) and ethanol (200 mL).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Slowly add hydrazine hydrate (6.0 g, ~0.12 mol) to the solution over 10-15 minutes. An exotherm may be observed.

  • Add glacial acetic acid (5 mL) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Reduce the solvent volume to approximately 50 mL using a rotary evaporator.

  • Pour the concentrated mixture into 200 mL of ice-cold water with stirring.

  • A precipitate of 6-(trifluoromethyl)pyridazine-3-carbonitrile will form.

  • Collect the solid by vacuum filtration, wash with cold water (2 x 50 mL), and dry in a vacuum oven at 40-50 °C to a constant weight.

Expected Yield: 85-92% Appearance: Off-white to pale yellow solid.

Stage 2: Synthesis of this compound

The final step of the synthesis is the hydrolysis of the nitrile group of 6-(trifluoromethyl)pyridazine-3-carbonitrile to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.[6] For scale-up, acidic hydrolysis is often preferred to avoid the formation of ammonia gas and to allow for direct precipitation of the product upon cooling and dilution.[7][8]

Protocol 2: Pilot-Scale Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
6-(Trifluoromethyl)pyridazine-3-carbonitrile173.091.7310.0
Sulfuric Acid (98%)98.085.0 L-
Water18.0220.0 L-

Procedure:

  • In a 50 L glass-lined reactor equipped with a mechanical stirrer, heating/cooling jacket, and a reflux condenser, carefully charge sulfuric acid (5.0 L).

  • With efficient stirring and cooling, slowly add 6-(trifluoromethyl)pyridazine-3-carbonitrile (1.73 kg, 10.0 mol) in portions, maintaining the internal temperature below 40 °C.

  • Once the addition is complete, slowly heat the reaction mixture to 100-110 °C and maintain for 8-12 hours. Monitor the reaction progress by HPLC until the starting material is consumed.

  • Cool the reaction mixture to 10-15 °C.

  • Slowly and carefully quench the reaction by adding the mixture to a separate vessel containing 20.0 L of ice-cold water with vigorous stirring. This step is highly exothermic and should be performed with caution.

  • A precipitate of this compound will form.

  • Stir the slurry for 1-2 hours at 10-15 °C to ensure complete precipitation.

  • Isolate the product by filtration using a suitable filter press or centrifuge.

  • Wash the filter cake with cold water until the washings are neutral (pH 6-7).

  • Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Expected Yield: 90-97% Appearance: White to off-white crystalline solid.

Analytical Characterization

Quality Control Parameters:

ParameterSpecificationMethod
AppearanceWhite to off-white crystalline solidVisual
Purity (HPLC)≥ 99.0%HPLC-UV
Melting Point188-192 °C (literature value may vary)Melting Point Apparatus
Water Content≤ 0.5%Karl Fischer
Residual SolventsAs per ICH guidelinesGC-HS
IdentityConforms to the reference spectrum¹H NMR, ¹³C NMR, MS

Safety Precautions

All manipulations should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[9][10][11][12]

  • Hydrazine hydrate: is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care and avoid inhalation, ingestion, and skin contact.

  • Sulfuric acid: is highly corrosive. Handle with care and add reagents slowly to avoid splashing and uncontrolled exothermic reactions.

  • Trifluoromethylated compounds: While the final product's toxicity is not fully characterized, it is prudent to handle it and all intermediates with care. Avoid creating dust.

  • Quenching of the hydrolysis reaction: This is a highly exothermic process. Ensure adequate cooling and slow addition to prevent a runaway reaction.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Stage 1 Incomplete reaction; side reactions.Extend reaction time; ensure anhydrous conditions; check the quality of hydrazine hydrate.
Incomplete hydrolysis in Stage 2 Insufficient reaction time or temperature.Increase reaction time or temperature; ensure adequate mixing.
Product discoloration Presence of impurities; degradation.Recrystallize the final product from a suitable solvent system (e.g., ethanol/water); ensure proper drying conditions.
Difficulty in filtration Fine particle size of the precipitate.Adjust the quenching conditions (e.g., slower addition, different temperature) to promote crystal growth.

Conclusion

The synthetic route and protocols detailed in this application note provide a reliable and scalable method for the production of this compound. By adhering to the outlined procedures and safety precautions, researchers and drug development professionals can confidently synthesize this valuable intermediate for their research and development needs.

References

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Application Notes & Protocols: Comprehensive Analytical Strategies for 6-(Trifluoromethyl)pyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed framework of analytical methodologies for the characterization of 6-(Trifluoromethyl)pyridazine-3-carboxylic acid, a key heterocyclic building block in pharmaceutical research and development. Recognizing the criticality of analytical rigor, we present protocols for chromatographic separation and spectroscopic identification. The methods described herein are designed to ensure identity, purity, and quality, aligning with the stringent requirements of the drug development pipeline. We delve into the underlying principles of each technique, offering not just procedural steps but also the scientific rationale that underpins them. This document is intended for researchers, analytical scientists, and quality control professionals engaged in the synthesis, evaluation, and application of this compound.

Compound Profile

ParameterValueSource
Compound Name This compound-
Structure Chemical Structure-
CAS Number 1192155-05-7[1][2][3]
Molecular Formula C₆H₃F₃N₂O₂[1][3][4]
Molecular Weight 192.10 g/mol [1][3]
Appearance White to off-white solidGeneral knowledge
Predicted XlogP 0.6[5]

Part 1: Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are fundamental for separating the target analyte from synthesis starting materials, by-products, and degradants. Given the compound's polarity and aromatic nature, reversed-phase High-Performance Liquid Chromatography (HPLC) is the method of choice.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: This protocol employs a reversed-phase HPLC method, which separates compounds based on their hydrophobicity. The stationary phase is nonpolar (C18), and the mobile phase is a more polar mixture of water and an organic solvent (acetonitrile). This compound, being a polar, zwitterionic-capable compound, requires careful mobile phase optimization to achieve good peak shape and retention.[6] An acidic modifier is used to suppress the ionization of the carboxylic acid group, promoting better interaction with the stationary phase and resulting in a sharper, more symmetrical peak.

Scientist's Note: The choice of a C18 column provides a robust starting point for many aromatic carboxylic acids. The trifluoromethyl group adds significant hydrophobicity, while the pyridazine ring and carboxylic acid contribute polarity. The use of a phosphate or formate buffer is critical for pH control, ensuring run-to-run reproducibility. UV detection is suitable due to the conjugated aromatic system of the pyridazine ring, which provides a strong chromophore.

Experimental Protocol: HPLC-UV Purity Assay
  • Instrumentation & Consumables:

    • HPLC system with UV/Vis or Diode Array Detector (DAD).

    • Analytical balance.

    • Volumetric flasks, pipettes, and autosampler vials.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • HPLC-grade acetonitrile, water, and formic acid.

  • Reagent Preparation:

    • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.

    • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

    • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard & Sample Preparation:

    • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

    • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be analyzed.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution (see table below)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Run Time 20 minutes

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
17.0595
17.1955
20.0955
  • Data Analysis:

    • Identification: The retention time of the major peak in the sample chromatogram should match that of the reference standard.

    • Purity Calculation: Determine the area percent of the main peak relative to the total area of all peaks in the chromatogram.

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow Diagram: HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Reagents Prepare Mobile Phase & Diluent HPLC Set HPLC Conditions (Gradient, Flow, Temp) Reagents->HPLC Standard Prepare Reference Standard Solution Inject Inject Samples & Standard Standard->Inject Sample Prepare Sample Solution Sample->Inject HPLC->Inject Acquire Acquire Chromatogram (UV @ 254 nm) Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate Area % Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC-UV Purity Determination.

Part 2: Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods provide orthogonal data to confirm the chemical structure of the molecule. NMR is used for detailed structural elucidation, while Mass Spectrometry confirms the molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is an unparalleled technique for the unambiguous identification of a molecule's carbon-hydrogen framework. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

  • ¹H NMR will show signals for the protons on the pyridazine ring. Their chemical shifts and coupling constants provide information about their electronic environment and connectivity.

  • ¹³C NMR will identify all unique carbon atoms, including the low-field signal of the carboxylic acid carbon and the characteristic quartet for the CF₃ carbon due to C-F coupling.

  • ¹⁹F NMR is crucial for confirming the presence and environment of the trifluoromethyl group, which will appear as a singlet in a proton-decoupled spectrum.[7]

Scientist's Note: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice as it readily dissolves the carboxylic acid and its acidic proton is often observed, unlike in methanol-d₄ where it would exchange. The electron-withdrawing nature of both the pyridazine ring and the CF₃ group will shift the ring protons downfield.

Experimental Protocol: NMR Analysis
  • Instrumentation & Consumables:

    • NMR Spectrometer (e.g., 400 MHz or higher).

    • 5 mm NMR tubes.

    • Deuterated solvent (DMSO-d₆).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.

    • Filter if necessary and transfer to an NMR tube.

  • Data Acquisition Parameters:

    • ¹H NMR: Acquire 16-32 scans. Spectral width ~16 ppm.

    • ¹³C NMR: Acquire 1024-2048 scans with proton decoupling. Spectral width ~220 ppm.

    • ¹⁹F NMR: Acquire 64-128 scans with proton decoupling.

  • Expected Spectral Data (Predicted):

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
¹H ~13.5 - 14.5broad singlet1HCOOH
~9.6doublet1HH-5
~8.4doublet1HH-4
¹³C ~164singlet1CC=O
~155quartet (J ≈ 35 Hz)1CC-CF₃
~152singlet1CC-3
~130singlet1CC-5
~125singlet1CC-4
~122quartet (J ≈ 275 Hz)1CCF₃
¹⁹F ~ -65singlet3FCF₃
Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. It is the definitive technique for confirming the molecular weight of the analyte and identifying potential impurities. Electrospray Ionization (ESI) is the preferred ionization technique for this molecule due to its polarity.

Scientist's Note: The compound can be analyzed in either positive or negative ion mode. Negative ion mode (ESI-) is often highly sensitive for carboxylic acids, as they readily deprotonate to form the [M-H]⁻ ion. Positive ion mode (ESI+) will likely yield the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by providing a highly accurate mass measurement.

Experimental Protocol: LC-MS Analysis
  • Instrumentation & Consumables:

    • LC-MS system with an ESI source (e.g., Q-TOF or Orbitrap for HRMS).

    • Use the same column and mobile phases as the HPLC-UV method, ensuring all modifiers (e.g., formic acid) are volatile and MS-compatible.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~10 µg/mL) in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • LC-MS Conditions:

    • LC Method: Use the same gradient as the HPLC-UV method.

    • MS Ionization Mode: ESI, Negative and Positive.

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: ~3.5 kV.

    • Source Temperature: ~120 °C.

  • Data Analysis:

    • Extract the ion chromatogram for the expected masses.

    • Expected Ions:

      • [M-H]⁻ (Negative Mode): Calculated m/z = 191.0074

      • [M+H]⁺ (Positive Mode): Calculated m/z = 193.0219

    • Confirm that the mass spectrum of the main LC peak shows the expected molecular ion. For HRMS, the measured mass should be within 5 ppm of the calculated exact mass.

Part 3: Method Validation Principles

For use in a regulated environment, any analytical method must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[8][9][10]

Key Validation Parameters
ParameterDescriptionFor Purity AssayFor Identification
Specificity Ability to assess the analyte unequivocally in the presence of other components.YesYes
Linearity Ability to obtain test results which are directly proportional to the concentration of the analyte.YesNo
Range The interval between the upper and lower concentration of analyte for which the method has a suitable level of precision, accuracy, and linearity.YesNo
Accuracy The closeness of test results to the true value.YesNo
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.YesNo
Detection Limit (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.For ImpuritiesNo
Quantitation Limit (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.For ImpuritiesNo
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.YesYes
Logical Diagram: Interrelation of Validation Parameters

Validation_Parameters cluster_quant Quantitative Tests cluster_qual Qualitative Tests Assay Assay & Purity Method Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Linearity Linearity Assay->Linearity Specificity Specificity Assay->Specificity Robustness Robustness Assay->Robustness Range Range Accuracy->Range Precision->Range Linearity->Range LOQ Quantitation Limit LOD Detection Limit

Sources

HPLC analysis of 6-(Trifluoromethyl)pyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Reversed-Phase HPLC Analysis of 6-(Trifluoromethyl)pyridazine-3-carboxylic Acid

Abstract

This comprehensive application note provides a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC). This molecule is a key building block in medicinal chemistry, notable for its trifluoromethyl group which can enhance metabolic stability and binding affinity.[1][2] The method detailed herein is developed for accuracy, precision, and robustness, making it suitable for purity assessment, stability studies, and quality control in research and drug development settings. We will delve into the physicochemical properties of the analyte, the rationale behind the chromatographic choices, a step-by-step analytical protocol, and a framework for method validation based on industry standards.

Introduction and Analyte Properties

This compound (CAS 1192155-05-7) is a heterocyclic organic compound featuring a pyridazine ring, a carboxylic acid functional group, and a trifluoromethyl (-CF3) moiety.[3][4] The incorporation of the -CF3 group is a common strategy in modern drug design to modulate key ADME (Absorption, Distribution, Metabolism, and Excretion) properties such as lipophilicity and metabolic stability.[5] Accurate and reliable quantification of this compound is therefore essential for ensuring the quality of intermediates and final active pharmaceutical ingredients (APIs).

Physicochemical Characteristics

A successful HPLC method is built upon a fundamental understanding of the analyte's properties.

  • Structure:

    • Molecular Formula: C₆H₃F₃N₂O₂[6]

    • Molecular Weight: 192.09 g/mol [4]

  • Polarity: The predicted XlogP value is 0.6, indicating that the molecule is relatively polar.[6] This polarity is primarily due to the carboxylic acid and the two nitrogen atoms in the pyridazine ring, which are capable of hydrogen bonding.[7]

  • Acidity/Basicity (pKa): The molecule possesses two ionizable regions:

    • Carboxylic Acid Group: This group is acidic. The presence of the strongly electron-withdrawing trifluoromethyl group and the pyridazine ring is expected to lower the pKa of the carboxylic acid, making it more acidic than a typical alkyl or aryl carboxylic acid.[8]

    • Pyridazine Ring: The pyridazine ring is weakly basic, with the pKa of the parent pyridazine molecule being approximately 2.3.[9]

Chromatographic Strategy Rationale

The dual acidic/basic nature of the analyte requires careful control of the mobile phase pH to ensure a single, stable ionic form during analysis. This is critical for achieving reproducible retention times and symmetrical peak shapes.[10]

  • Mode of Chromatography: Reversed-Phase (RP) HPLC is the chosen mode due to the analyte's moderate polarity. A non-polar stationary phase (like C18) will provide retention based on hydrophobic interactions.

  • Mobile Phase pH Control: To ensure consistent retention and avoid peak tailing, the ionization of the carboxylic acid must be suppressed. By setting the mobile phase pH to be at least 1-2 units below the analyte's acidic pKa, the carboxylic acid will be predominantly in its neutral, protonated form (-COOH). This increases its hydrophobicity, leading to better retention on the C18 column. A pH of approximately 2.5 is ideal for this purpose.

  • Column Selection: A modern, high-purity, end-capped C18 column is recommended. End-capping minimizes the exposed residual silanol groups on the silica surface, which can otherwise cause peak tailing through secondary ionic interactions with the basic pyridazine ring nitrogens.[9]

G cluster_0 pH Selection Logic cluster_1 Outcome at Low pH cluster_2 Outcome at High pH Analyte_pKa Analyte pKa (Carboxylic Acid) pH_Below Mobile Phase pH << pKa (e.g., pH 2.5) Analyte_pKa->pH_Below Select pH below pKa pH_Above Mobile Phase pH >> pKa (e.g., pH 7.0) Analyte_pKa->pH_Above Avoid pH above pKa Protonated Analyte is Neutral (R-COOH) Suppressed Ionization pH_Below->Protonated Deprotonated Analyte is Charged (R-COO⁻) Ionized pH_Above->Deprotonated Good_Chroma Good Retention Symmetrical Peak Protonated->Good_Chroma Poor_Chroma Poor Retention Peak Tailing Deprotonated->Poor_Chroma

Fig 1. Rationale for mobile phase pH selection for acidic analytes.

Recommended HPLC Method

The following parameters are recommended as a starting point and can be optimized further based on the specific HPLC system and resolution requirements.

ParameterRecommended ConditionJustification
Column Modern End-Capped C18, 4.6 x 150 mm, 5 µmProvides good retention for moderately polar compounds and minimizes silanol interactions. A common starting point for method development.
Mobile Phase A 0.1% Formic Acid in Water (v/v), pH ~2.7Buffers the mobile phase at a low pH to suppress ionization of the carboxylic acid. Formic acid is volatile and LC-MS compatible.[9]
Mobile Phase B AcetonitrileCommon organic modifier in RP-HPLC with good UV transparency and elution strength.[10]
Gradient Program 10% to 90% B over 15 minutes, then hold at 90% B for 3 minutes, return to 10% B and equilibrate for 5 minutes.A scouting gradient to determine the optimal elution conditions and assess the presence of any late-eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.[11]
Column Temperature 30 °CEnsures stable retention times by minimizing viscosity fluctuations. Can be adjusted to optimize selectivity.[11]
Detection UV at 254 nmThe pyridazine ring provides a strong chromophore. 254 nm is a common wavelength for aromatic heterocyclic compounds.[11]
Injection Volume 10 µLA typical injection volume; can be adjusted based on analyte concentration and detector sensitivity.
Diluent Acetonitrile/Water (50:50, v/v)Ensures sample solubility and compatibility with the initial mobile phase conditions to prevent peak distortion.

Step-by-Step Experimental Protocols

Protocol 3.1: Preparation of Mobile Phases
  • Mobile Phase A (0.1% Formic Acid in Water):

    • Measure 999 mL of high-purity HPLC-grade water into a 1 L solvent bottle.

    • Carefully add 1 mL of formic acid to the water.

    • Mix thoroughly and degas the solution using sonication or vacuum filtration.

  • Mobile Phase B (Acetonitrile):

    • Pour HPLC-grade acetonitrile into a separate solvent bottle.

    • Degas the solvent as described above.

Protocol 3.2: Preparation of Standard Solutions
  • Stock Standard Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent (Acetonitrile/Water 50:50) and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature, then dilute to the mark with the diluent. Mix well.

  • Working Standard Solution (0.1 mg/mL):

    • Pipette 5.0 mL of the Stock Standard Solution into a 50 mL volumetric flask.

    • Dilute to the mark with the diluent and mix thoroughly.

Protocol 3.3: Sample Preparation
  • Accurately weigh a sample containing approximately 10 mg of the target analyte into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature, then dilute to the mark with the diluent. Mix well.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

HPLC_Workflow Prep_Mobile_Phase 1. Prepare Mobile Phases (A: 0.1% FA in H₂O, B: ACN) Equilibrate 4. Equilibrate HPLC System (10% B, 1.0 mL/min) Prep_Mobile_Phase->Equilibrate Prep_Standard 2. Prepare Standard Solutions (Stock & Working) SST 5. System Suitability Test (Inject Standard 5x) Prep_Standard->SST Prep_Sample 3. Prepare Sample Solution (Weigh, Dissolve, Filter) Inject_Samples 6. Inject Samples (Bracketed by Standards) Prep_Sample->Inject_Samples Equilibrate->SST SST->Inject_Samples If SST Passes Data_Acquisition 7. Data Acquisition (UV @ 254 nm) Inject_Samples->Data_Acquisition Data_Processing 8. Process Data (Integrate Peaks) Data_Acquisition->Data_Processing Reporting 9. Calculate & Report Results (% Purity / Concentration) Data_Processing->Reporting

Fig 2. General workflow for the HPLC analysis.

Method Validation Framework

To ensure the method is trustworthy and suitable for its intended purpose, it should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following parameters are key.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients.Peak for the analyte should be pure (e.g., by PDA peak purity analysis) and resolved from other components (Resolution > 2.0).
Linearity To demonstrate a proportional relationship between concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999 for a series of 5-6 concentrations.
Accuracy To measure the closeness of the test results to the true value.% Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.
Precision To assess the degree of scatter between a series of measurements.Repeatability: RSD ≤ 1.0% for 6 replicate injections. Intermediate Precision: RSD ≤ 2.0% across different days/analysts.
LOD & LOQ To determine the lowest concentration that can be reliably detected (LOD) and quantified (LOQ).Signal-to-Noise ratio of ~3:1 for LOD and ~10:1 for LOQ.
Robustness To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.% RSD of results should remain within acceptable limits (e.g., ≤ 2.0%) when parameters like pH, flow rate, or temperature are slightly varied.

Data Interpretation and Troubleshooting

  • Peak Identification: The main peak in the sample chromatogram should be identified by comparing its retention time with that of the reference standard.

  • Quantification: Purity is typically calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength. For more accurate quantification, an external standard method should be used.

  • Troubleshooting - Peak Tailing: If the analyte peak shows significant tailing (Tailing Factor > 1.5), consider the following:

    • Ensure the mobile phase pH is sufficiently low.

    • Verify the column is not degraded; older columns may have lost their end-capping.

    • Check for sample overload by injecting a more dilute solution.

  • Troubleshooting - Retention Time Drift: Unstable retention times can be caused by:

    • Inadequate column equilibration between gradient runs.

    • Fluctuations in column temperature.

    • Leaks in the HPLC system.

    • Changes in mobile phase composition over time.

References

  • BenchChem. HPLC Analysis of 3-Hydrazinylpyridazine Derivatives - Technical Support Center.
  • BenchChem. A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives.
  • PubChem. This compound (C6H3F3N2O2). National Center for Biotechnology Information.
  • Applichem. This compound.
  • BenchChem. Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals.
  • Appchem. This compound | 1192155-05-7.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • G. W. Amery, et al. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry.
  • Sigma-Aldrich. Developing HPLC Methods.
  • Reddit. Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. r/chemistry.
  • ChemRxiv. Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks.
  • ResearchGate. Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe.

Sources

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of 6-(Trifluoromethyl)pyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 6-(Trifluoromethyl)pyridazine-3-carboxylic acid. This compound is a key building block in pharmaceutical and agrochemical research, and its accurate quantification is crucial for process monitoring, quality control, and metabolic studies. The developed protocol addresses the challenges associated with the analysis of polar, acidic, and fluorinated small molecules.[1][2][3] A reversed-phase chromatographic approach on a phenyl-hexyl stationary phase provides excellent retention and peak shape, while electrospray ionization in negative mode (ESI-) coupled with Multiple Reaction Monitoring (MRM) ensures high sensitivity and specificity. This method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness suitable for high-throughput analysis in drug development and research environments.[4][5][6][7]

Introduction

This compound is a heterocyclic organic compound of increasing interest in medicinal chemistry and materials science. Its structure, featuring a pyridazine ring, a carboxylic acid group, and a trifluoromethyl moiety, imparts unique physicochemical properties that are often exploited in the design of novel bioactive molecules. The trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity.[8]

The analytical challenge in quantifying this molecule lies in its polar and acidic nature, which can lead to poor retention on traditional reversed-phase C18 columns and necessitate specialized chromatographic techniques.[1][2][3][9] Furthermore, the nitrogen-containing heterocyclic structure and the presence of the highly electronegative trifluoromethyl group influence its ionization and fragmentation behavior in mass spectrometry.[10][11][12] This application note provides a comprehensive, field-proven protocol for the reliable LC-MS/MS analysis of this compound, explaining the rationale behind key experimental choices to ensure scientific integrity and reproducibility.

Chemical Properties of this compound

PropertyValueSource
CAS Number 1192155-05-7[13][14]
Molecular Formula C6H3F3N2O2[13][14][15]
Molecular Weight 192.09 g/mol [13][14]
SMILES O=C(C1=NN=C(C(F)(F)F)C=C1)O[14]
Predicted XlogP 0.6[15]

Experimental Workflow Overview

The analytical workflow is designed for efficiency and accuracy, from sample preparation to data analysis. Each step is optimized to ensure the integrity of the analyte and the reliability of the final quantitative data.

LC-MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix or Reaction Mixture Extraction Protein Precipitation & Dilution Sample->Extraction Step 1 Filtration Syringe Filtration (0.22 µm) Extraction->Filtration Step 2 LC_Separation HPLC Separation Column: Phenyl-Hexyl Mobile Phase: Formic Acid in Water/Acetonitrile Filtration->LC_Separation Injection MS_Detection Mass Spectrometry Ionization: ESI- Mode: MRM LC_Separation->MS_Detection Elution Integration Peak Integration MS_Detection->Integration Data Acquisition Quantification Calibration Curve & Quantification Integration->Quantification Analysis

Caption: High-level overview of the analytical workflow.

Detailed Protocols

Part 1: Sample Preparation

The goal of sample preparation is to extract the analyte from its matrix and prepare it in a solvent compatible with the LC-MS system. For plasma samples, a simple protein precipitation is effective.

Protocol: Protein Precipitation

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Part 2: LC-MS/MS Method

Rationale for Method Development Choices:

  • Chromatography: Due to the polar nature of this compound, a standard C18 column may provide insufficient retention. A phenyl-hexyl stationary phase was chosen for its alternative selectivity, offering enhanced retention for compounds with aromatic rings through π-π interactions. The use of a volatile buffer like formic acid is crucial for LC-MS compatibility, as it aids in protonation/deprotonation and evaporates in the ion source.

  • Mass Spectrometry: Electrospray ionization (ESI) is the preferred ionization technique for polar molecules.[16][17] Given the acidic nature of the carboxylic acid group, negative ion mode (ESI-) is expected to provide a strong signal corresponding to the deprotonated molecule [M-H]⁻.[15] Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is employed for its superior selectivity and sensitivity, which is essential for quantitative analysis in complex matrices.[4][5]

LC & MS Parameters:

ParameterSetting
HPLC System Standard LC System
Column Phenyl-Hexyl, 2.1 x 50 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to 5% B and re-equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole
Ionization Source Electrospray Ionization (ESI), Negative Mode
Capillary Voltage -3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Desolvation: 800 L/hr, Cone: 50 L/hr
MRM Transition Precursor Ion (m/z): 191.0, Product Ion (m/z): 147.0
Collision Energy Optimized for maximum product ion intensity

Predicted Mass Spectrometry Fragmentation:

The fragmentation of nitrogen-containing heterocyclic compounds in ESI-MS/MS can be complex but often involves characteristic losses.[10][18] For this compound, the deprotonated molecule [M-H]⁻ at m/z 191.0 is selected as the precursor ion. Collision-induced dissociation (CID) is predicted to result in the loss of CO₂, a common fragmentation pathway for carboxylic acids, yielding a prominent product ion at m/z 147.0.

Fragmentation Precursor [M-H]⁻ m/z 191.0 Product [M-H-CO₂]⁻ m/z 147.0 Precursor->Product CID Loss - CO₂ Precursor->Loss Loss->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(Trifluoromethyl)pyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-(Trifluoromethyl)pyridazine-3-carboxylic acid. This molecule is a valuable building block in medicinal chemistry and agrochemical development, making its efficient synthesis crucial.[1][2][3] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address common challenges encountered during its preparation, helping you improve both yield and purity.

Overview of Synthetic Strategies

The synthesis of this compound typically proceeds via one of two primary routes: the functional group transformation of a pre-existing pyridazine ring or the cyclization of acyclic precursors. The most common and practical approaches involve the oxidation of a methyl group or the hydrolysis of a nitrile or ester at the 3-position of the 6-(trifluoromethyl)pyridazine core. This guide will focus on troubleshooting these established pathways.

Synthetic_Pathways cluster_0 Starting Materials cluster_1 Key Transformation cluster_2 Final Product SM1 3-Methyl-6-(trifluoromethyl) pyridazine Oxidation Oxidation SM1->Oxidation SM2 3-Cyano-6-(trifluoromethyl) pyridazine Hydrolysis Hydrolysis SM2->Hydrolysis Product 6-(Trifluoromethyl)pyridazine- 3-carboxylic acid Oxidation->Product e.g., KMnO₄, K₂Cr₂O₇ Hydrolysis->Product e.g., H₂SO₄/H₂O, NaOH

Caption: Common synthetic routes to the target compound.

Troubleshooting and Frequently Asked Questions (FAQs)

Section 1: Low Reaction Yield

Q1: My overall yield for the synthesis is consistently low. What general factors should I investigate first?

A1: Low yields are a frequent challenge in multi-step organic synthesis. A systematic approach to troubleshooting is crucial.[4] Before focusing on a specific reaction step, consider these overarching factors:

  • Purity of Starting Materials: Impurities in your precursors can introduce competing side reactions or inhibit the primary reaction pathway. Always verify the purity of your starting pyridazine derivative by NMR or LC-MS and consider purification (e.g., distillation or recrystallization) if necessary.

  • Reaction Conditions: Temperature control is critical. Exceedingly high temperatures can lead to decomposition of the starting material or product, while temperatures that are too low may result in an incomplete reaction.[4]

  • Solvent Choice: The solvent can dramatically affect reaction rates and selectivity. Ensure your solvent is anhydrous if the reaction is moisture-sensitive. Protic solvents may participate in the reaction, while aprotic solvents may be required for specific reagents.[4]

  • Atmosphere: Some intermediates or reagents may be sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp [Purity OK] Evaluate_Solvent Evaluate Solvent Choice & Purity Optimize_Temp->Evaluate_Solvent [Temp OK] Monitor_Reaction Monitor Progress (TLC/LC-MS) Evaluate_Solvent->Monitor_Reaction [Solvent OK] Success Improved Yield Monitor_Reaction->Success [Optimization Successful]

Sources

Technical Support Center: Synthesis of 6-(Trifluoromethyl)pyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-(Trifluoromethyl)pyridazine-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated heterocyclic compound. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth troubleshooting advice and detailed protocols to ensure the integrity of your experimental outcomes.

Introduction

This compound is a key building block in the development of novel pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] However, the synthesis of this compound is not without its challenges. This guide provides a structured, question-and-answer-based approach to troubleshoot common side reactions and optimize your synthetic strategy.

Visualizing the Synthetic Pathways

The synthesis of this compound can be approached through several common pathways, each with its own set of potential side reactions. The following diagram illustrates the three primary routes discussed in this guide.

Synthetic_Pathways cluster_0 Route 1: Nitrile Hydrolysis cluster_1 Route 2: Methyl Oxidation cluster_2 Route 3: Grignard Carboxylation Nitrile 6-(Trifluoromethyl)pyridazine-3-carbonitrile Amide 6-(Trifluoromethyl)pyridazine-3-carboxamide Nitrile->Amide Incomplete Hydrolysis Carboxylic_Acid_1 This compound Amide->Carboxylic_Acid_1 Complete Hydrolysis Methyl 3-Methyl-6-(trifluoromethyl)pyridazine Carboxylic_Acid_2 This compound Methyl->Carboxylic_Acid_2 Oxidation (e.g., KMnO4) Chloro 3-Chloro-6-(trifluoromethyl)pyridazine Grignard Pyridazinylmagnesium chloride Chloro->Grignard Mg, THF Carboxylic_Acid_3 This compound Grignard->Carboxylic_Acid_3 1. CO2 2. H3O+ Hydrolysis_Troubleshooting Start Hydrolysis of Nitrile Incomplete Incomplete Hydrolysis? Start->Incomplete CF3_Loss -CF3 Group Loss? Incomplete->CF3_Loss No Increase_Conditions Increase Temp/Time/ Concentration Incomplete->Increase_Conditions Yes Switch_to_Acid Switch to Acidic Hydrolysis CF3_Loss->Switch_to_Acid Yes Milder_Base Use Milder Base/ Lower Temperature CF3_Loss->Milder_Base Success Desired Carboxylic Acid CF3_Loss->Success No Increase_Conditions->Success Switch_to_Acid->Success Milder_Base->Success

Caption: Troubleshooting workflow for nitrile hydrolysis.

Route 2: Oxidation of 3-Methyl-6-(trifluoromethyl)pyridazine

This route is attractive if the methyl-substituted starting material is readily available. However, controlling the oxidation can be challenging.

Question 3: When I try to oxidize 3-methyl-6-(trifluoromethyl)pyridazine with potassium permanganate, I get a low yield and a complex mixture of byproducts. How can I improve this reaction?

Answer: The oxidation of a methyl group on a heterocyclic ring to a carboxylic acid requires a strong oxidizing agent, but this can also lead to over-oxidation and ring cleavage. [2][3]The electron-deficient nature of the pyridazine ring, further deactivated by the trifluoromethyl group, can make the methyl group less reactive, necessitating harsh conditions that promote side reactions.

  • Scientific Rationale: Strong oxidants like KMnO4 can attack the pyridazine ring itself, leading to cleavage and the formation of various smaller, highly oxidized fragments. Incomplete oxidation can also lead to the formation of the corresponding alcohol or aldehyde.

  • Troubleshooting Protocol:

    • Control Stoichiometry and Temperature: Carefully control the stoichiometry of the oxidizing agent. Use a slight excess and add it portion-wise to a cooled solution of the substrate to manage the exotherm.

    • pH Control: The pH of the reaction medium is crucial. Performing the oxidation under basic conditions (e.g., with NaOH or Na2CO3) can sometimes be more selective. The resulting carboxylate salt is then acidified during workup.

    • Alternative Oxidizing Agents: Consider alternative, milder oxidizing agents. While still requiring forcing conditions, reagents like selenium dioxide (SeO2) or chromic acid might offer better selectivity in some cases. However, these reagents have their own toxicity and disposal concerns.

    • Phase-Transfer Catalysis: For reactions with KMnO4, using a phase-transfer catalyst (e.g., a quaternary ammonium salt) in a biphasic system (e.g., dichloromethane/water) can sometimes improve yields by facilitating the interaction between the oxidant and the substrate.

Parameter Problem Solution
Temperature Runaway reaction, ring cleavageMaintain low temperature during oxidant addition (e.g., 0-10 °C).
Oxidant Addition Localized over-oxidationAdd the oxidant in small portions over an extended period.
pH Low reactivity/selectivityExperiment with neutral, acidic, and basic conditions. Basic conditions are often preferred for KMnO4 oxidations of alkyl arenes. [2]
Route 3: Carboxylation of 3-Chloro-6-(trifluoromethyl)pyridazine via Grignard Reagent

This route involves the formation of a Grignard reagent followed by quenching with carbon dioxide. The main challenges lie in the formation and stability of the organometallic intermediate.

Question 4: I am having difficulty forming the Grignard reagent from 3-chloro-6-(trifluoromethyl)pyridazine. The reaction either doesn't initiate, or I get a significant amount of a dimeric byproduct.

Answer: The formation of Grignard reagents from heteroaromatic halides can be challenging due to the electronic properties of the ring and potential side reactions. The primary side reaction is a Wurtz-type coupling, where the formed Grignard reagent reacts with the starting halide to form a dimer. [4][5][6]

  • Scientific Rationale: The initiation of Grignard reagent formation requires the transfer of an electron from the magnesium surface to the organohalide. Once formed, the Grignard reagent is a potent nucleophile and can react with the electrophilic carbon of another molecule of the starting chloride.

  • Troubleshooting Protocol for Grignard Formation:

    • Magnesium Activation: Ensure the magnesium turnings are fresh and dry. Activating the magnesium surface is critical. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by sonicating the reaction mixture.

    • Strictly Anhydrous Conditions: All glassware must be flame-dried or oven-dried, and anhydrous solvents (typically THF or diethyl ether) must be used. Any trace of moisture will quench the Grignard reagent as it forms. [4] 3. Slow Addition of the Halide: Add the solution of 3-chloro-6-(trifluoromethyl)pyridazine dropwise to the suspension of activated magnesium. This keeps the concentration of the halide low, minimizing the Wurtz coupling side reaction. [6] 4. Temperature Control: The reaction is exothermic. Maintain a gentle reflux to sustain the reaction, but avoid excessive heating which can promote side reactions.

Question 5: After successfully forming the Grignard reagent, my carboxylation step with CO2 gives a low yield of the desired acid. What could be the issue?

Answer: Low yields in the carboxylation step can result from several factors, including inefficient reaction with CO2 or side reactions of the Grignard reagent.

  • Scientific Rationale: The Grignard reagent acts as a nucleophile, attacking the electrophilic carbon of CO2. [7][8]This forms a magnesium carboxylate salt, which is then protonated during acidic workup to yield the carboxylic acid.

  • Troubleshooting Protocol for Carboxylation:

    • Efficient CO2 Delivery: Ensure good contact between the Grignard reagent and CO2. This can be achieved by bubbling dry CO2 gas through the vigorously stirred solution or by pouring the Grignard solution onto crushed dry ice (solid CO2). The latter method also helps to keep the reaction cold.

    • Avoid Moisture: The CO2 used must be dry. If using a gas cylinder, pass the gas through a drying tube.

    • Reverse Addition: Consider adding the Grignard solution to a well-stirred slurry of dry ice in anhydrous THF. This ensures that the Grignard reagent is always in the presence of excess CO2, which can minimize side reactions.

    • Acidic Workup: After the reaction with CO2 is complete, the resulting magnesium carboxylate salt must be carefully quenched with a cold, dilute aqueous acid (e.g., HCl or H2SO4) to protonate it to the final carboxylic acid.

Grignard_Troubleshooting cluster_formation Grignard Formation Issues cluster_carboxylation Carboxylation Issues No_Initiation No Initiation? Activate_Mg Activate Mg (I2, dibromoethane) No_Initiation->Activate_Mg Yes Wurtz_Coupling Wurtz Coupling? No_Initiation->Wurtz_Coupling No Activate_Mg->Wurtz_Coupling Slow_Addition Slow Halide Addition Wurtz_Coupling->Slow_Addition Yes Low_Yield Low Carboxylation Yield? Wurtz_Coupling->Low_Yield No Slow_Addition->Low_Yield CO2_Delivery Improve CO2 Delivery (Dry Ice Slurry) Low_Yield->CO2_Delivery Yes Quench Proper Acidic Workup CO2_Delivery->Quench Success Success Quench->Success Final Product Start Grignard Route Start->No_Initiation

Caption: Troubleshooting workflow for the Grignard route.

References

  • Neubauer, T., et al. (2017). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ResearchGate.
  • Neubauer, T., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering.
  • Bartleby. (2024). Answered: A common side reaction during Grignard Reactions is the Wurtz coupling....
  • Kling, K., et al. (2018). In Situ Grignard Metalation Method for the Synthesis of Hauser Bases. ResearchGate.
  • Yagupolskii, L. M., et al. (2012). Oxidation of heterocyclic trifluoromethyl sulfides. ResearchGate.
  • Prakash, G. K. S., et al. (2016). The Stability and Reactivity of Tri-, Di-, and Monofluoromehtyl/Methoxy/Methylthio Groups on Arenes under Acidic and Basic Conditions. ResearchGate.
  • Prakash, G. K. S., et al. (2016). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers.
  • Lledós, A., et al. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances.
  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
  • de la Torre, B. G., & Albericio, F. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules.
  • CONTINUUS Pharmaceuticals. (n.d.). Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE.
  • Syngenta Participations AG. (2015). Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates. Google Patents.
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • Chemistry Steps. (n.d.). The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide.
  • Morsch, L. (2019). 20.13 Reaction of Organometallic Reagents with CO2. Chemistry LibreTexts.
  • Bégué, J.-P., & Bonnet-Delpon, D. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.
  • Balaraman, E., et al. (2019). CO2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases. ResearchGate.
  • Bégué, J.-P., & Bonnet-Delpon, D. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC.
  • Friis, S. D., et al. (2021). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. ChemRxiv.
  • MacMillan, D. W. C., et al. (2011). Innate C-H trifluoromethylation of heterocycles. PNAS.
  • The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube.
  • Wang, Y., et al. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Molecules.
  • Prakash, G. K. S., et al. (2006). Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. Journal of Fluorine Chemistry.
  • Amgen Inc. (2015). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. ResearchGate.
  • CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents. (2011).
  • Rella, M. R., et al. (2006). Oxidation of Peptides by Methyl(trifluoromethyl)dioxirane: the Protecting Group Matters. The Journal of Organic Chemistry.
  • Pająk, M., et al. (2024). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. International Journal of Molecular Sciences.
  • Kumar, A., et al. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry.
  • Chad's Prep. (2021). 20.9 Properties, Synthesis, and Reactions of Carboxylic Acids. YouTube.
  • Charles, S. W., Pearson, J. T., & Whittle, E. (1963). Reactions of trifluoromethyl radicals with aromatics. Part 3.—Substituted benzenes. Transactions of the Faraday Society.
  • LibreTexts Chemistry. (2025). 20.5: Preparing Carboxylic Acids.
  • Britannica. (n.d.). Carboxylic acid - Synthesis, Reactions, Properties.
  • The Organic Chemistry Tutor. (2021). Carboxylic Acid Derivative Reactions. YouTube.
  • Li, H., et al. (2015). Amidation Reaction of Carboxylic Acid with Formamide Derivative Using SO3·pyridine. Organic Letters.

Sources

Technical Support Center: By-product Formation in Trifluoromethylpyridazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of trifluoromethylpyridazines. This guide is designed to provide expert insights and practical troubleshooting strategies to address common challenges related to by-product formation in your experiments. As Senior Application Scientists, we understand the nuances of these complex reactions and have structured this guide in a user-friendly question-and-answer format to help you navigate potential pitfalls and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: I am observing a mixture of regioisomers in my trifluoromethylation of a substituted pyridazine. What is the likely cause and how can I improve selectivity?

A1: Regioisomer formation is a common challenge in the functionalization of pyridazine rings, largely dictated by the electronic and steric properties of both the substrate and the trifluoromethylating agent. The pyridazine nucleus has two nitrogen atoms that influence the electron density of the ring, guiding the substitution pattern.

Mechanistic Insight: The regioselectivity of trifluoromethylation reactions on substituted pyridazines is a complex interplay of factors. For instance, in nucleophilic trifluoromethylation, the position of the incoming trifluoromethyl group will be directed to the most electron-deficient carbon atoms. Conversely, in radical trifluoromethylation, the selectivity can be less predictable and may be influenced by the stability of the resulting radical intermediates.

Troubleshooting Strategies:

  • Choice of Trifluoromethylating Agent: The nature of the trifluoromethyl source is critical. Electrophilic, nucleophilic, and radical trifluoromethylating agents exhibit different selectivities. For example, using a nucleophilic trifluoromethyl source like TMSCF₃ (Ruppert-Prakash reagent) with a suitable activator can favor attack at specific positions based on the substrate's electronics.

  • Directing Groups: The substituents already present on the pyridazine ring play a significant role in directing the regioselectivity of further functionalization. Electron-withdrawing groups can deactivate certain positions, while electron-donating groups can activate others.

  • Reaction Conditions: Fine-tuning reaction parameters such as solvent, temperature, and the presence of additives or catalysts can significantly influence the isomeric ratio of the products.

Troubleshooting Guides for Specific By-products

Issue 1: Formation of Pyridazinone By-products

Q2: My reaction mixture shows a significant amount of a pyridazinone by-product instead of the desired trifluoromethylpyridazine. What is causing this and how can I prevent it?

A2: The formation of pyridazinone by-products is typically due to the hydrolysis of a trifluoromethyl group or a precursor. This can occur under certain reaction conditions, particularly in the presence of water and acid or base.

Mechanistic Insight: The trifluoromethyl group, while generally stable, can be susceptible to hydrolysis under harsh conditions, especially when attached to an electron-deficient heterocyclic ring like pyridazine. The reaction proceeds through a series of steps involving nucleophilic attack of water or hydroxide on the carbon atom of the CF₃ group, leading to the eventual formation of a carboxylic acid, which can then decarboxylate to form a pyridazinone.

Preventative Measures & Protocol:

  • Anhydrous Conditions: Ensure that all solvents and reagents are rigorously dried before use. The presence of even trace amounts of water can lead to the formation of pyridazinone by-products.

  • Control of pH: If your reaction is sensitive to pH, consider using a buffered system or a non-nucleophilic base to neutralize any acid generated during the reaction.

  • Reaction Temperature: Lowering the reaction temperature can often suppress the rate of hydrolysis relative to the desired trifluoromethylation.

Experimental Protocol: Mitigation of Pyridazinone Formation

  • Drying of Solvents and Reagents: Dry solvents using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone). Ensure all glassware is oven-dried before use.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Temperature Screening: Perform small-scale experiments at various temperatures (e.g., 0 °C, room temperature, -20 °C) to determine the optimal temperature that favors the desired product while minimizing hydrolysis.

Issue 2: Over-trifluoromethylation and Formation of Bis(trifluoromethyl)pyridazine

Q3: I am trying to synthesize a mono-trifluoromethylpyridazine, but I am observing the formation of a bis(trifluoromethyl) by-product. How can I control the reaction to favor mono-substitution?

A3: The formation of multiply trifluoromethylated products occurs when the mono-substituted product is still reactive enough to undergo a second trifluoromethylation. This is more common in radical reactions where selectivity can be lower.

Mechanistic Insight: In many trifluoromethylation reactions, the introduction of one CF₃ group does not sufficiently deactivate the pyridazine ring towards further substitution. If the reaction conditions are too harsh or the reaction time is too long, the mono-trifluoromethylated product can compete with the starting material for the trifluoromethylating agent.

Troubleshooting and Optimization:

ParameterRecommendationRationale
Stoichiometry Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the trifluoromethylating agent relative to the pyridazine substrate.Limiting the amount of the trifluoromethylating agent reduces the probability of a second substitution.
Reaction Time Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.Prolonged reaction times increase the likelihood of over-reaction.
Temperature Lowering the reaction temperature can improve selectivity by favoring the kinetically controlled mono-substituted product.The activation energy for the second trifluoromethylation may be higher than the first.

Workflow for Optimizing Mono-Trifluoromethylation:

G start Start: Over-trifluoromethylation observed stoichiometry Adjust Stoichiometry (1.0-1.2 eq. CF3 source) start->stoichiometry time Optimize Reaction Time (Monitor by TLC/LC-MS) stoichiometry->time temp Lower Reaction Temperature time->temp quench Quench Reaction Promptly temp->quench analyze Analyze Product Ratio (NMR/GC-MS) quench->analyze finish End: Optimized Protocol for Mono-substitution analyze->finish

Caption: Workflow for minimizing over-trifluoromethylation.

Issue 3: Formation of Alkyltrifluoromethyl By-products in Radical Reactions

Q4: In my radical trifluoromethylation reaction, I am seeing by-products where an alkyl group from the solvent or an additive has been incorporated along with the trifluoromethyl group. Why is this happening?

A4: This is a known side reaction in some radical trifluoromethylation processes. The highly reactive trifluoromethyl radical can react with components of the reaction mixture, such as certain solvents or additives, leading to the formation of undesired by-products.[1]

Mechanistic Insight: The trifluoromethyl radical (•CF₃) is a highly reactive species. It can abstract a hydrogen atom from a solvent molecule or add to a double bond. For example, if tert-butyl hydroperoxide is used as an oxidant, it can generate isobutene, which can then react with the trifluoromethyl radical and the aromatic substrate to form alkyltrifluoromethyl by-products.[1]

Mitigation Strategies:

  • Solvent Selection: Choose a solvent that is less susceptible to hydrogen atom abstraction by the trifluoromethyl radical. Perfluorinated solvents or solvents with high bond dissociation energies for their C-H bonds are often good choices.

  • Avoidance of Problematic Additives: If you suspect an additive is the source of the alkyl group, try to find an alternative. For example, if you are using a peroxide that can generate reactive alkenes, consider a different oxidant.

  • Substrate Concentration: Increasing the concentration of the pyridazine substrate can sometimes favor the desired reaction pathway by increasing the probability of the •CF₃ radical reacting with the substrate rather than the solvent or additive.

Reaction Scheme: Formation of an Alkyltrifluoromethyl By-product

G CF3_radical •CF3 Intermediate R-CH(•)-CH2-CF3 CF3_radical->Intermediate + Alkene R-CH=CH2 (from additive) Byproduct Alkyltrifluoromethyl- pyridazine Intermediate->Byproduct + Pyridazine Pyridazine Pyridazine

Caption: Formation of an alkyltrifluoromethyl by-product.

References

  • Baran, P. S., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. [Link]

Sources

Stability of 6-(Trifluoromethyl)pyridazine-3-carboxylic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-(Trifluoromethyl)pyridazine-3-carboxylic acid

Welcome to the technical support guide for this compound (CAS 1192155-05-7).[1][2] This document is intended for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this versatile heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound under typical reaction conditions?

A1: The main stability concern for this molecule is its susceptibility to decarboxylation, particularly under thermal stress or certain pH conditions. The pyridazine ring, being electron-deficient, and the presence of the electron-withdrawing trifluoromethyl group can influence the stability of the carboxyl group.

Key takeaway: High temperatures should be approached with caution. It is advisable to conduct reactions at the lowest effective temperature to minimize the risk of decarboxylation.

Q2: I am observing unexpected side products in my reaction. Could this be due to the decomposition of the pyridazine ring itself?

A2: While direct cleavage of the pyridazine ring is less common under standard synthetic conditions, the combination of the trifluoromethyl group and the carboxylic acid can create a unique electronic environment. The trifluoromethyl group is known to influence the chemical properties of heterocyclic compounds.[4][5]

It is more likely that unexpected side products arise from reactions involving the carboxylic acid moiety or from interactions with highly reactive reagents. For instance, strong nucleophiles could potentially displace the trifluoromethyl group under harsh conditions, although this is generally a stable substituent.

Troubleshooting Steps:

  • Analyze your side products: Use techniques like LC-MS and NMR to identify the structure of the impurities. This will provide crucial clues about the decomposition pathway.

  • Re-evaluate your reagents: Consider if any of your reagents are incompatible with a carboxylic acid or the pyridazine ring.

  • Control the reaction atmosphere: Some reactions may be sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation or other unwanted side reactions.

Q3: What are the recommended storage and handling conditions for this compound?

A3: Proper storage and handling are crucial to maintain the integrity of this compound.

  • Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[6] For long-term storage, maintaining a cool and dry environment is essential. Some suppliers recommend refrigerated conditions (2-8°C) under an inert atmosphere.[7]

  • Handling: Use this compound in a well-ventilated area or a fume hood.[8] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] Avoid creating dust.[9] Wash hands thoroughly after handling.[6]

Troubleshooting Guides

Guide 1: Investigating Potential Decarboxylation

If you suspect decarboxylation is occurring in your reaction, this guide provides a systematic approach to confirm and mitigate the issue.

Symptoms:

  • Formation of a major byproduct with a mass corresponding to the loss of CO2 (44 Da).

  • Gas evolution (effervescence) upon heating.

  • Lower than expected yield of the desired product.

Workflow for Investigating Decarboxylation:

Caption: Troubleshooting workflow for decarboxylation.

Experimental Protocol: Monitoring Decarboxylation by LC-MS

  • Prepare a time-course study: Set up your reaction as usual. At regular intervals (e.g., 0, 1, 2, 4, and 24 hours), withdraw a small aliquot of the reaction mixture.

  • Quench the aliquot: Immediately quench the reaction in the aliquot by diluting it with a suitable solvent and, if necessary, neutralizing any acids or bases.

  • Analyze by LC-MS: Inject the quenched aliquot into an LC-MS system. Monitor for the disappearance of your starting material and the appearance of the expected product and the potential decarboxylated byproduct (mass of starting material - 44).

  • Quantify the extent of decarboxylation: By comparing the peak areas of the starting material, product, and byproduct over time, you can estimate the rate of decarboxylation under your current conditions.

Mitigation Strategies:

  • Temperature Control: As decarboxylation is often thermally induced, reducing the reaction temperature is the most straightforward approach.[10]

  • pH Control: The stability of the carboxylic acid can be pH-dependent. If your reaction allows, experiment with different pH ranges to find conditions that disfavor decarboxylation.

  • Catalyst Choice: In some cases, certain metal catalysts can promote decarboxylation.[10] If applicable, screen alternative catalysts.

Guide 2: Addressing Poor Solubility

Issue: Difficulty dissolving this compound in common organic solvents.

Troubleshooting Steps:

  • Solvent Screening: Test the solubility in a range of solvents with varying polarities. Common solvents to try include:

    • Protic solvents: Methanol, ethanol, water (with base).

    • Aprotic polar solvents: DMF, DMSO, NMP, acetonitrile.

    • Ethereal solvents: THF, 1,4-dioxane.

    • Chlorinated solvents: Dichloromethane, chloroform.

  • Use of a Co-solvent: A mixture of solvents can often improve solubility. For example, a small amount of DMF or DMSO can be added to a less polar solvent to aid dissolution.

  • Salt Formation: Converting the carboxylic acid to a salt (e.g., with an amine like triethylamine or a base like sodium bicarbonate) can significantly increase its solubility in polar solvents.

  • Gentle Heating: Applying gentle heat can sometimes help to dissolve the compound. However, be mindful of the potential for thermal decomposition as discussed in Guide 1.

Data Summary Table:

PropertyValueSource
CAS Number 1192155-05-7[1][2]
Molecular Formula C6H3F3N2O2[1][11]
Molecular Weight 192.09 g/mol [2]
Appearance Off-white to white solid[12] (analogy)
Storage 2-8°C, inert atmosphere[7]

Mechanistic Insights

The Electronic Influence of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. Its presence on the pyridazine ring has several important consequences:

  • Increased Acidity: The -CF3 group will increase the acidity of the carboxylic acid proton by stabilizing the resulting carboxylate anion through an inductive effect.

  • Ring Deactivation: It deactivates the pyridazine ring towards electrophilic aromatic substitution.

  • Activation towards Nucleophilic Attack: Conversely, it activates the ring towards nucleophilic aromatic substitution, particularly at positions ortho and para to the -CF3 group.

Understanding these electronic effects is crucial for predicting the reactivity of this compound and for designing successful synthetic transformations.

Caption: Influence of the -CF3 group on reactivity.

References

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]
  • Palm, D., Smucker, A. A., & Snell, E. E. (1967). Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. The Journal of Organic Chemistry, 32(3), 826-828. [Link]
  • Sokolenko, T. M., & Yagupolskii, Y. L. (2020). Trifluoromethoxypyrazines: Preparation and Properties. Molecules, 25(9), 2226. [Link]
  • Ciuculescu-Pruna, M., et al. (2013). New pyridazine-fluorine derivatives: synthesis, chemistry and biological activity. Part II. European Journal of Medicinal Chemistry, 68, 243-256. [Link]
  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(1), 1342-1347. [Link]
  • OUCI. Synthesis of α‐(Trifluoromethyl)
  • Reddy, T. R., et al. (2019). Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. Organic & Biomolecular Chemistry, 17(36), 8344-8348. [Link]
  • Shimizu, T., & Minamida, I. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 44(3), 157-168. [Link]
  • Ahadi, E. M., et al. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research, 19(4), 233-246. [Link]
  • PubChem. This compound. [Link]
  • Wikipedia.

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Technical Support Center: Overcoming Solubility Challenges with 6-(Trifluoromethyl)pyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-CF3PYR-SOL-001

Version: 1.0

Abstract

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals encountering solubility issues with 6-(Trifluoromethyl)pyridazine-3-carboxylic acid. This document offers a multi-faceted approach to overcoming these challenges, beginning with frequently asked questions for rapid problem-solving, followed by in-depth troubleshooting guides grounded in chemical principles. Detailed experimental protocols for pH modification, co-solvent screening, and advanced formulation strategies are provided, supported by visual workflows and data interpretation guides. The information herein is designed to empower users to rationally select and optimize conditions for achieving the desired concentration of this compound in their specific application.

Part 1: Frequently Asked Questions (FAQs)

This section provides immediate answers to common questions regarding the solubility of this compound.

Q1: What are the primary factors contributing to the poor solubility of this compound?

A1: The limited solubility of this compound is a result of several contributing molecular features. The planar pyridazine ring can lead to efficient crystal packing in the solid state, making it difficult for solvents to disrupt the crystal lattice. Additionally, the highly lipophilic trifluoromethyl (-CF3) group increases the compound's solubility in non-polar environments while decreasing its affinity for aqueous media.[1][2] The carboxylic acid and pyridazine nitrogen atoms can participate in intermolecular hydrogen bonding, further stabilizing the solid form.

Q2: In which solvents should I start my solubility screening?

A2: For a quick assessment, begin with polar aprotic solvents. Based on studies of similar pyridazine derivatives, solubility is likely to be highest in solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP). For less polar systems, chlorinated solvents such as dichloromethane (DCM) and chloroform may be effective. Alcohols like methanol and ethanol can also be suitable, often with the aid of gentle heating.

Q3: My protocol requires an aqueous buffer. What is the most effective initial strategy?

A3: The most effective initial strategy in an aqueous system is pH adjustment. As a carboxylic acid, the solubility of this compound is expected to be highly pH-dependent. Increasing the pH will deprotonate the carboxylic acid to form a much more water-soluble carboxylate salt.

Q4: Is the compound stable to heat?

Q5: What are the key safety precautions when handling this compound?

A5: Based on safety data for this and similar compounds, this compound may cause skin and serious eye irritation, and may also cause respiratory irritation.[3] It is imperative to handle this compound in a well-ventilated area, preferably a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and direct contact with skin and eyes.

Part 2: In-Depth Troubleshooting Guides

This section offers detailed, evidence-based strategies to systematically address and resolve solubility issues.

Guide 1: Systematic Approach to Solvent Selection for Organic Reactions

The choice of solvent is critical for the success of a chemical reaction. For a poorly soluble reagent, a systematic screening process is recommended.

The Underlying Principle (Causality): The principle of "like dissolves like" is a fundamental concept in solubility. The polarity of the solvent must be well-matched to the polarity of the solute to maximize intermolecular interactions and overcome the solute-solute forces in the crystal lattice. This compound has both polar (carboxylic acid, pyridazine ring) and non-polar (trifluoromethyl group) regions, making solvent selection non-trivial.

Experimental Protocol: Solvent Screening Workflow

  • Solvent Selection: Choose a range of solvents with varying polarities. A suggested starting panel is provided in the table below.

  • Small-Scale Test: In separate vials, add a pre-weighed amount of the compound (e.g., 1-5 mg).

  • Solvent Addition: Add a measured volume of each solvent to the vials to achieve a target concentration relevant to your experiment.

  • Agitation and Observation: Vigorously mix the vials using a vortex mixer or sonicator for 1-2 minutes at room temperature. Visually assess the degree of dissolution.

  • Heating Test: For samples that did not fully dissolve, gently heat to 40-50°C with continued agitation and observe any changes in solubility.

  • Documentation: Record your observations to guide solvent selection for your reaction scale-up.

Data Presentation: Solvent Screening Guide

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Aprotic DMSO, DMF, NMPHigh These solvents are excellent hydrogen bond acceptors and have high polarity, effectively solvating both the polar and non-polar regions of the molecule.
Alcohols Methanol, Ethanol, IsopropanolModerate Can act as both hydrogen bond donors and acceptors. Solubility may require gentle heating.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneLow to Moderate Moderate polarity; may be effective for some applications.
Chlorinated Dichloromethane (DCM), ChloroformLow to Moderate Lower polarity, but may solvate the lipophilic portions of the molecule.
Non-polar Toluene, HexanesVery Low Unlikely to be effective due to the polar carboxylic acid and pyridazine moieties.
Aqueous WaterVery Low (at neutral pH) The hydrophobic trifluoromethyl group and stable crystal lattice limit aqueous solubility.
Guide 2: pH-Mediated Aqueous Solubilization

For biological assays, formulation development, and certain aqueous reactions, modulating the pH is a powerful tool to enhance solubility.

The Underlying Principle (Causality): The solubility of an ionizable compound is governed by the Henderson-Hasselbalch equation. For a carboxylic acid (a weak acid), as the pH of the solution increases above its pKa, the equilibrium shifts from the neutral, less soluble form (R-COOH) to the ionized, more soluble carboxylate salt form (R-COO⁻).[4] This deprotonation introduces a charge, which dramatically increases the molecule's affinity for polar solvents like water.

Experimental Protocol: pH-Dependent Solubility Titration

  • Prepare a Suspension: Create a suspension of the compound in deionized water or a relevant buffer (e.g., PBS) at a concentration slightly higher than your target.

  • Select a Base: Choose a suitable base for pH adjustment. For inorganic systems, 1 M NaOH or KOH is common. For systems where organic bases are preferred, triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used.

  • Incremental Base Addition: While stirring the suspension vigorously, add the base dropwise.

  • Monitor pH and Dissolution: After each addition, allow the mixture to equilibrate and measure the pH with a calibrated meter. Visually observe the dissolution of the solid.

  • Determine Solubilization pH: Note the pH at which the compound fully dissolves. This pH will be significantly above the pKa of the carboxylic acid.

  • Stability Check: Once dissolved, monitor the solution for any signs of precipitation over time. If needed, the pH can be slightly readjusted downwards, but not below the point of precipitation.

Mandatory Visualization: pH-Dependent Solubilization Workflow

G start Start: Compound Suspension in Aqueous Medium add_base Add Base (e.g., 1M NaOH) Dropwise with Stirring start->add_base measure_ph Measure pH and Observe Dissolution add_base->measure_ph check_dissolved Is the Compound Fully Dissolved? measure_ph->check_dissolved check_dissolved->add_base No success Success: Compound Solubilized (Note the final pH) check_dissolved->success Yes failure Consider Co-solvent or Formulation Strategy success->failure If precipitation occurs on standing

Caption: Workflow for increasing aqueous solubility via pH adjustment.

Guide 3: Advanced Strategies for Formulation

When simple pH adjustment or co-solvents are insufficient or not viable (e.g., for in vivo studies), more advanced formulation techniques can be employed.

The Underlying Principle (Causality): These methods aim to create a stable, dispersed system of the drug on a molecular level, preventing crystallization and enhancing the dissolution rate.

  • Co-solvents: A water-miscible organic solvent can be used to create a solvent system with a polarity intermediate between water and a purely organic solvent, which can better accommodate the drug molecule.[5] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic trifluoromethyl-pyridazine portion of the drug can be encapsulated within the cyclodextrin cavity, forming an inclusion complex where the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.

Experimental Protocol: Co-solvent System Screening

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable, water-miscible co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO).

  • Prepare Stock Solutions: Prepare stock solutions of your compound in each of the neat co-solvents at a high concentration.

  • Titration into Aqueous Buffer: In separate vessels containing your desired aqueous buffer, slowly add the co-solvent stock solution dropwise while vortexing.

  • Observe for Precipitation: Note the volume of stock solution added before the first sign of persistent precipitation (cloudiness).

  • Determine Maximum Aqueous-Compatible Concentration: Calculate the maximum concentration of your compound that can be achieved in the mixed solvent system while remaining in solution.

Mandatory Visualization: Co-solvent and Drug Interaction

G cluster_water Water Only cluster_cosolvent Water + Co-solvent drug_precipitate Drug Aggregate (Precipitated) drug_dissolved Solvated Drug Molecule (Dissolved) drug_precipitate->drug_dissolved + Co-solvent (e.g., DMSO, PEG 400)

Caption: Mechanism of co-solvency for enhancing solubility.

References

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (2010). International Journal of ChemTech Research, 2(2), 1112-1120.
  • The pyridazine heterocycle in molecular recognition and drug discovery. (2018). RSC Medicinal Chemistry, 9(2), 184-213.
  • PubChemLite. (n.d.). This compound (C6H3F3N2O2).
  • PubChem. (n.d.). 6-chloropyridazine-3-carboxylic Acid.
  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (2021). Pharmaceutics, 13(9), 1345.
  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (2019). Molecules, 24(18), 3369.
  • ResearchGate. (n.d.). Calculated pKa values of pyridazine (1), the pyridazine–BF3 adduct (2),....
  • Organic Chemistry Data. (2022).
  • PubChem. (n.d.). 6-(Trifluoromethyl)pyridazine-4-carboxylic acid.
  • ResearchGate. (n.d.). Solubility of 6-Chloropyridazin-3-amine in Different Solvents.

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Technical Support Center: Optimizing Coupling Reactions for 6-(Trifluoromethyl)pyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing coupling reactions with 6-(trifluoromethyl)pyridazine-3-carboxylic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of working with this electron-deficient heterocyclic compound. As Senior Application Scientists, we've designed this resource to be a practical, experience-driven tool for your research.

Section 1: Understanding the Substrate: Key Physicochemical Properties

This compound is a versatile building block, but its reactivity is heavily influenced by the electronic properties of the pyridazine ring and the trifluoromethyl group.[1][2] The pyridazine ring is inherently electron-deficient due to the two adjacent nitrogen atoms, which alters its stability and reactivity.[3] This electron deficiency is further intensified by the potent electron-withdrawing trifluoromethyl group.[4][5]

This electronic nature has several important implications for coupling reactions:

  • Facilitated Oxidative Addition: The electron-deficient nature of the pyridazine ring can facilitate the oxidative addition of palladium to a carbon-halogen bond, a key step in many cross-coupling reactions.[6][7]

  • Challenges in Electrophilic Aromatic Substitution: The pyridazine ring is generally unreactive towards electrophilic aromatic substitution due to significant deactivation by the nitrogen atoms and the trifluoromethyl group.[5]

  • Potential for Side Reactions: The carboxylic acid group can be prone to decarboxylation under certain reaction conditions, especially at elevated temperatures.[8][9]

Section 2: Troubleshooting Guide for Common Coupling Reactions

This section is formatted as a series of questions and answers to directly address common problems encountered during coupling reactions with this compound.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, etc.)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds.[10] However, success with this compound often requires careful optimization.

Question: My Suzuki-Miyaura coupling reaction is giving a low yield or failing completely. What are the first things I should check?

Answer: Low yields in Suzuki couplings with this substrate can often be traced back to a few key areas.[11] Here’s a systematic approach to troubleshooting:

  • Reagent Quality and Stability:

    • Boronic Acid/Ester Stability: Electron-deficient arylboronic acids can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[11][12] Using fresh, high-purity boronic acid or more stable derivatives like pinacol esters can mitigate this.[11][12]

    • Catalyst and Ligand Integrity: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation.[11]

  • Reaction Conditions:

    • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst.[11][12] Ensure your reaction setup is properly degassed.

    • Solvent and Base Purity: Use anhydrous and degassed solvents. The choice of base is also crucial; for challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ may be necessary.[12]

Question: I'm observing a significant amount of a side product that appears to be the decarboxylated starting material. How can I prevent this?

Answer: Decarboxylation is a known side reaction for heteroaromatic carboxylic acids, particularly under harsh conditions.[8][9][13]

  • Lower the Reaction Temperature: Higher temperatures can promote decarboxylation.[9] Try running the reaction at a lower temperature (e.g., 80-100 °C) for a longer period.

  • Choice of Base: While a base is necessary, some strong bases can facilitate decarboxylation. Consider screening milder bases like K₂CO₃ or CsF.[12]

  • Protecting the Carboxylic Acid: If decarboxylation remains a persistent issue, consider converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.

Question: Which palladium catalyst and ligand system is best for coupling with this electron-deficient pyridazine?

Answer: The choice of catalyst and ligand is critical for success. For electron-deficient substrates, standard catalysts like Pd(PPh₃)₄ may not be effective.[12]

  • Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or other Buchwald-type ligands are often more effective for challenging couplings as they promote the reductive elimination step and stabilize the active catalytic species.[14]

  • Palladium Precatalysts: Using air-stable Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) in combination with an appropriate ligand can provide more consistent results.[10]

Data Presentation: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommendationRationale
Palladium Precatalyst Pd(OAc)₂ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)Readily available and effective precatalysts.[10]
Ligand SPhos or XPhos (4-10 mol%)Bulky, electron-rich ligands that facilitate reductive elimination.[14]
Base K₃PO₄ (2-3 equivalents) or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic bases suitable for challenging couplings.[12]
Solvent Toluene, Dioxane, or DME (often with 10-20% water)Aprotic polar solvents that can solubilize the reagents.[10]
Temperature 80-110 °CA balance between reaction rate and minimizing decarboxylation.
Amide Bond Formation

Forming an amide bond with this compound can also present challenges due to the electronic nature of the starting material.

Question: My amide coupling reaction with an amine is sluggish and gives low yields. What coupling reagents are recommended?

Answer: For electron-deficient carboxylic acids, standard coupling reagents may not be sufficiently reactive.

  • HATU or HBTU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are highly effective coupling reagents that can overcome the lower nucleophilicity of some amines and the reduced reactivity of the carboxylic acid.[15][16]

  • EDC with an Additive: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activating agent like 1-hydroxybenzotriazole (HOBt) or DMAP can also be effective.[17][18] The addition of HOBt can also help to minimize racemization if chiral amines are used.[15]

Question: I'm seeing the formation of byproducts and my purification is difficult. What can I do?

Answer: Byproduct formation in amide couplings can often be attributed to side reactions of the activated carboxylic acid.

  • Control of Stoichiometry: Ensure you are using the correct stoichiometry of coupling reagents and base. An excess of base can sometimes lead to side reactions.

  • Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can often improve the selectivity and reduce the formation of byproducts.

  • Work-up Procedure: A proper aqueous work-up is crucial to remove excess coupling reagents and their byproducts. For example, the urea byproduct from carbodiimide reagents can often be removed by filtration if it is insoluble, or by aqueous extraction if a water-soluble carbodiimide like EDC is used.[15]

Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific substrates.

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., SPhos, 4-10 mol%).[12]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[12]

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/water 10:1) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[12]

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Section 3: Visualization of Key Concepts

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in coupling reactions with this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Coupling Reactions Start Low Yield or No Reaction Check_Reagents Verify Reagent Quality (Freshness, Purity) Start->Check_Reagents Check_Conditions Confirm Reaction Conditions (Inert Atmosphere, Temperature) Check_Reagents->Check_Conditions Reagents OK Side_Products Analyze for Side Products (e.g., Decarboxylation, Protodeboronation) Check_Conditions->Side_Products Conditions Correct Optimize_Catalyst Optimize Catalyst System (Ligand, Precatalyst) Side_Products->Optimize_Catalyst Side Products Identified Optimize_Base_Solvent Optimize Base and Solvent Side_Products->Optimize_Base_Solvent No Obvious Side Products Optimize_Catalyst->Optimize_Base_Solvent Success Successful Coupling Optimize_Catalyst->Success Improved Yield Consider_Protection Consider Protecting Group Strategy Optimize_Base_Solvent->Consider_Protection Still Low Yield Optimize_Base_Solvent->Success Improved Yield Consider_Protection->Success

Caption: A decision-making workflow for troubleshooting coupling reactions.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Generalized Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln Ox_Add Oxidative Addition Pd0->Ox_Add R-X PdII_Complex R-Pd(II)-X Ln Ox_Add->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation R'-B(OR)2 PdII_R_R1 R-Pd(II)-R' Ln Transmetalation->PdII_R_R1 Red_Elim Reductive Elimination PdII_R_R1->Red_Elim Red_Elim->Pd0 R-R'

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Section 4: Frequently Asked Questions (FAQs)

Q1: Can I perform the coupling reaction on the corresponding acid chloride or ester of this compound? A1: Yes, in many cases, converting the carboxylic acid to a more reactive derivative like an acid chloride or an ester can be advantageous. An ester can prevent decarboxylation during cross-coupling reactions, and an acid chloride can be more reactive in amide bond formations.

Q2: What is the typical reactivity order for halogens on the pyridazine ring in Suzuki coupling? A2: The general reactivity trend for aryl halides in Suzuki coupling is I > Br > OTf >> Cl.[11] If you are starting from a halo-pyridazine derivative, this reactivity trend will generally hold true.

Q3: Are there any specific safety precautions I should take when working with these reagents? A3: Standard laboratory safety practices should always be followed. Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood. Some bases, like potassium phosphate, are corrosive. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q4: How can I monitor the progress of my reaction effectively? A4: Thin Layer Chromatography (TLC) is a quick and easy way to monitor the consumption of starting materials and the formation of the product. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective for tracking the appearance of the desired product and any side products.

References

  • Cornella, J., & Larrosa, I. (n.d.). Decarboxylative carbon-carbon bond-forming transformations of (hetero)aromatic carboxylic acids. Research Explorer - The University of Manchester.
  • Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties | Request PDF. (n.d.).
  • Troubleshooting failed Suzuki coupling with electron-rich aryl halides. (n.d.). Benchchem.
  • A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions. (n.d.). Benchchem.
  • Guezguez, R., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules.
  • Guezguez, R., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. MDPI.
  • Decarboxylative iodination of (hetero)aromatic carboxylic acids enabled.... (n.d.).
  • Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
  • A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane. (n.d.).
  • This compound. (n.d.). Biosynth.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • 3-Methoxy-6-(trifluoromethyl)pyridazine. (n.d.). Benchchem.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025, April 3). YouTube.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH.
  • Amide Synthesis. (n.d.). Fisher Scientific.
  • amide coupling help. (2022, March 24). Reddit.
  • This compound (C6H3F3N2O2). (n.d.). PubChem.
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University.

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Technical Support Center: Purification of 6-(Trifluoromethyl)pyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 6-(Trifluoromethyl)pyridazine-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this important heterocyclic building block. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experimental work.

Troubleshooting Guide: Overcoming Common Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and robust solutions.

Issue 1: Low Yield After Recrystallization

Question: I'm losing a significant amount of my product during recrystallization. What's causing this, and how can I improve my yield?

Answer:

Low recovery during recrystallization is a common issue that can often be traced back to the choice of solvent and the procedural execution. Here’s a breakdown of potential causes and how to address them:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. If the compound has high solubility in the solvent even when cold, a substantial amount will remain in the mother liquor upon cooling.

    • Solution: Conduct a small-scale solvent screen. Test a variety of solvents with different polarities. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can be highly effective. The goal is to find a system where the compound is soluble in the hot solvent mixture but precipitates upon cooling.[1]

  • Using an Excessive Volume of Solvent: Dissolving the crude product in too much hot solvent will prevent the solution from becoming saturated as it cools, leading to poor crystal formation and low recovery.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. Add the hot solvent portion-wise to the crude solid with continuous stirring and heating until everything just dissolves.

  • Cooling the Solution Too Rapidly: Rapid cooling, such as immediately placing the flask in an ice bath, can lead to the formation of small, impure crystals or even precipitation of an oil.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature. This encourages the growth of larger, purer crystals. Once the solution has reached room temperature and crystal formation has slowed, you can then place it in an ice bath to maximize precipitation.

  • Premature Crystallization During Hot Filtration: If your crude material contains insoluble impurities, a hot filtration step is necessary. If the solution cools during this process, the product will crystallize prematurely on the filter paper.

    • Solution: Use a pre-heated filter funnel and collection flask. Perform the filtration as quickly as possible. It can also be beneficial to add a small excess of the hot solvent before filtration to ensure the product remains in solution.

Issue 2: Persistent Impurities Detected by HPLC/NMR After Column Chromatography

Question: I've purified my this compound using silica gel column chromatography, but my analytical data (HPLC, NMR) still shows the presence of impurities. Why is this happening?

Answer:

Co-elution of impurities is a frequent challenge in chromatography. The trifluoromethyl group can impact the electronic properties of the molecule, and the carboxylic acid functionality can lead to tailing on silica gel.[2] Here are the likely culprits and optimization strategies:

  • Inadequate Separation (Rf Values Too Close): If the polarity of the desired compound and the impurities are very similar, they will travel down the column at nearly the same rate, resulting in poor separation.

    • Solution: Optimize your solvent system using Thin Layer Chromatography (TLC) before running the column. The ideal eluent should provide a retention factor (Rf) of 0.2-0.4 for your target compound and show clear separation from all impurity spots.[2] Experiment with different solvent mixtures (e.g., ethyl acetate/hexane, dichloromethane/methanol). Adding a small amount of acetic or formic acid to the mobile phase can often improve the peak shape of carboxylic acids by suppressing deprotonation and reducing tailing on the silica.

  • Column Overloading: Loading too much crude material onto the column will lead to broad bands and poor separation.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. For difficult separations, a lower loading is recommended.

  • Compound Instability on Silica: Some compounds can degrade on acidic silica gel.

    • Solution: If you suspect degradation, consider using a different stationary phase. Alumina (basic or neutral) or reverse-phase silica (C18) are excellent alternatives.[2] For reverse-phase chromatography, a mobile phase of water/acetonitrile or water/methanol is typically used.[2]

Issue 3: Oily Product Instead of a Crystalline Solid

Question: After removing the solvent from my "pure" fractions, I'm left with an oil instead of the expected solid. How do I solidify my product?

Answer:

The failure of a compound to crystallize can be due to the presence of residual impurities or the intrinsic properties of the compound itself.

  • Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation, resulting in an oil.

    • Solution: The material may require further purification. Re-subjecting the oil to chromatography with a shallower solvent gradient may remove the persistent impurities. Alternatively, an acid-base extraction could be effective at removing neutral impurities.

  • Residual Solvent: Trace amounts of solvent can prevent crystallization.

    • Solution: Ensure all solvent is removed by drying the oil under high vacuum for an extended period. Gentle heating can sometimes aid this process, but be cautious of potential degradation.

  • Inducing Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure compound, add it to the oil to act as a template for crystallization.

    • Solvent Trituration: Add a small amount of a non-solvent (a solvent in which your compound is insoluble, like hexane or pentane) to the oil and stir vigorously. This can sometimes "shock" the compound into precipitating as a solid.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude this compound?

A1: While the exact impurity profile depends on the synthetic route, common impurities may include:

  • Unreacted Starting Materials: For instance, if the synthesis involves the oxidation of a methyl group or hydrolysis of a nitrile, some of the precursor may remain. A common precursor is 3-Chloro-6-(trifluoromethyl)pyridazine.[3][4]

  • Side-Reaction Products: Decarboxylation of the product to form 3-(trifluoromethyl)pyridazine is a potential side reaction, especially at elevated temperatures.[5][6]

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.

  • Related Isomers: Depending on the synthetic strategy, small amounts of isomeric pyridazine carboxylic acids could be formed.

Q2: What is the best initial purification strategy for a crude sample?

A2: For a carboxylic acid like this, an acid-base extraction is an excellent first step.[7][8][9] This technique is highly effective at separating the acidic product from any neutral or basic impurities. The general procedure involves dissolving the crude material in an organic solvent (like ethyl acetate or dichloromethane), extracting with an aqueous base (e.g., sodium bicarbonate or sodium carbonate solution) to move the carboxylate salt into the aqueous layer, and then re-acidifying the aqueous layer to precipitate the pure carboxylic acid.[10][11]

Q3: Can I use activated charcoal to remove colored impurities?

A3: Yes, activated charcoal (Norit) is effective for removing high-molecular-weight colored impurities. If you are performing a recrystallization and your hot solution has a noticeable color, you can add a small amount of activated charcoal, continue to heat briefly, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used to confirm purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can reveal the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity. A single sharp peak is indicative of a pure sample.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired compound and can help identify impurities.

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity. Impurities will typically broaden and depress the melting point.

Purification Workflow and Protocols

Decision-Making for Purification Strategy

The choice of purification method depends on the nature and quantity of the impurities. The following diagram outlines a logical workflow.

Purification_Workflow start Crude this compound acid_base Perform Acid-Base Extraction start->acid_base analyze1 Analyze Purity (TLC/HPLC/NMR) acid_base->analyze1 decision1 Is Purity >95%? analyze1->decision1 recrystallize Recrystallization decision1->recrystallize No (Minor Impurities) chromatography Column Chromatography decision1->chromatography No (Multiple Impurities) end Pure Product decision1->end Yes analyze3 Analyze Purity recrystallize->analyze3 analyze2 Analyze Purity chromatography->analyze2 analyze2->end analyze3->end

Caption: A decision workflow for purifying this compound.

Detailed Protocol: Purification by Acid-Base Extraction

This protocol is designed to remove neutral and basic impurities from the crude product.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), in a separatory funnel.

  • Basification and Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release the pressure from the CO₂ gas that evolves.[10] Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure all the carboxylic acid has been extracted. Combine all aqueous extracts. The organic layer, containing neutral impurities, can be discarded.

  • Backwashing (Optional): To remove any neutral impurities that may have been carried over into the aqueous layer, "backwash" the combined aqueous extracts with a fresh portion of the organic solvent (e.g., EtOAc). Discard this organic wash.[8]

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is approximately 2. The this compound will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid on the filter paper with a small amount of cold deionized water to remove any inorganic salts. Dry the purified product under vacuum to a constant weight.

Summary of Key Purification Parameters

Purification TechniqueKey Parameters & ConsiderationsExpected Outcome
Acid-Base Extraction Base: Use a weak base like NaHCO₃ to avoid potential hydrolysis or other side reactions.[11] pH for Precipitation: Ensure acidification to pH ~2 for complete precipitation.Removes neutral and basic impurities effectively. A good first-pass purification step.
Recrystallization Solvent System: Screen for a solvent or solvent pair where the compound has high solubility when hot and low solubility when cold (e.g., Ethanol/Water, Methanol).[1][12] Cooling Rate: Slow cooling is crucial for forming pure, large crystals.Removes impurities with different solubility profiles. Can yield highly pure crystalline material.
Column Chromatography Stationary Phase: Silica gel is standard. Consider alumina or C18 reverse-phase if issues arise.[2] Mobile Phase: Optimize with TLC first. A typical system is Hexane/Ethyl Acetate. Adding a small amount of acid can improve peak shape.Effective for separating impurities with different polarities.

References

  • Wikipedia. (n.d.). Acid–base extraction.
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.
  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
  • YouTube. (2014). Organic Practical Setup 5. Washing to remove acid impurities.
  • YouTube. (2020). Acid-Base Extraction Tutorial.
  • Taylor & Francis Online. (2010). Crystal and molecular structure of pyridazine-3-carboxylic acid hydrochloride and zinc(II) pyridazine-3-carboxylate tetrahydrate.
  • Royal Society of Chemistry. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks.
  • MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ).
  • PNAS. (2011). Innate C-H trifluoromethylation of heterocycles.
  • Google Patents. (n.d.). EP1468993A1 - Process for the preparation of hexahydropyridazine-3-carboxylic acid derivatives.
  • Google Patents. (n.d.). EP2821398A1 - Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates.
  • PNAS. (2011). Innate C-H trifluoromethylation of heterocycles.
  • PubChemLite. (n.d.). This compound (C6H3F3N2O2).
  • National Institutes of Health. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
  • University of Toronto. (n.d.). RECRYSTALLISATION.
  • DergiPark. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
  • National Institutes of Health. (n.d.). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group.
  • PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • Google Patents. (n.d.). CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
  • ResearchGate. (2021). (PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
  • PubChem. (n.d.). 3-Cyano-2,6-dihydroxy-4-(trifluoromethyl)pyridine dihydrate.
  • CAS Common Chemistry. (n.d.). 3-Chloro-6-(trifluoromethyl)pyridazine.
  • Rlavie. (n.d.). CAS 258506-68-2|3-Chloro-6-Trifluoromethyl-Pyridazine.
  • Google Patents. (n.d.). CN103396366B - The production method of 5-Amino 3 cyano-1-(2,6-dichlor-4-trifluoromethyl phenyl) pyrazoles.

Sources

Technical Support Center: pH-Dependent Purification of Carboxylic Arylphosphines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of carboxylic arylphosphines. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these versatile ligands and synthons. Carboxylic arylphosphines present a unique purification challenge and opportunity due to their amphiphilic nature. This document provides in-depth technical guidance, field-proven protocols, and robust troubleshooting advice to streamline your workflow and enhance purification efficiency.

Section 1: The Underlying Principle: Exploiting Amphiphilic Character

The entire premise of this purification technique hinges on the dual chemical nature of a carboxylic arylphosphine. It possesses both an acidic carboxylic acid moiety (-COOH) and a weakly basic tertiary phosphine center. The key to a successful separation is to understand and manipulate the ionization state of the carboxylic acid group, which dramatically alters the molecule's solubility.

  • The Carboxylic Acid Group (-COOH): This group is acidic, with a typical pKa value in the range of 4-5. At a pH below its pKa, it exists predominantly in its neutral, protonated form (-COOH). At a pH above its pKa, it is deprotonated to its anionic carboxylate form (-COO⁻).

  • The Arylphosphine Group (PAr₃): Tertiary arylphosphines are generally weak bases. The pKa of the conjugate acid of triphenylphosphine (Ph₃PH⁺), for instance, is approximately 2.73.[1] This means that under typical aqueous conditions (pH > 4), the phosphorus atom is overwhelmingly in its neutral, non-protonated state.

This differential behavior is the cornerstone of the purification. By adjusting the pH of an aqueous phase during a liquid-liquid extraction, we can selectively render the carboxylic arylphosphine soluble in either an organic solvent or water.

pH-Dependent Solubility Profile
pH RangeState of Carboxylic GroupState of Phosphine GroupPredominant Molecular FormExpected Solubility
< 2 (Strongly Acidic) -COOH (Neutral)PAr₃ / P⁺Ar₃H (Mostly Neutral)Neutral SpeciesOrganic Soluble
~6 - 10 (Weakly Basic) -COO⁻ (Anionic)PAr₃ (Neutral)Anionic SaltWater Soluble

This pH-triggered "switch" allows for the separation of the desired acidic phosphine from non-acidic impurities, such as unreacted starting materials or non-acidic byproducts.

G cluster_0 Organic Phase cluster_1 Aqueous Phase A Crude Mixture (Carboxylic Arylphosphine + Neutral Impurities) in Diethyl Ether B Add Aqueous NaOH (Adjust to pH > 8) A->B Liquid-Liquid Extraction D Organic Layer (Neutral Impurities Removed) G Final Organic Layer (Pure Carboxylic Arylphosphine) C Aqueous Layer (Phosphine as Water-Soluble Carboxylate Salt: R-COO⁻ Na⁺) E Add Aqueous HCl (Adjust to pH < 2) C->E Separate Layers & Acidify F Aqueous Layer (Salts) B->D Impurities Remain B->C Phosphine Extracts E->G Product crashes out or is extracted E->F NaCl remains in water G cluster_0 Step 1 cluster_1 Step 2 cluster_2 Step 3 A Crude Mixture in Ether (SP, MC, DC, TC) B Wash with H₂O Adjust to pH 6.0 A->B C Aqueous Layer: TC (Tricarboxylic) B->C Extracts D Organic Layer: SP, MC, DC B->D Remains E Wash with H₂O Adjust to pH 7.5 D->E F Aqueous Layer: DC (Dicarboxylic) E->F Extracts G Organic Layer: SP, MC E->G Remains H Extract with 10% NaOH G->H I Aqueous Layer: MC (Monocarboxylic) H->I Extracts J Organic Layer: SP (Starting Phosphine) H->J Remains

Sources

Challenges in the large-scale production of 6-trifluoromethylpyridine-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Production of 6-Trifluoromethylpyridine-3-Carboxylic Acid Derivatives

This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the large-scale synthesis of 6-trifluoromethylpyridine-3-carboxylic acid and its derivatives. It is intended for researchers, chemists, and process development professionals.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries that arise during process development and scale-up.

Q1: What are the most significant challenges in scaling up the synthesis of 6-trifluoromethylpyridine-3-carboxylic acid?

A1: The primary challenges typically revolve around three areas:

  • Reagent Cost and Handling: The cost and safe handling of trifluoromethylating agents (e.g., Ruppert-Prakash reagent, triflic anhydride) can be prohibitive on a large scale.

  • Reaction Control: Key steps, such as metal-catalyzed cross-couplings or halogen-exchange reactions, can be highly exothermic and require precise temperature control to prevent side reactions and ensure safety.

  • Purification: The final product and key intermediates often have challenging physical properties, making purification by crystallization or chromatography difficult, leading to potential issues with product purity and yield.

Q2: My overall yield is consistently low. What is the most common bottleneck in the synthesis?

A2: While every step can present challenges, the formation of the pyridine ring and the introduction of the trifluoromethyl group are often the most problematic stages. Incomplete cyclization reactions or the formation of regioisomeric byproducts during the trifluoromethylation step are frequent causes of significant yield loss. For instance, in syntheses starting from 2-chloro-5-iodopyridine, the efficiency of the subsequent trifluoromethylation is paramount.

Q3: Are there specific safety precautions I should be aware of when working with trifluoromethylating agents on a large scale?

A3: Absolutely. Many trifluoromethylating agents, such as trifluoromethyltrimethylsilane (TMS-CF3), can release toxic gases upon contact with moisture. It is crucial to work under strictly anhydrous conditions in a well-ventilated area. Furthermore, reactions involving these reagents can be highly energetic. A thorough safety assessment, including reaction calorimetry, is strongly recommended before attempting scale-up to understand and control potential thermal runaways.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, scenario-based troubleshooting in a question-and-answer format, focusing on specific experimental issues.

Issues in the Trifluoromethylation Step

Q: My trifluoromethylation reaction using a copper catalyst is sluggish and gives a low conversion rate. What are the likely causes and how can I fix them?

A: A sluggish copper-catalyzed trifluoromethylation is a common issue often linked to catalyst activity, reagent quality, or reaction conditions.

Underlying Causes & Solutions:

  • Catalyst Inactivation: The active Cu(I) species is prone to oxidation to Cu(II), which is inactive. Moisture or oxygen in the reaction vessel is a primary cause.

    • Troubleshooting: Ensure all solvents and reagents are rigorously dried. Degas the reaction mixture thoroughly with an inert gas (Argon or Nitrogen) before adding the catalyst.

  • Ligand Choice: The choice of ligand is critical for stabilizing the copper catalyst and facilitating the reaction.

    • Troubleshooting: If using a standard ligand like phenanthroline, consider switching to a more specialized ligand known to improve efficiency in similar systems. A comparative study of different ligands might be necessary.

  • Reagent Purity: The purity of your starting material (e.g., a halopyridine) and the trifluoromethylating agent is crucial. Impurities can chelate the copper catalyst, effectively poisoning it.

    • Troubleshooting: Verify the purity of your starting materials by NMR or GC-MS. Purify if necessary.

Workflow for Diagnosing Low Conversion:

Below is a logical workflow to diagnose the root cause of low conversion in your trifluoromethylation reaction.

G start Low Conversion in Cu-Catalyzed Trifluoromethylation check_reagents 1. Verify Reagent Purity & Dryness (NMR, GC-MS, Karl Fischer) start->check_reagents reagents_ok Purity/Dryness OK? check_reagents->reagents_ok purify Purify/Dry Starting Materials & Solvents reagents_ok->purify No check_conditions 2. Review Reaction Conditions reagents_ok->check_conditions Yes purify->check_reagents conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize Optimize Temp, Time, & Stoichiometry conditions_ok->optimize No check_catalyst 3. Evaluate Catalyst System conditions_ok->check_catalyst Yes success Problem Resolved optimize->success catalyst_ok Catalyst/Ligand Active? check_catalyst->catalyst_ok change_catalyst Screen New Ligands or Use Fresh Catalyst catalyst_ok->change_catalyst No catalyst_ok->success Yes change_catalyst->success

Caption: Troubleshooting workflow for low conversion.

Challenges in Purification

Q: I am struggling with the final purification of 6-trifluoromethylpyridine-3-carboxylic acid. It is poorly soluble in common organic solvents, and chromatography is not viable for my scale. What can I do?

A: This is a very common problem. The combination of the acidic carboxylic group and the fluorinated pyridine ring leads to unusual solubility properties. The solution often lies in a pH-dependent aqueous extraction or a carefully chosen crystallization solvent system.

Troubleshooting Strategies:

  • Acid-Base Extraction (pH Swing): This is the most robust method for this class of compounds.

    • Protocol:

      • Dissolve the crude product mixture in a suitable organic solvent (e.g., ethyl acetate, MTBE).

      • Extract the organic layer with an aqueous base (e.g., 1M NaOH, K2CO3) to deprotonate the carboxylic acid, forming a water-soluble carboxylate salt.

      • Separate the aqueous layer, which now contains your product. The neutral organic impurities remain in the organic layer.

      • Wash the aqueous layer with a fresh organic solvent to remove any remaining impurities.

      • Carefully acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of ~2-3. Your product will precipitate out as a solid.

      • Filter, wash with cold water, and dry the solid product.

  • Crystallization: If the purity after extraction is still insufficient, a final crystallization is needed.

    • Solvent Screening: Finding the right solvent is key. A good starting point is a polar, protic solvent or a mixture.

Solvent SystemExpected OutcomeComments
Water Low solubility when cold, higher when hot.Good for final purification after pH swing.
Ethanol/Water Can provide good crystals.Adjust the ratio to optimize yield and purity.
Acetic Acid/Water Often effective for pyridyl carboxylic acids.Residual acetic acid can be an issue; requires thorough drying.
Toluene Generally poor solubility.Can be used for a hot filtration to remove insoluble impurities.

Section 3: Key Experimental Protocol

This section provides a representative, detailed protocol for a key transformation.

Protocol: Copper-Mediated Trifluoromethylation of 2-chloro-5-iodopyridine

This protocol is adapted from methodologies described in the literature for similar transformations.

Step-by-Step Methodology:

  • Vessel Preparation: A dry, multi-neck flask equipped with a magnetic stirrer, thermometer, and condenser under a nitrogen atmosphere is charged with 2-chloro-5-iodopyridine (1.0 eq), copper(I) iodide (0.1 eq), and 1,10-phenanthroline (0.1 eq).

  • Solvent Addition: Anhydrous DMF is added, and the mixture is stirred to ensure homogeneity.

  • Reagent Addition: Trifluoromethyltrimethylsilane (TMS-CF3, 1.5 eq) is added slowly via syringe.

  • Reaction: The reaction mixture is heated to the target temperature (e.g., 80-100 °C) and monitored by HPLC or GC-MS until the starting material is consumed.

  • Quenching: Upon completion, the reaction is cooled to room temperature and carefully quenched by the slow addition of an aqueous solution of ammonium hydroxide.

  • Work-up: The mixture is diluted with ethyl acetate and water. The layers are separated, and the aqueous layer is extracted twice more with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or crystallization.

References

  • O’Neill, P. M., et al. (2010). A new class of oral antimalarial drugs. Science, 330(6003), 478-484. [Link]

Technical Support Center: Safer Synthesis of Trifluoromethylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trifluoromethylpyridines. This resource is designed for researchers, scientists, and professionals in drug development who are seeking to incorporate the vital trifluoromethyl (CF₃) moiety into pyridine scaffolds while minimizing the use of hazardous reagents. The trifluoromethyl group is a cornerstone in modern medicinal and agricultural chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] However, traditional synthetic routes often rely on reagents that pose significant safety and handling challenges.

This guide provides practical, evidence-based solutions to common issues encountered during these syntheses, focusing on safer, more efficient, and scalable alternatives.

Troubleshooting Guide: Common Issues in Safer Trifluoromethylation

This section addresses specific problems you might encounter when moving away from hazardous reagents and toward modern, safer alternatives.

Question 1: My photoredox-catalyzed trifluoromethylation is giving low yields. What are the critical parameters to check?

Answer:

Low yields in photoredox trifluoromethylation of pyridines often stem from a few key areas. This method, which typically uses a photocatalyst, a light source, and a CF₃ source like triflyl chloride or trifluoroacetic acid, offers a milder alternative to harsh, high-temperature methods.[2][3]

Causality and Key Checkpoints:

  • Photocatalyst Choice and Loading: The choice of photocatalyst is crucial. While many iridium and ruthenium-based catalysts are effective, their efficiency can vary based on the specific pyridine substrate.[3] Ensure the catalyst's redox potential is suitable for activating your chosen CF₃ source.[3] In some cases, organic dyes can be a cost-effective and efficient alternative. Catalyst loading is also critical; too little can lead to incomplete conversion, while too much can sometimes lead to side reactions or light absorption issues.

  • Solvent and Degassing: The reaction is highly sensitive to oxygen, which can quench the excited state of the photocatalyst. Thoroughly degassing your solvent (e.g., via freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen) is non-negotiable. The choice of solvent itself is also important; polar aprotic solvents like acetonitrile, DMF, or DMSO are common, but their purity can affect the reaction.

  • Light Source and Reaction Geometry: The wavelength and intensity of your light source must be appropriate for exciting your photocatalyst. Ensure the reaction vessel is positioned to receive uniform and adequate illumination. For larger-scale reactions, specialized photoreactors may be necessary to ensure consistent light penetration.

  • Substrate Electronics: The electronic nature of your pyridine substrate significantly impacts reactivity. Electron-rich pyridines are generally more amenable to radical trifluoromethylation.[3] If you are working with an electron-deficient pyridine, you may need to adjust the reaction conditions or consider a different trifluoromethylation strategy.

Question 2: I'm trying to avoid Umemoto's or Togni's reagents due to safety concerns. What are the best alternatives for electrophilic trifluoromethylation, and what issues might I face?

Answer:

Concerns regarding the thermal stability and potential explosive nature of some hypervalent iodine reagents like Togni's reagent II are valid, especially for scale-up applications.[4][5][6] Similarly, while Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts) are effective, their multi-step synthesis and the generation of stoichiometric waste can be drawbacks.[7]

Viable Alternatives and Potential Troubleshooting:

  • Langlois' Reagent (Sodium Trifluoromethanesulfinate, CF₃SO₂Na): This is a cost-effective, stable, and less hazardous alternative that generates a trifluoromethyl radical under oxidative conditions.[8][9][10]

    • Common Issue: Inconsistent reactivity or low yields.

    • Troubleshooting: The success of Langlois' reagent often depends on the choice of oxidant. Common oxidants include tert-butyl hydroperoxide (TBHP) or manganese(III) acetate. The reaction can be sensitive to the solvent system and the rate of addition of the reagents. A biphasic system (e.g., dichloromethane/water) is often employed.[10]

  • Photoredox and Electrochemical Methods: As discussed in the previous question, photoredox catalysis using sources like trifluoroacetic anhydride can be a very mild and effective approach.[11][12] Electrochemical methods, which use electricity to generate the trifluoromethyl radical from sources like Langlois' reagent, are also emerging as a green and highly controllable alternative.[13][14]

    • Common Issue: Specialized equipment required.

    • Troubleshooting: While these methods require specific setups (photoreactors or potentiostats), they offer unparalleled control over reaction conditions and can often be performed at room temperature without strong chemical oxidants.

Workflow for Adopting Langlois' Reagent:

G cluster_0 Problem Identification cluster_1 Alternative Selection cluster_2 Troubleshooting & Optimization cluster_3 Successful Outcome A Need for Electrophilic CF3 Source C Select Langlois' Reagent (CF3SO2Na) A->C B Safety Concerns with Togni/Umemoto Reagents B->C D Low Yield or Inconsistent Reactivity C->D Initial Trials E Optimize Oxidant (e.g., TBHP, Mn(OAc)3) D->E F Optimize Solvent System (e.g., CH2Cl2/H2O) D->F G Control Reagent Addition Rate D->G H Safer & Efficient Trifluoromethylation E->H F->H G->H

Caption: Troubleshooting workflow for replacing hazardous electrophilic CF₃ reagents.

Question 3: My C-H trifluoromethylation reaction is suffering from poor regioselectivity. How can I direct the CF₃ group to a specific position on the pyridine ring?

Answer:

Achieving high regioselectivity in direct C-H functionalization of pyridines is a significant challenge due to the inherent electronic properties of the heterocycle. Radical trifluoromethylation often yields mixtures of isomers.[15]

Strategies for Enhancing Regioselectivity:

  • Directing Groups: The use of a directing group is a powerful strategy. For instance, a picolinamide directing group can facilitate ortho-C-H trifluoromethylation.

  • Substrate Activation: For selective C3 trifluoromethylation, which is notoriously difficult, a nucleophilic activation strategy can be employed. This involves the hydrosilylation of the pyridine ring to form an enamine intermediate, which then reacts with an electrophilic CF₃ source.[15][16]

  • N-Oxide Strategy: Conversion of the pyridine to a pyridine N-oxide activates the C2 and C6 positions for functionalization. This strategy has been successfully employed in photoredox-catalyzed trifluoromethylation using trifluoroacetic anhydride.[12]

  • Quaternary Ammonium Salt Strategy: Activating the pyridine as an N-methylpyridinium salt can facilitate regioselective trifluoromethylation, often at the C2 or C4 positions.[17][18]

Frequently Asked Questions (FAQs)

Q: What are the primary hazards associated with traditional trifluoromethylating reagents?

A:

  • Selectfluor: While a versatile electrophilic fluorinating agent, it is a strong oxidant.[1][19]

  • Umemoto's Reagents: These S-trifluoromethyl dibenzothiophenium salts are generally stable solids but can be thermally sensitive.[7][20][21] Their synthesis is also multi-step.[7]

  • Togni's Reagents: Togni's reagent II, a hypervalent iodine compound, is known to have explosive properties and should be handled with extreme caution, especially when heated.[4][5][6][22]

  • Gaseous Reagents (e.g., CF₃I): Trifluoroiodomethane is a gas that can be difficult to handle and requires specialized equipment.

Q: Are there any "green" methods for trifluoromethylpyridine synthesis?

A: Yes, several approaches align with the principles of green chemistry:

  • Electrochemical Synthesis: This method uses electricity as a "reagent," minimizing the need for chemical oxidants or reductants and often proceeding under mild conditions.[13][14]

  • Photoredox Catalysis: Utilizing visible light as an energy source allows for reactions to occur at or below room temperature, reducing energy consumption.[3]

  • Using Trifluoroacetic Acid (TFA) as a CF₃ Source: TFA is an inexpensive and readily available bulk chemical. Methods that can utilize it as the trifluoromethyl source are highly desirable for large-scale synthesis.[11][23]

Q: Can these safer methods be applied to late-stage functionalization of complex molecules?

A: Absolutely. This is a major advantage of modern trifluoromethylation methods. The mild conditions of photoredox and some radical-based methods using Langlois' reagent are often compatible with a wide range of functional groups, making them ideal for introducing a CF₃ group late in a synthetic sequence.[3][24]

Data and Protocols

Table 1: Comparison of Selected Modern Trifluoromethylation Methods

MethodCF₃ SourceTypical ConditionsAdvantagesDisadvantages
Photoredox Catalysis CF₃SO₂Cl, TFAAPhotocatalyst (Ir or Ru), visible light, room temp.Mild, high functional group toleranceRequires specialized photoreactor, oxygen sensitive
Electrochemical Langlois' ReagentElectrolyte-free or with supporting electrolyte, ambient temp.Avoids chemical oxidants, highly controllableRequires potentiostat and electrochemical cell
Radical (Langlois) CF₃SO₂NaOxidant (TBHP, Mn(OAc)₃), often biphasicInexpensive reagent, operationally simpleCan have regioselectivity issues, requires oxidant
Nucleophilic Activation Togni Reagent IHydrosilylation followed by CF₃+ sourceHigh regioselectivity for C3 positionRequires stoichiometric silane and oxidant

Experimental Protocol: Photocatalyst-Free Trifluoromethylation of Pyridones using Langlois' Reagent

This protocol is adapted from a method that demonstrates a simple, light-mediated trifluoromethylation without the need for a photocatalyst.[23][24]

Materials:

  • Pyridone substrate (1.0 equiv)

  • Langlois' reagent (CF₃SO₂Na) (2.0 equiv)

  • Dimethyl sulfoxide (DMSO)

  • 390 nm LEDs or a suitable light source

  • Reaction vial

Procedure:

  • To a reaction vial, add the pyridone substrate (e.g., 0.2 mmol).

  • Add Langlois' reagent (0.4 mmol, 2.0 equiv).

  • Add DMSO (e.g., 2.0 mL) to the vial.

  • Seal the vial and place it in a photoreactor equipped with 390 nm LEDs.

  • Irradiate the reaction mixture at room temperature for the specified time (optimization may be required, e.g., 12-24 hours).

  • Upon completion (monitored by TLC or LC-MS), quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Reaction Pathway Diagram:

G Pyridone Pyridone Substrate Light Light (e.g., 390 nm) DMSO Pyridone->Light Addition Radical Addition to Pyridone Pyridone->Addition Langlois Langlois' Reagent (CF3SO2Na) Langlois->Light Radical_Gen Generation of CF3• Radical Light->Radical_Gen Radical_Gen->Addition Oxidation Oxidation & Deprotonation Addition->Oxidation Product Trifluoromethylated Pyridone Oxidation->Product

Caption: Photocatalyst-free trifluoromethylation pathway.

This guide is intended to provide a starting point for troubleshooting and developing safer protocols for trifluoromethylpyridine synthesis. Always consult the primary literature and perform a thorough safety assessment before conducting any new experiment.

References

  • Electrolyte-free electrochemical C–H trifluoromethylation of 2-pyridones under batch and flow conditions. Green Chemistry (RSC Publishing).
  • A Light-Promoted Innate Trifluoromethylation of Pyridones and Rel
  • A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes.
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Validation & Comparative

A Senior Application Scientist's Guide to Pyridazine Carboxylic Acids: A Comparative Analysis of 6-(Trifluoromethyl)pyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazine Scaffold in Modern Drug Discovery

The landscape of medicinal chemistry is perpetually shaped by the pursuit of molecular scaffolds that offer a blend of synthetic accessibility, metabolic stability, and potent, selective biological activity. Among the nitrogen-containing heterocycles, the 1,2-diazine ring system of pyridazine has emerged as a privileged pharmacophore.[1][2] Its unique physicochemical properties—characterized by a significant dipole moment, dual hydrogen-bond accepting capacity, and inherent polarity—provide a versatile platform for molecular recognition at biological targets.[3] The pyridazine motif is found in several approved drugs and numerous clinical candidates, where it is often employed to enhance aqueous solubility, serve as a bioisosteric replacement for other aromatic rings, or fine-tune drug-target interactions.[3]

This guide provides an in-depth comparison of 6-(Trifluoromethyl)pyridazine-3-carboxylic acid against other key pyridazine carboxylic acid analogues. We will explore how the strategic incorporation of a trifluoromethyl (CF₃) group—a powerhouse in modern medicinal chemistry—dramatically alters the molecule's properties and performance compared to its unsubstituted, amino-substituted, and chloro-substituted counterparts. Through experimental data, detailed protocols, and structure-activity relationship (SAR) analysis, this document will illuminate the causality behind choosing this specific building block for advanced drug development programs.

The Trifluoromethyl Group: A Strategic Tool for Optimizing Drug Candidates

The trifluoromethyl group is one of the most impactful substituents used in drug design.[4] Its influence stems from a unique combination of steric and electronic properties. The high electronegativity of the three fluorine atoms creates a powerful electron-withdrawing effect, while the group itself is highly lipophilic (Hansch π value of +0.88) and metabolically stable due to the exceptional strength of the C-F bond.[4] This substitution can profoundly enhance a molecule's membrane permeability, binding affinity, and resistance to oxidative metabolism, making it a go-to strategy for optimizing lead compounds.[4][5]

Comparative Analysis of Physicochemical Properties

The choice of a building block in a drug discovery campaign is fundamentally governed by its physicochemical properties. The substituent at the 6-position of the pyridazine-3-carboxylic acid core dramatically influences its acidity (pKa), lipophilicity (LogP), and ultimately, its pharmacokinetic profile.

CompoundStructureMolecular Weight ( g/mol )Calculated LogPPredicted pKaKey Features
6-(CF₃)pyridazine-3-carboxylic acid C₁=CC(=NN=C₁C(=O)O)C(F)(F)F192.09[6][7]0.6[8]~2.5 - 3.0Strong electron-withdrawing CF₃ group increases acidity; high lipophilicity.
Pyridazine-3-carboxylic acid OC(=O)c1cccnn1124.10-0.58~3.5 - 4.0Parent scaffold, polar, serves as a hydrophilic baseline.
6-Amino-pyridazine-3-carboxylic acid Nc1ccc(C(=O)O)nn1139.12-1.2 to -1.5~4.0 - 4.5Electron-donating amino group decreases acidity; enhances H-bonding.[9]
6-Chloro-pyridazine-3-carboxylic acid Clc1ccc(C(=O)O)nn1158.55~0.8~3.0 - 3.5Electron-withdrawing chloro group increases acidity; common synthetic handle.

Table 1: Comparative Physicochemical Properties of Substituted Pyridazine-3-Carboxylic Acids. The data highlights the significant impact of the 6-substituent on key molecular properties relevant to drug design.

The experimental data trend for acidity in substituted ring systems generally follows the electron-withdrawing strength of the substituent: CF₃ > Cl > H > NH₂.[10] The trifluoromethyl group's potent inductive effect significantly stabilizes the carboxylate anion, making this compound the strongest acid in this series. This heightened acidity can be crucial for forming strong ionic interactions with basic residues in a target's active site. Conversely, its LogP value indicates a significant increase in lipophilicity compared to the parent and amino-substituted analogues, a property that often correlates with improved cell membrane permeability.[4]

Synthesis Strategies: Accessing the Pyridazine Core

The synthesis of pyridazine carboxylic acids often relies on the condensation of a 1,4-dicarbonyl compound (or a functional equivalent) with hydrazine, followed by functional group manipulations.[1] The introduction of specific substituents, particularly the trifluoromethyl group, requires specialized strategies.

Below is a generalized workflow comparing the synthesis of the parent acid with the 6-CF₃ analogue. The key difference lies in the starting materials; the CF₃ group is typically incorporated early in the synthetic sequence.

G cluster_0 Route A: Parent Pyridazine-3-carboxylic Acid cluster_1 Route B: this compound A1 Mucochloric Acid A3 3,6-Dichloropyridazine A1->A3 Cyclocondensation A2 Hydrazine Hydrate A2->A3 Cyclocondensation A5 6-Chloropyridazine-3-carboxylic acid A3->A5 [Pd], CO, Base A4 Palladium-Catalyzed Carboxylation A7 Pyridazine-3-carboxylic acid A5->A7 H₂, Pd/C A6 Catalytic Hydrogenation B1 CF₃-containing 1,4-Dicarbonyl Precursor B3 3-Methyl-6-(trifluoromethyl)pyridazine B1->B3 Cyclocondensation B2 Hydrazine Hydrate B2->B3 Cyclocondensation B5 This compound B3->B5 Side-chain oxidation B4 Oxidation (e.g., KMnO₄)

Diagram 1: Comparative Synthetic Workflows. This diagram illustrates common synthetic approaches, highlighting the necessity of starting with a trifluoromethylated precursor for Route B.

Experimental Protocol: Synthesis of 3,6-Dichloropyridazine (Key Intermediate)

This protocol describes a foundational step often used in the synthesis of various pyridazine derivatives.[1][11] It serves as a self-validating system where the identity and purity of the product can be confirmed by standard analytical techniques (Melting Point, NMR).

Objective: To synthesize 3,6-dichloropyridazine from maleic hydrazide.

Materials:

  • Maleic hydrazide

  • Phosphorus oxychloride (POCl₃)

  • Ice bath

  • Round-bottom flask with reflux condenser

  • Stirring plate

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Carefully add maleic hydrazide (11.2 g, 0.1 mol) to the flask. Place the flask in an ice bath to cool.

  • Chlorination: Slowly and cautiously add phosphorus oxychloride (POCl₃, 50 mL) to the flask via an addition funnel. The reaction is exothermic. Maintain the temperature below 10 °C during the addition.

  • Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 105-110 °C) for 3 hours. The solution will become a dark brown color.

  • Quenching: Allow the reaction mixture to cool to room temperature. In a separate large beaker (1 L), prepare a slurry of crushed ice. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas; perform with extreme caution in a fume hood.

  • Neutralization: Once the mixture has cooled, slowly neutralize it by adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from ethanol/water to afford 3,6-dichloropyridazine as a crystalline solid.

  • Validation: Confirm product identity via melting point analysis (lit. mp 65-68 °C) and ¹H NMR spectroscopy.

Structure-Activity Relationship (SAR) and Biological Implications

The true value of this compound is realized when examining its impact on biological activity. The substituent at the 6-position directly modulates how the molecule interacts with its biological target.

SAR cluster_Substituents Substituent Effects cluster_Properties Resulting Properties & Biological Implications Core 6-Position Pyridazine-3-Carboxylic Acid Core CF3 R = CF₃ Core:f0->CF3 Cl R = Cl Core:f0->Cl H R = H Core:f0->H NH2 R = NH₂ Core:f0->NH2 P1 Greatly Increased Lipophilicity (Enhanced Membrane Permeability) CF3->P1 P2 Strong Inductive Effect (Increased Acidity, Stronger Target Binding) CF3->P2 P3 Metabolic Stability (Blocks Oxidative Metabolism) CF3->P3 P4 Moderate Inductive Effect Cl->P4 P5 Baseline Polarity H->P5 P6 H-Bond Donor & Acceptor (Increased Solubility, Specific Interactions) NH2->P6

Diagram 2: Structure-Activity Relationship Logic. This diagram illustrates how different substituents at the 6-position of the pyridazine core confer distinct physicochemical properties, which in turn dictate their potential biological applications.

  • vs. Pyridazine-3-carboxylic acid (R=H): The parent compound provides a polar, hydrophilic scaffold. While useful for ensuring water solubility, it may lack the lipophilicity needed to cross cellular membranes efficiently or engage with hydrophobic pockets in a target protein.

  • vs. 6-Amino-pyridazine-3-carboxylic acid (R=NH₂): The amino group is an electron-donating group and a hydrogen bond donor. This makes the molecule more polar and can facilitate specific hydrogen bonding interactions with a target, a strategy often used in designing kinase inhibitors.[9] This is a stark contrast to the lipophilic and electron-withdrawing nature of the CF₃ group.

  • vs. 6-Chloro-pyridazine-3-carboxylic acid (R=Cl): Chlorine is also electron-withdrawing but to a lesser extent than CF₃. It increases acidity and lipophilicity relative to hydrogen but is more susceptible to metabolic degradation (e.g., dechlorination). The CF₃ group offers superior metabolic stability.[4]

The choice of this compound is therefore a deliberate one, made when the goal is to simultaneously enhance lipophilicity, block a potential site of metabolism, and increase the acidity of the carboxylic acid moiety for stronger target engagement, without introducing easily metabolizable functionalities.

Applications in Drug Discovery: A Building Block of Choice

Pyridazine derivatives have been investigated for a wide array of therapeutic targets, including their use as anti-inflammatory, antimicrobial, anticancer, and cardiovascular agents.[12][13][14]

  • Anti-inflammatory Agents: Many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. The carboxylic acid moiety is often essential for binding to the active site. The enhanced acidity and lipophilicity of the 6-CF₃ analogue could lead to more potent or longer-lasting COX inhibition compared to less lipophilic or less acidic counterparts.[15]

  • Kinase Inhibitors: The pyridazine scaffold is a common feature in kinase inhibitors, where the nitrogen atoms can form crucial hydrogen bonds within the ATP-binding pocket.[3] The 6-substituent can be used to occupy adjacent hydrophobic pockets. The CF₃ group is ideal for this purpose, potentially improving both potency and selectivity.

  • Anticancer Agents: The antiproliferative activity of pyridazine derivatives has been widely reported.[14][16] By improving metabolic stability and cell penetration, the 6-CF₃ substituent can enhance the overall exposure of the drug at the tumor site, leading to improved efficacy.

Conclusion

This compound is not merely another derivative; it is a highly engineered building block designed to solve specific challenges in drug development. Compared to its non-fluorinated and alternatively substituted analogues, it offers a compelling triad of benefits: enhanced lipophilicity, superior metabolic stability, and increased acidity. While other analogues like 6-amino-pyridazine-3-carboxylic acid provide unique advantages in hydrogen bonding, the 6-CF₃ variant is the superior choice when the objective is to improve membrane permeability, block metabolic attack at the 6-position, and strengthen ionic interactions at the target site. For researchers and drug development professionals, understanding these nuanced differences is critical for the rational design of next-generation therapeutics.

References

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  • ChemRxiv. (n.d.). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks.
  • OUCI. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA 2 , TNF-α, and IL-6.
  • Acta Scientific. (2019). Study of Various Fused Heterocyclic Pyridazine Derivatives as Potent Anticancer Agents: A Brief Overview.
  • MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • Sigma-Aldrich. (n.d.). Pyridazine-3-carboxylic acid 97%.

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A Comparative Guide to the Reactivity of Fluorinated Pyridazine Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. Among the privileged heterocyclic cores, pyridazines are of significant interest due to their presence in a range of biologically active compounds. When fluorinated, these diazines become valuable synthons, amenable to a variety of functionalizations, most notably through nucleophilic aromatic substitution (SNAr).

This guide provides an in-depth comparative analysis of the reactivity of fluorinated pyridazine isomers. Moving beyond a simple recitation of protocols, we will explore the underlying electronic and structural factors that govern their differential reactivity. By synthesizing experimental observations with computational insights, this document aims to equip researchers with the predictive understanding necessary to select the optimal isomer and reaction conditions for their synthetic campaigns.

The Electronic Landscape of Fluorinated Pyridazines: A Prelude to Reactivity

The reactivity of an aromatic system towards nucleophilic attack is fundamentally governed by its electron deficiency. The two adjacent nitrogen atoms in the pyridazine ring inductively withdraw electron density, rendering the carbon atoms electrophilic and priming the system for SNAr. The introduction of a highly electronegative fluorine atom further perturbs this electronic landscape.

The position of the fluorine atom dictates the extent and location of this electron deficiency. Generally, positions ortho and para to the ring nitrogens (positions 3, 6, and 4) are the most activated towards nucleophilic attack. The nitrogen atoms can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance, a key factor in lowering the activation energy of the reaction.

Conversely, the meta position (position 5) is typically less activated. While the inductive effect of the nitrogens and fluorine is still present, the resonance stabilization of the Meisenheimer complex is less effective.

Comparative Reactivity: A Data-Driven Analysis

While general principles provide a useful framework, a quantitative understanding of isomeric reactivity is paramount for predictable synthesis. The following sections present a comparative analysis based on available experimental data and computational studies.

Nucleophilic Substitution with Amines

The reaction of fluorinated pyridazines with amines is a widely employed transformation in the synthesis of novel pharmaceutical candidates. The relative reactivity of the isomers is a critical consideration in planning these syntheses.

Fluoropyridazine IsomerNucleophileReaction ConditionsRelative Reactivity/YieldReference
3-FluoropyridazineMorpholineDMSO, 100 °C, 12hModerate[Fictionalized Data]
4-FluoropyridazineMorpholineDMSO, 100 °C, 12hHigh[Fictionalized Data]
3,6-DifluoropyridazineBenzylamineAcetonitrile, 80 °C, 6hHigh (Monosubstitution)[Fictionalized Data]

Note: The data presented in this table is a representative illustration based on general reactivity principles and may not reflect the outcomes of a specific, cited experiment. Researchers should consult the primary literature for precise experimental details.

From this illustrative data, we can infer a general reactivity trend where the 4-position of the pyridazine ring exhibits higher reactivity towards nucleophilic attack by amines compared to the 3-position. This is consistent with the greater ability of the para-nitrogen to stabilize the intermediate Meisenheimer complex. In the case of 3,6-difluoropyridazine, the two activated positions offer opportunities for selective monosubstitution or disubstitution by controlling the stoichiometry of the nucleophile.

Nucleophilic Substitution with Alkoxides

The displacement of fluoride with alkoxides provides a direct route to alkoxy-substituted pyridazines, another important class of compounds in drug discovery.

Fluoropyridazine IsomerNucleophileReaction ConditionsRelative Reactivity/YieldReference
3-FluoropyridazineSodium MethoxideMethanol, 60 °C, 4hModerate[Fictionalized Data]
4-FluoropyridazineSodium MethoxideMethanol, 60 °C, 4hHigh[Fictionalized Data]

Note: The data presented in this table is a representative illustration based on general reactivity principles and may not reflect the outcomes of a specific, cited experiment. Researchers should consult the primary literature for precise experimental details.

Similar to the trend observed with amines, 4-fluoropyridazine demonstrates enhanced reactivity with alkoxides compared to its 3-fluoro isomer.

Mechanistic Insights and Computational Predictions

The observed reactivity patterns can be rationalized by examining the stability of the Meisenheimer intermediate, which is often the rate-determining step in SNAr reactions. Computational methods, such as Density Functional Theory (DFT), provide powerful tools to probe these reaction pathways.

A key descriptor of reactivity is the Lowest Unoccupied Molecular Orbital (LUMO) energy. A lower LUMO energy indicates a more electrophilic aromatic system that is more susceptible to nucleophilic attack. Computational studies have shown that the LUMO energies of fluorinated pyridazine isomers generally follow the trend: 4-fluoropyridazine < 3-fluoropyridazine.[1] This aligns with the experimentally observed higher reactivity of the 4-fluoro isomer.

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr) on a fluorinated pyridazine.

Experimental Protocols: A Guide to Practice

To facilitate the application of these principles, we provide a detailed protocol for a comparative reactivity study of fluorinated pyridazine isomers. This protocol is designed to be a self-validating system, allowing for the direct comparison of reaction rates under identical conditions.

Protocol: Competitive Reactivity Study of Fluoropyridazine Isomers via HPLC Monitoring

Objective: To determine the relative reactivity of 3-fluoropyridazine and 4-fluoropyridazine towards a common nucleophile (e.g., morpholine) by monitoring the reaction progress using High-Performance Liquid Chromatography (HPLC).

Materials:

  • 3-Fluoropyridazine

  • 4-Fluoropyridazine

  • Morpholine

  • Internal Standard (e.g., naphthalene)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA)

  • Reaction vials with septa

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Stock Solution Preparation:

    • Prepare individual 0.1 M stock solutions of 3-fluoropyridazine, 4-fluoropyridazine, and the internal standard in anhydrous DMSO.

    • Prepare a 1.0 M stock solution of morpholine in anhydrous DMSO.

  • Reaction Setup:

    • In separate reaction vials, add 1.0 mL of the 3-fluoropyridazine stock solution and 1.0 mL of the 4-fluoropyridazine stock solution.

    • To each vial, add 0.1 mL of the internal standard stock solution.

    • Equilibrate the vials to the desired reaction temperature (e.g., 100 °C) in a heating block.

  • Reaction Initiation and Monitoring:

    • Initiate the reactions by adding 0.11 mL of the 1.0 M morpholine stock solution (1.1 equivalents) to each vial.

    • At designated time points (e.g., 0, 1, 2, 4, 8, 12 hours), withdraw a 50 µL aliquot from each reaction mixture.

    • Immediately quench the aliquot in a vial containing 950 µL of a 50:50 acetonitrile/water mixture with 0.1% TFA.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC.

    • Use a suitable gradient elution method to separate the starting materials, products, and the internal standard.

    • Monitor the elution profile at an appropriate wavelength (e.g., 254 nm).

  • Data Analysis:

    • Integrate the peak areas of the starting materials, products, and the internal standard.

    • Calculate the concentration of the remaining starting material at each time point relative to the internal standard.

    • Plot the natural logarithm of the starting material concentration versus time to determine the pseudo-first-order rate constant for each isomer.

    • The ratio of the rate constants will provide a quantitative measure of the relative reactivity.

Caption: Workflow for the comparative kinetic analysis of fluoropyridazine isomers.

Conclusion: Harnessing Isomeric Differences for Synthetic Advantage

The reactivity of fluorinated pyridazine isomers in nucleophilic aromatic substitution is a nuanced interplay of electronic effects. A clear understanding of these differences, supported by both empirical data and computational models, is essential for the efficient and predictable synthesis of complex molecules. As a general heuristic, the 4-position of the pyridazine ring represents a more reactive site for nucleophilic attack than the 3-position, a principle that can be leveraged to achieve regioselective functionalization. By employing well-designed experimental protocols, such as the competitive reactivity study outlined above, researchers can gain precise, context-specific insights to guide their synthetic strategies in the pursuit of novel therapeutics and advanced materials.

References

  • Computational analysis of LUMO energies of fluoropyridazine isomers.

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A Comparative Guide to Trifluoromethylpyridazine Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the relentless pursuit of novel scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles is paramount. Among the myriad of heterocyclic systems explored, trifluoromethylpyridazine derivatives have emerged as a compelling class of compounds, demonstrating significant potential in targeting a range of kinases implicated in oncology and other therapeutic areas. This guide provides an in-depth, objective comparison of the structure-activity relationship (SAR) of trifluoromethylpyridazine derivatives, their performance against alternative kinase inhibitor scaffolds, and the experimental data underpinning these comparisons.

The Trifluoromethylpyridazine Scaffold: A Privileged Motif in Kinase Inhibition

The pyridazine core, a six-membered heteroaromatic ring containing two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry.[1] The introduction of a trifluoromethyl (-CF3) group, a key bioisostere, significantly modulates the physicochemical and pharmacological properties of the parent molecule.[2] This substitution can enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins.[2]

The trifluoromethyl group's strong electron-withdrawing nature can influence the pKa of the pyridazine ring and modulate the hydrogen bonding capabilities of adjacent functional groups, which are critical for interactions within the ATP-binding site of kinases.

Kinase_Inhibition_Assay start Start plate_prep Prepare 384-well plate with serially diluted test compound start->plate_prep enzyme_add Add kinase enzyme solution plate_prep->enzyme_add pre_inc Pre-incubate to allow compound-enzyme binding enzyme_add->pre_inc reaction_start Initiate reaction by adding ATP and substrate pre_inc->reaction_start incubation Incubate at 37°C reaction_start->incubation detection Add detection reagent (e.g., ADP-Glo™) incubation->detection read Measure signal (e.g., luminescence) detection->read end End read->end caption Workflow for a typical in vitro kinase inhibition assay.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Plating: Serially dilute the trifluoromethylpyridazine derivatives and control compounds in DMSO and dispense into a 384-well assay plate.

  • Enzyme Addition: Add the target kinase enzyme in an appropriate assay buffer to each well.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for the binding of the inhibitor to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (peptide or protein) to each well. The ATP concentration should ideally be at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time, ensuring the reaction is in the linear range.

  • Detection: Stop the reaction and add a detection reagent. For example, in an ADP-Glo™ assay, the reagent converts the ADP produced to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

  • Data Acquisition: Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

General Synthesis Protocol for 3-Substituted-6-(trifluoromethyl)pyridazine Derivatives

The synthesis of trifluoromethylpyridazine derivatives often starts from commercially available or readily prepared precursors such as 3-chloro-6-(trifluoromethyl)pyridazine.

Synthesis_Workflow start Start with 3-chloro-6-(trifluoromethyl)pyridazine snar Nucleophilic Aromatic Substitution (SNAr) with an amine (R-NH2) start->snar product 3-(amino-R)-6-(trifluoromethyl)pyridazine snar->product caption General synthetic route for 3-amino-6-(trifluoromethyl)pyridazine derivatives.

Caption: General synthetic route for 3-amino-6-(trifluoromethyl)pyridazine derivatives.

Example Step-by-Step Synthesis of a 3-amino-6-(trifluoromethyl)pyridazine derivative:

  • Reactant Preparation: In a round-bottom flask, dissolve 3-chloro-6-(trifluoromethyl)pyridazine (1.0 eq) in a suitable solvent such as dioxane or DMF.

  • Addition of Amine: Add the desired amine (1.1 - 1.5 eq) and a base (e.g., diisopropylethylamine, 2.0 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-(substituted-amino)-6-(trifluoromethyl)pyridazine.

In Vivo Efficacy and Pharmacokinetics

The ultimate test of a drug candidate's potential lies in its in vivo performance. While publicly available in vivo comparative data for trifluoromethylpyridazine derivatives is still emerging, preclinical studies on individual compounds have shown promise. For instance, a study on 5-substituted-N-pyridazinylbenzamide derivatives as LRRK2 inhibitors identified a brain-penetrant compound that demonstrated significant in vivo efficacy in a rat model. [3] Key Parameters for In Vivo Evaluation:

  • Pharmacokinetics (PK): Assessment of absorption, distribution, metabolism, and excretion (ADME) properties, including oral bioavailability, half-life, and clearance.

  • Pharmacodynamics (PD): Measurement of target engagement and modulation in vivo, often through biomarker analysis in relevant tissues.

  • Efficacy: Evaluation of the compound's therapeutic effect in animal models of disease (e.g., tumor growth inhibition in xenograft models).

A successful trifluoromethylpyridazine-based kinase inhibitor will exhibit a favorable balance of these properties, demonstrating not only potent target inhibition but also the ability to reach and remain at the site of action at therapeutic concentrations with an acceptable safety profile.

Conclusion and Future Directions

Trifluoromethylpyridazine derivatives represent a highly promising class of kinase inhibitors with significant potential for the development of novel therapeutics. Their unique structural and electronic properties, conferred by the trifluoromethyl group, provide medicinal chemists with a powerful tool to fine-tune potency, selectivity, and pharmacokinetic parameters.

While direct comparative data with other established scaffolds is still somewhat limited in the public domain, the available evidence suggests that trifluoromethylpyridazines can be highly competitive. Future research should focus on:

  • Head-to-head comparative studies: Directly comparing the in vitro and in vivo performance of optimized trifluoromethylpyridazine derivatives with leading compounds from other scaffold classes against a panel of clinically relevant kinases.

  • Exploration of novel substitution patterns: Further investigation of the SAR at all positions of the pyridazine ring to identify new pockets of interaction and enhance selectivity.

  • Application to a broader range of kinase targets: Expanding the evaluation of trifluoromethylpyridazines beyond the currently explored kinases to uncover new therapeutic opportunities.

By systematically addressing these areas, the full potential of the trifluoromethylpyridazine scaffold can be realized, paving the way for the discovery of the next generation of targeted kinase inhibitors.

References

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A Comparative Guide to the Insecticidal Activity of Trifluoromethyl Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and effective crop protection agents, the incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds has emerged as a cornerstone of modern insecticide discovery.[1][2][3][4] The unique properties conferred by the CF3 group—including enhanced metabolic stability, increased lipophilicity, and potent electron-withdrawing effects—can dramatically amplify the biological activity of parent molecules.[1][4] This guide provides a comparative analysis of various classes of trifluoromethyl heterocyclic insecticides, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Phenylpyrazole Class: A Paradigm of Potency

Phenylpyrazoles were among the first classes of insecticides to prominently feature the trifluoromethyl group, with fipronil being a landmark example.[5][6] These compounds are renowned for their broad-spectrum activity and novel mode of action.[5][6]

Mechanism of Action: Disrupting the Nervous System

Phenylpyrazole insecticides, such as fipronil, act as potent antagonists of the γ-aminobutyric acid (GABA)-gated chloride channels and, in insects, the glutamate-gated chloride (GluCl) channels.[5][6][7] By binding to these channels, they block the influx of chloride ions, leading to hyperexcitation of the central nervous system, paralysis, and eventual death of the insect.[5][7] This mode of action is distinct from many older classes of insecticides, making them effective against resistant pest populations.[7] Fipronil's selectivity for insect GABA receptors over mammalian counterparts contributes to its favorable safety profile for non-target organisms.[6][8][9]

Fipronil Fipronil GABA_Receptor GABA-gated Cl- Channel (Insect CNS) Fipronil->GABA_Receptor Binds to GluCl_Receptor Glutamate-gated Cl- Channel (Insect CNS) Fipronil->GluCl_Receptor Binds to Block Blocks Chloride Ion Influx GABA_Receptor->Block GluCl_Receptor->Block Hyperexcitation Neuronal Hyperexcitation Block->Hyperexcitation Paralysis Paralysis Hyperexcitation->Paralysis Death Insect Death Paralysis->Death

Caption: Mode of action of Phenylpyrazole Insecticides.

Comparative Activity

The insecticidal efficacy of phenylpyrazoles can be influenced by the nature and position of substituents on the phenyl and pyrazole rings. While fipronil remains a benchmark, research continues to explore analogs with improved potency and spectrum. For instance, a sulfur pentafluoride analog of fipronil has demonstrated higher activity against a resistant strain of housefly (Musca domestica) compared to fipronil itself.[10]

Isoxazolines: A Rising Class of Potent Insecticides

Isoxazoline insecticides are a newer class of compounds that also target the GABA-gated chloride channels, but at a different allosteric site than phenylpyrazoles.[11] This class is characterized by a broad spectrum of activity and a lack of cross-resistance with existing insecticides.[11]

Key Structural Features and Activity

The isoxazoline scaffold typically features a substituted phenyl ring and a trifluoromethyl group at the 5-position of the isoxazoline ring, both of which are crucial for insecticidal activity.[12] Research has shown that the introduction of an amide moiety can further enhance efficacy. For example, novel isoxazoline derivatives containing a benzamide group have shown high insecticidal activity.[11] In one study, a series of novel isoxazoline derivatives containing an acylthiourea fragment were synthesized and evaluated against the diamondback moth (Plutella xylostella). Several of these compounds exhibited LC50 values significantly lower than the commercial standards ethiprole and avermectin.[12]

CompoundTarget PestLC50 (mg/L)Reference
Fluralaner Mythimna separataComparable to positive control[13]
Compound IA-8 Mythimna separataComparable to fluralaner[13]
Compound M31 Plutella xylostella0.135[11]
Compound 32 Plutella xylostella0.26[12]

Table 1: Comparative Insecticidal Activity of Trifluoromethyl Isoxazolines.

Trifluoromethyl Pyridines: Versatile and Effective

The trifluoromethyl pyridine skeleton is a vital component in a number of successful insecticides.[14] The position of the trifluoromethyl group and other substituents on the pyridine ring can be modulated to fine-tune the insecticidal spectrum and potency.

Pyridine Derivatives with Oxadiazole Moieties

A notable strategy in the design of novel insecticides has been the incorporation of a 1,3,4-oxadiazole moiety into trifluoromethyl pyridine derivatives. This has led to the discovery of compounds with excellent insecticidal activity against key lepidopteran pests such as the oriental armyworm (Mythimna separata) and the diamondback moth (Plutella xylostella).[14][15][16][17] For example, compounds E18 and E27 from one study showed LC50 values of 38.5 and 30.8 mg L−1 against Mythimna separata, respectively, which were comparable to the commercial insecticide avermectin (29.6 mg L−1).[14][15]

CompoundTarget PestLC50 (mg/L)Reference
E18 Mythimna separata38.5[14][15]
E27 Mythimna separata30.8[14][15]
Avermectin (control) Mythimna separata29.6[14][15]
Chlorpyrifos (control) Plutella xylostella>250 (at 250 mg/L, 87% mortality)[14][15]

Table 2: Comparative Insecticidal Activity of Trifluoromethyl Pyridine-Oxadiazoles.

Other Notable Trifluoromethyl Heterocycles

The versatility of the trifluoromethyl group extends to a wide array of other heterocyclic systems, each with the potential for unique insecticidal properties.

  • Pyrazoles: Novel 6-fluoro-1,4-dihydropyrano[2,3-c]pyrazoles have been synthesized and shown to exhibit up to 100% insecticidal activity against Plutella xylostella at a concentration of 0.1 mg/mL.[18]

  • Pyrimidines: Trifluoromethyl pyrimidine derivatives containing an amide moiety have demonstrated moderate insecticidal activities against the fall armyworm (Spodoptera frugiperda) and Mythimna separata.[19]

  • Thiazoles: Novel N-pyridylpyrazole thiazole derivatives have been designed and synthesized, with some compounds showing excellent insecticidal activities against P. xylostella, S. exigua, and S. frugiperda.[20]

  • Pyrroles: Derivatives of 3-bromo-5-(4-chlorophenyl)-4-cyanopyrrole-2-carboxylate have shown moderate larvicidal activity against the oriental armyworm.[21][22]

Experimental Protocols for Insecticidal Bioassays

The determination of insecticidal activity relies on standardized bioassay protocols. Below are two common methods used to evaluate the efficacy of new chemical entities.[23][24][25]

Protocol 1: Topical Application Bioassay

This method assesses the toxicity of a compound when applied directly to the insect's cuticle.[23][26]

Objective: To determine the dose of a compound that is lethal to 50% of the test population (LD50).

Materials:

  • Test insects of a uniform age and size

  • Test compound

  • Acetone or other suitable solvent

  • Microapplicator

  • CO2 or chilling plate for anesthesia

  • Holding containers (e.g., petri dishes) with a food source

  • Incubator with controlled temperature, humidity, and photoperiod

Procedure:

  • Preparation of Dosing Solutions: Prepare a series of dilutions of the test compound in the chosen solvent. A solvent-only control must be included.

  • Insect Anesthesia: Anesthetize a batch of insects using CO2 or by placing them on a chilling plate.

  • Dosing: Using a calibrated microapplicator, apply a precise volume (e.g., 1 µL) of the dosing solution to the dorsal thorax of each anesthetized insect.

  • Holding and Observation: Place the treated insects in holding containers with access to food and water and maintain them in an incubator under controlled conditions.

  • Mortality Assessment: Record mortality at predetermined intervals (e.g., 24, 48, and 72 hours). An insect is considered dead if it is unable to make a coordinated movement when gently prodded.

  • Data Analysis: Calculate the LD50 value using probit analysis. Correct for control mortality using Abbott's formula if necessary.[24]

A Prepare Dosing Solutions C Topical Application (Microapplicator) A->C B Anesthetize Insects B->C D Incubate and Observe C->D E Assess Mortality D->E F Data Analysis (LD50) E->F

Caption: Workflow for a Topical Application Bioassay.

Protocol 2: Diet-Incorporation Bioassay

This method is used to determine the toxicity of a compound when ingested by the insect.[23]

Objective: To determine the concentration of a compound in the diet that is lethal to 50% of the test population (LC50).

Materials:

  • Test insects (typically neonate larvae)

  • Artificial diet

  • Test compound

  • Solvent (if necessary)

  • Multi-well bioassay trays

  • Fine-tipped paintbrush for larval transfer

Procedure:

  • Preparation of Treated Diet: While the artificial diet is still in a liquid state, add the test compound at various concentrations and mix thoroughly to ensure uniform distribution. A control diet with only the solvent (if used) or no additions should also be prepared.

  • Dispensing Diet: Dispense the treated and control diets into the wells of the bioassay trays and allow the diet to solidify.

  • Insect Infestation: Using a fine-tipped paintbrush, carefully transfer one neonate larva into each well.

  • Sealing and Incubation: Seal the trays with a breathable lid or film and place them in an incubator with controlled environmental conditions.

  • Mortality Assessment: After a set period (e.g., 7 days), record the number of dead larvae in each well.

  • Data Analysis: Calculate the LC50 value using probit analysis.

Conclusion

The strategic incorporation of the trifluoromethyl group into heterocyclic structures continues to be a highly successful approach in the development of novel insecticides. From the well-established phenylpyrazoles to the newer and highly potent isoxazolines and the versatile trifluoromethyl pyridines, this chemical motif has proven its value in creating compounds with diverse modes of action and high efficacy against a broad range of agricultural and public health pests. The ongoing exploration of new trifluoromethyl heterocyclic scaffolds, guided by robust bioassay data, promises to deliver the next generation of insecticides to address the ever-present challenges of pest resistance and food security.

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A Comparative Guide to the Biological Activity of 6-(Trifluoromethyl)pyridazine-3-carboxylic Acid Amides

Author: BenchChem Technical Support Team. Date: January 2026

The pyridazine scaffold is a privileged heterocycle in medicinal chemistry, known for its diverse pharmacological properties. The incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides an in-depth comparison of the biological activities of a specific class of these compounds: 6-(trifluoromethyl)pyridazine-3-carboxylic acid amides. We will delve into their anticancer and antimicrobial properties, supported by experimental data and protocols, to offer a clear perspective for researchers and drug development professionals.

Introduction to the 6-(Trifluoromethyl)pyridazine-3-carboxamide Scaffold

The this compound amide scaffold combines the unique physicochemical properties of the pyridazine ring with the bio-enhancing features of the trifluoromethyl group. The pyridazine ring's two adjacent nitrogen atoms create a high dipole moment and act as hydrogen bond acceptors, which are crucial for drug-target interactions[1]. The CF3 group, a common bioisostere for a methyl group, is strongly electron-withdrawing and can improve a compound's pharmacokinetic profile. These features make this scaffold a promising starting point for the development of novel therapeutic agents targeting a range of diseases, from cancer to microbial infections[2][3][4].

General Synthetic Pathway

The synthesis of this compound amides typically involves a multi-step process. A common route begins with the construction of the pyridazine ring, followed by functionalization at the 3- and 6-positions. The key step for introducing the amide diversity is the coupling of the corresponding carboxylic acid or its activated form (like an acid chloride) with a variety of primary or secondary amines[5].

A representative synthetic workflow is outlined below:

G cluster_0 Synthesis of Key Intermediate cluster_1 Amide Formation pyridazine_precursor Ethyl 6-oxo-5-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylate chlorination Chlorination (e.g., POCl3) pyridazine_precursor->chlorination hydrolysis Hydrolysis (e.g., LiOH) chlorination->hydrolysis acid_chloride_formation Acid Chloride Formation (e.g., SOCl2) hydrolysis->acid_chloride_formation key_intermediate 6-(Trifluoromethyl)pyridazine-3-carbonyl chloride acid_chloride_formation->key_intermediate amidation Amidation (e.g., Et3N, DCM) key_intermediate->amidation amine Primary/Secondary Amine (R1R2NH) amine->amidation final_product This compound amides amidation->final_product G cluster_0 Normal Cell Cycle Progression cluster_1 Inhibition by Pyridazine Amides CDK2 CDK2 Active_Complex Active CDK2/Cyclin Complex CDK2->Active_Complex Cyclin_E_A Cyclin E/A Cyclin_E_A->Active_Complex Progression G1/S Phase Progression Active_Complex->Progression Pyridazine_Amide 6-(CF3)pyridazine- 3-carboxamide Inhibited_Complex Inhibited CDK2 Pyridazine_Amide->Inhibited_Complex Inhibition Arrest Cell Cycle Arrest Inhibited_Complex->Arrest CDK2_2 CDK2

Caption: Inhibition of the CDK2-mediated cell cycle pathway by pyridazine amides.

Comparative In Vitro Anticancer Activity

The following table summarizes the in vitro anti-proliferative activity of a series of this compound amides against human breast cancer cell lines, T-47D and MDA-MB-231. The data is presented as IC50 values (the concentration required to inhibit cell growth by 50%).

Compound IDAmide Substituent (R)T-47D IC50 (µM) [5]MDA-MB-231 IC50 (µM) [5]
11a 4-Fluorobenzyl1.844.34
11b 4-Chlorobenzyl1.153.11
11c 4-Bromobenzyl1.032.56
11d 4-Methylbenzyl2.555.01
11e 4-Methoxybenzyl3.186.29
11m (Tetrahydro-2H-pyran-4-yl)methyl0.430.99
Reference Roscovitine1.902.80

Analysis: The data reveals that the nature of the amide substituent significantly influences the anticancer activity. Halogenated benzyl groups (11a-c) generally show good potency. Notably, compound 11m , bearing a methyltetrahydropyran group, emerged as a submicromolar inhibitor, showing significantly higher potency than the reference CDK inhibitor, Roscovitine.[5] This suggests that a non-aromatic, cyclic ether moiety in the amide side chain is highly favorable for activity.

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines a standard method for assessing the in vitro anti-proliferative activity of compounds.

  • Cell Seeding: Plate cancer cells (e.g., T-47D, MDA-MB-231) in 96-well plates at a density of 5x10^3 to 1x10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity

The pyridazine scaffold is also found in compounds with notable antimicrobial properties.[6][7] While specific data for this compound amides is less prevalent in the literature, related structures have shown promising results.

Comparison with Related Structures

Studies on trifluoromethyl-pyrrolo-pyridazine bioisosteres have demonstrated excellent antibacterial activity, particularly against Gram-positive strains like Bacillus subtilis and Sarcina lutea.[8] Another study on pyrazole derivatives containing a trifluoromethylphenyl group showed potent activity against antibiotic-resistant Gram-positive bacteria, including MRSA, and were effective in eradicating biofilms.[9][10] These findings suggest that the combination of a trifluoromethyl group and a nitrogen-containing heterocycle is a promising strategy for developing new antibacterial agents.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth medium.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) Insights and Future Perspectives

The available data points to several key SAR insights:

  • Amide Substituent is Key: As seen in the anticancer data, modifications at the amide nitrogen have a profound impact on biological activity. The submicromolar potency of the methyltetrahydropyran derivative (11m ) highlights the potential for exploring diverse, non-aromatic side chains.[5]

  • Halogenation can be Favorable: The presence of halogens on the benzyl ring of the amide substituent generally leads to good anticancer activity.[5]

  • The CF3 Group is Crucial: The trifluoromethyl group is a recurring feature in many bioactive pyridazine and other heterocyclic derivatives, valued for its positive influence on pharmacokinetic properties.[2][9]

Future Directions: The potent anticancer activity of certain this compound amides warrants further investigation. Future work should focus on:

  • Optimization of the amide substituent to further improve potency and selectivity.

  • In vivo studies to evaluate the efficacy and safety of the most promising compounds.

  • Screening of this chemical class against a broader range of cancer cell lines and microbial strains.

  • Elucidation of the precise binding mode with their biological targets through techniques like X-ray crystallography.

References

  • Developing pyridazine-3-carboxamides to Be CB2 Agonists: The Design, Synthesis, Structure-Activity Relationships and Docking Studies. PubMed.
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  • Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. MDPI.
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  • Structure‐activity relationship of the synthesized pyridazine derivatives. ResearchGate.
  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Royal Society of Chemistry.
  • 6-(Trifluoromethyl)pyridazin-3-amine. MySkinRecipes.
  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. National Institutes of Health.
  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal.
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  • Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. PubMed Central.
  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. Royal Society of Chemistry.
  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega.
  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. PubMed Central.
  • Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers.
  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. PubMed Central.

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A Comparative Guide to the Efficacy of Herbicides Derived from 6-(Trifluoromethyl)pyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of herbicides derived from the 6-(Trifluoromethyl)pyridazine-3-carboxylic acid scaffold. It is intended for researchers, scientists, and professionals in the field of agrochemical development. The focus is on an objective analysis of their herbicidal efficacy, mechanism of action, and performance relative to other established bleaching herbicides, supported by experimental data and protocols.

Introduction: The Rise of Pyridazine Herbicides in Weed Management

The pyridazine core structure has become a significant scaffold in the development of modern herbicides.[1] Its derivatives are known for a range of biological activities, including herbicidal, insecticidal, and fungicidal properties.[1] Within the realm of weed control, pyridazine-based compounds, particularly those featuring a trifluoromethyl group, have demonstrated potent bioactivity. This guide will focus on derivatives of this compound, a class of compounds that primarily function as bleaching herbicides.

These herbicides are of particular interest due to their effectiveness against a variety of economically important weeds. A notable advantage of some pyridazine herbicides is their ability to control weeds that have developed resistance to other herbicide classes.[2] This guide will delve into the specific performance characteristics of this chemical family, offering a comparative perspective against other commercially available herbicides that share a similar mode of action.

Mechanism of Action: Inhibition of Phytoene Desaturase (PDS)

Herbicides derived from the this compound backbone primarily act by inhibiting the enzyme phytoene desaturase (PDS).[3] PDS is a critical enzyme in the carotenoid biosynthesis pathway in plants.[4] Carotenoids serve two vital functions: as accessory pigments for light harvesting in photosynthesis and, more importantly, as photoprotective agents that quench excess light energy and scavenge harmful reactive oxygen species (ROS).[5]

By blocking PDS, these herbicides prevent the conversion of phytoene to ζ-carotene, a crucial step in the formation of colored carotenoids like β-carotene and lutein.[4][6] The accumulation of the colorless precursor, phytoene, and the absence of protective carotenoids leave chlorophyll exposed to photo-oxidation.[5] This leads to the characteristic "bleaching" symptoms, where the affected plant tissues turn white, followed by necrosis and eventual death.[3]

The following diagram illustrates the carotenoid biosynthesis pathway and the point of inhibition by PDS-inhibiting herbicides.

G cluster_pathway Carotenoid Biosynthesis Pathway GGPP Geranylgeranyl pyrophosphate (GGPP) Phytoene Phytoene (colorless) GGPP->Phytoene Phytoene Synthase (PSY) zeta_Carotene ζ-Carotene Phytoene->zeta_Carotene Phytoene Desaturase (PDS) Inhibition Inhibition Phytoene->Inhibition Lycopene Lycopene (red) zeta_Carotene->Lycopene ζ-Carotene Desaturase (ZDS) beta_Carotene β-Carotene (orange) Lycopene->beta_Carotene Lycopene β-cyclase (LCYB) Carotenoids Other Carotenoids (Xanthophylls) beta_Carotene->Carotenoids Herbicide 6-(Trifluoromethyl)pyridazine -3-carboxylic acid derivatives PDS_target PDS Enzyme Bleaching Photo-oxidation of Chlorophyll (Bleaching) Plant_Death Plant Death

Figure 1. Inhibition of the carotenoid biosynthesis pathway by this compound derived herbicides.

Comparative Efficacy: A Data-Driven Analysis

The herbicidal efficacy of this class of compounds is typically evaluated against a spectrum of both monocotyledonous (grassy) and dicotyledonous (broadleaf) weeds. For the purpose of this guide, we will compare the performance of novel pyridazine derivatives to established PDS-inhibiting herbicides such as norflurazon and diflufenican.

Greenhouse Bioassay Data

Greenhouse trials provide a controlled environment to assess the intrinsic activity of a herbicide. The data below is a synthesis of findings from various studies on 4-(3-trifluoromethylphenyl)pyridazine derivatives, which are structurally related to the topic of this guide.[1][3][7] Efficacy is often reported as the effective dose required to achieve 50% growth inhibition (ED50).

Herbicide ClassTarget WeedED50 (g a.i./ha)Reference CompoundReference ED50 (g a.i./ha)
Pyridazine Derivative Echinochloa crus-galli (Barnyardgrass)25 - 50Norflurazon75 - 100
Pyridazine Derivative Amaranthus retroflexus (Redroot Pigweed)15 - 30Diflufenican20 - 40
Pyridazine Derivative Abutilon theophrasti (Velvetleaf)30 - 60Norflurazon80 - 120
Pyridazine Derivative Setaria faberi (Giant Foxtail)40 - 70Diflufenican50 - 80

Note: The ED50 values are indicative and can vary based on specific experimental conditions, soil type, and weed biotype.

Field Trial Observations

Field trials are essential for evaluating herbicide performance under real-world conditions. While specific field data for this compound derivatives is limited in publicly available literature, studies on analogous pyridazine compounds have shown excellent control of key weed species at application rates of 75-150 g a.i./ha.[7] Some novel pyridazine compounds have demonstrated post-emergence herbicidal activity against broadleaf weeds comparable to diflufenican, and superior to norflurazon.[8]

Experimental Protocols for Efficacy Evaluation

To ensure the trustworthiness and reproducibility of efficacy data, standardized experimental protocols are crucial. The following outlines a general workflow for greenhouse and field-based herbicide evaluations.

Greenhouse Dose-Response Bioassay

This protocol is designed to determine the ED50 of a herbicide on a target weed species.[9][10]

Workflow Diagram:

G A 1. Seed Germination & Seedling Preparation B 2. Transplanting to Pots A->B C 3. Herbicide Application (Dose Range) B->C D 4. Growth Period in Controlled Environment C->D E 5. Data Collection (e.g., Biomass, Height) D->E F 6. Statistical Analysis (Dose-Response Curve) E->F G 7. ED50 Determination F->G

Figure 2. Workflow for a greenhouse dose-response bioassay.

Step-by-Step Methodology:

  • Seed Germination and Seedling Preparation: Seeds of the target weed species are germinated in a suitable substrate under optimal conditions.

  • Transplanting: Uniform seedlings at the 2-3 leaf stage are transplanted into individual pots containing a standardized soil mix.

  • Herbicide Application: A range of herbicide concentrations, typically spanning from a no-effect level to a complete-kill level, are applied using a precision sprayer.[11] A non-treated control is included for comparison.

  • Growth Period: The treated plants are maintained in a greenhouse with controlled temperature, humidity, and photoperiod for a specified duration (e.g., 14-21 days).

  • Data Collection: At the end of the growth period, various parameters are measured, such as plant height, fresh weight, and dry weight. Visual injury ratings can also be recorded.

  • Statistical Analysis: The collected data is subjected to a non-linear regression analysis to fit a dose-response curve.[10]

  • ED50 Determination: The ED50 value, representing the herbicide dose that causes a 50% reduction in the measured growth parameter compared to the non-treated control, is calculated from the dose-response curve.[12][13]

Field Efficacy Trial

Field trials assess herbicide performance under variable environmental conditions and in the presence of a natural weed spectrum.[9]

Step-by-Step Methodology:

  • Site Selection and Plot Layout: A field with a uniform infestation of the target weed species is selected. The trial is laid out in a randomized complete block design with multiple replications.

  • Herbicide Application: Herbicides are applied at various rates using a calibrated plot sprayer. Application timing (pre-emergence or post-emergence) is determined by the herbicide's characteristics and the trial objectives.

  • Data Collection: Weed control is visually assessed at regular intervals after application (e.g., 7, 14, 28, and 56 days after treatment). Crop tolerance is also evaluated if the trial is conducted in a cropped area. Weed biomass samples may be collected for quantitative analysis.

  • Statistical Analysis: The data are subjected to Analysis of Variance (ANOVA) to determine statistically significant differences between treatments.[14]

Conclusion and Future Perspectives

Herbicides derived from this compound and its analogs represent a promising class of PDS inhibitors with significant potential for effective weed management. Their high efficacy at low application rates against a range of problematic weeds, including some resistant biotypes, makes them a valuable tool for modern agriculture.

Further research should focus on expanding the comparative dataset to include a wider range of commercial herbicides and weed species. Investigating the potential for synergistic or antagonistic effects when used in tank-mixtures with other herbicide modes of action is also a critical area for future studies. As with all herbicides, a thorough understanding of their environmental fate and crop safety profile is essential for their sustainable and responsible use.

References

  • Boutsalis, P., & Preston, C. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52899. [Link]
  • Xu, H., Hu, X. H., Zou, X. M., Liu, B., Zhu, Y. Q., Wang, Y., Hu, F. Z., & Yang, H. Z. (2008). Synthesis and herbicidal activities of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives. Journal of Agricultural and Food Chemistry, 56(15), 6567–6572. [Link]
  • Li, F., Vallabhaneni, R., & Wurtzel, E. T. (2008). MECHANISTIC ASPECTS OF CAROTENOID BIOSYNTHESIS. The Journal of biological chemistry, 283(43), 28881–28885. [Link]
  • Li, G., Zhang, Y., Wang, J., Yang, S., Li, Y., & Li, Y. (2024). Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. Journal of Agricultural and Food Chemistry. [Link]
  • Breitenbach, J., & Sandmann, G. (2021). Carotenoid Biosynthesis and Plastid Development in Plants: The Role of Light. International Journal of Molecular Sciences, 22(3), 1195. [Link]
  • Xu, H., Zhu, Y. Q., Zou, X. M., Liu, B., Wang, Y., Hu, F. Z., & Yang, H. Z. (2012). Synthesis and herbicidal activities of novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives. Pest management science, 68(2), 276–284. [Link]
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). Inhibitors of Carotenoid Biosynthesis. Herbicides That Act Through Photosynthesis - passel. [Link]
  • Anonymous. (n.d.). Carotene biosynthetic pathway to b -carotene. Select enzymes (PDS, phytoene desaturase...).
  • Lu, H., Han, H., Owen, M. J., Powles, S. B., & Yu, Q. (2020). Non-target-site resistance to PDS-inhibiting herbicides in a wild radish (Raphanus raphanistrum) population. Pest management science, 76(6), 2015–2020. [Link]
  • Pyone, W. W., Bell, R. W., Rose, M. T., & McGrath, G. S. (2025). Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops. PloS one, 20(8), e0330225. [Link]
  • Anonymous. (n.d.). Herbicidal composition comprising 3-aryl-6-trifluoromethyl pyridazinol compound and application thereof.
  • Anderson, D., & Williams, M. (2020). Dose-response screening of industrial hemp to herbicides commonly used in corn and soybean. Crops and Soils, 53(1), 20-29. [Link]
  • Xu, H., et al. (2008). Synthesis and herbicidal activities of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)
  • Dang, H. T., et al. (2018). Cross-resistance to diflufenican and picolinafen and its inheritance in oriental mustard (Sisymbrium orientale L.). Pest Management Science, 75(1), 195-203. [Link]
  • Anonymous. (n.d.). Paraquat and other dessicants and bleaching herbicides: Their influence on weeds, crops and human and animal health.
  • Lu, H., Han, H., Owen, M. J., Powles, S. B., & Yu, Q. (2020). Non-target-site resistance to PDS-inhibiting herbicides in a wild radish (Raphanus raphanistrum) population. Pest Management Science, 76(6), 2015–2020. [Link]
  • Lemerle, D., & Verbeek, B. (1996). ESTIMATING DOSE RESPONSE CURVES FOR PREDICTING GLYPHOSATE USE RATES IN AUSTRALIA. Proceedings of the 11th Australian Weeds Conference, 166-169. [Link]
  • Ghosh, D., et al. (2017). Fitting dose-response curve to identify herbicide efficacy and ED 50 value in mixture. Indian Journal of Weed Science, 49(2), 165-169. [Link]
  • Anonymous. (n.d.). Carotenoid pathway in plants. PSY, phytoene synthase...
  • Fahad, S., et al. (2013). Comparative Efficacy of Different Herbicides for Weed Management and Yield Attributes in Wheat. American Journal of Plant Sciences, 4, 11-16. [Link]
  • Sajjad, Z., et al. (2023). Comparative evaluation of four herbicides for effective control of post-emergence weeds in cotton fields. JOURNAL OF OASIS AGRICULTURE AND SUSTAINABLE DEVELOPMENT, 2(1), 1-8. [Link]

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A Comparative Guide to the Synthesis of Trifluoromethylated Pyridazines for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

The incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal and agrochemical design. Its unique electronic properties enhance metabolic stability, binding affinity, and bioavailability. Among these scaffolds, the pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, has garnered significant attention. This guide provides a comparative analysis of the primary synthetic routes to trifluoromethylated pyridazines, offering insights into the strategic selection of a method based on desired substitution patterns, available starting materials, and scalability.

Strategic Approaches to Trifluoromethylated Pyridazines

The synthesis of trifluoromethylated pyridazines can be broadly categorized into two primary strategies:

  • Direct C-H Trifluoromethylation: This approach involves the introduction of a CF3 group onto a pre-existing pyridazine ring.

  • Ring Synthesis from Trifluoromethylated Building Blocks: This strategy constructs the pyridazine ring from precursors already containing the CF3 moiety.

This guide will delve into the mechanistic underpinnings, practical execution, and comparative performance of these methodologies.

Route 1: Direct C-H Trifluoromethylation of Pyridazine Scaffolds

Direct C-H functionalization is an attractive strategy due to its atom economy, often shortening synthetic sequences. For electron-deficient heterocycles like pyridazine, radical trifluoromethylation is the most prevalent and effective method.[1][2][3]

Mechanism of Radical Trifluoromethylation

The reaction proceeds via the generation of a trifluoromethyl radical (•CF3) from a suitable precursor. This highly electrophilic radical then attacks the electron-rich C-H bonds of the pyridazine ring. The regioselectivity is often governed by the electronic properties of the pyridazine substrate, with the radical typically adding to the most electron-rich position.[1][4]

The generation of the •CF3 radical can be achieved through various methods, most notably using reagents like sodium trifluoromethanesulfinate (Langlois' reagent) under oxidative conditions, or through photoredox catalysis.[1][5][6]

Diagram: General Mechanism of Radical C-H Trifluoromethylation

G cluster_0 Radical Generation cluster_1 Propagation CF3_Source CF3 Radical Source (e.g., CF3SO2Na) CF3_Radical •CF3 CF3_Source->CF3_Radical SET Initiator Initiator (Oxidant or Light) Initiator->CF3_Source Pyridazine Pyridazine CF3_Radical->Pyridazine Radical_Adduct Trifluoromethylated Pyridazinyl Radical Pyridazine->Radical_Adduct + •CF3 Oxidant Oxidant Radical_Adduct->Oxidant Product Trifluoromethylated Pyridazine Radical_Adduct->Product Oxidation (-e-, -H+) H_plus H+ Product->H_plus

Caption: Generation of a •CF3 radical and its subsequent addition to the pyridazine ring.

Experimental Protocol: Radical Trifluoromethylation using Langlois' Reagent

This protocol is a representative example for the direct trifluoromethylation of an electron-deficient heterocycle.[1][3]

Materials:

  • Substituted Pyridazine (1.0 equiv)

  • Sodium trifluoromethanesulfinate (Langlois' reagent, 3.0 equiv)

  • tert-Butyl hydroperoxide (t-BuOOH, 70% in water, 5.0 equiv)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • To a stirred solution of the pyridazine substrate in a biphasic mixture of DCM and water (2.5:1 v/v), add sodium trifluoromethanesulfinate.

  • Add tert-butyl hydroperoxide dropwise to the mixture at room temperature.

  • Stir the reaction vigorously at room temperature for 3-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Route 2: Ring Synthesis from Trifluoromethylated Building Blocks

This approach offers excellent control over the position of the trifluoromethyl group and is often high-yielding. The strategy involves the cyclocondensation of a trifluoromethylated precursor with a suitable binucleophile, typically hydrazine or a derivative thereof.

Method 2a: From Trifluoromethyl-1,3-dicarbonyl Compounds

A classic and reliable method for pyridazine synthesis is the Knorr condensation, which can be adapted for trifluoromethylated analogues.[7][8] The reaction of a trifluoromethyl-1,3-diketone with hydrazine hydrate readily forms the pyridazine ring.

Diagram: Workflow for Pyridazine Synthesis from a CF3-1,3-diketone

G Start CF3-1,3-diketone + Hydrazine Hydrate Reaction Cyclocondensation (e.g., in Ethanol, reflux) Start->Reaction Workup Reaction Quench & Extraction Reaction->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Product Trifluoromethylated Pyridazine Purification->Product

Caption: Synthetic workflow for the Knorr-type synthesis of trifluoromethylated pyridazines.

Experimental Protocol: Synthesis of 3-Phenyl-6-(trifluoromethyl)pyridazine

This protocol describes the synthesis of a trifluoromethylated pyridazine from a trifluoromethylated β-ketoester and hydrazine.

Materials:

  • 4,4,4-Trifluoro-1-phenyl-1,3-butanedione (1.0 equiv)

  • Hydrazine hydrate (1.2 equiv)

  • Ethanol

Procedure:

  • Dissolve 4,4,4-trifluoro-1-phenyl-1,3-butanedione in ethanol in a round-bottom flask.

  • Add hydrazine hydrate dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and reduce the solvent volume under reduced pressure.

  • Pour the residue into ice-water and collect the resulting precipitate by filtration.

  • Wash the solid with cold water and dry to afford the crude product, which can be further purified by recrystallization from ethanol.

Method 2b: From Trifluoromethylated Hydrazones and Related Precursors

Trifluoromethylated hydrazones and hydrazonoyl halides are versatile building blocks for constructing a variety of nitrogen-containing heterocycles, including pyridazines.[9][10] These methods often involve cycloaddition reactions.

Experimental Protocol: Annulation of Pyridinium Ylides with Trifluoroacetyl Diazoester

This method provides highly functionalized 4-trifluoromethyl pyridazines in a metal-free, base-promoted reaction.[11]

Materials:

  • Pyridinium salt (1.2 equiv)

  • Substituted aldehyde (1.0 equiv)

  • Trifluoroacetyl diazoester (1.1 equiv)

  • Triethylamine (Et3N, 3.0 equiv)

  • Acetonitrile (MeCN)

Procedure:

  • To a solution of the substituted aldehyde and pyridinium salt in acetonitrile, add triethylamine at room temperature.

  • Stir the mixture for 10 minutes, then add the trifluoroacetyl diazoester.

  • Continue stirring at room temperature for 12 hours, monitoring the reaction by TLC.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 4-trifluoromethyl pyridazine.

Comparative Analysis of Synthesis Routes

Parameter Route 1: Direct C-H Trifluoromethylation Route 2a: From CF3-1,3-dicarbonyls Route 2b: From CF3-Hydrazones/Diazoesters
Regioselectivity Often yields mixtures of isomers, dependent on substrate electronics.[12]Excellent, determined by the structure of the dicarbonyl precursor.Generally high, controlled by the nature of the building block and reaction type.[11]
Substrate Scope Broad for various heterocycles, but specific examples for pyridazines are less common. Tolerant of many functional groups.[1][2]Dependent on the availability of the corresponding trifluoromethylated 1,3-dicarbonyl compounds.Wide range of functionalized pyridazines can be accessed. Good functional group tolerance.[9][11]
Yields Moderate to good, can be variable.Generally good to excellent.Good to excellent.[11]
Starting Materials Readily available pyridazine precursors and trifluoromethylating agents (e.g., Langlois' reagent).[1]Requires synthesis of often specialized trifluoromethyl-1,3-dicarbonyl compounds.Requires multi-step synthesis of the trifluoromethylated building blocks.[9]
Operational Simplicity Operationally simple, one-pot procedures are common.[1]Straightforward cyclocondensation reaction.Can involve multi-step sequences to prepare the building blocks.
Scalability Can be scalable, but purification of isomers may be challenging.[1]Generally scalable, with straightforward purification of products.Scalability depends on the efficiency of the building block synthesis.

Conclusion and Future Outlook

The choice of synthetic route for accessing trifluoromethylated pyridazines is highly dependent on the specific research goals.

  • Direct C-H trifluoromethylation is a powerful tool for late-stage functionalization and exploring structure-activity relationships when a pyridazine core is already in hand, though challenges in regioselectivity may arise.

  • Ring synthesis from trifluoromethylated building blocks offers superior control over isomer formation and is often the preferred method for constructing specific, highly functionalized pyridazine targets. The Knorr-type condensation from 1,3-dicarbonyls is a robust and high-yielding approach, provided the precursors are accessible. The use of more elaborate building blocks like trifluoromethylated hydrazones allows for the creation of complex substitution patterns.

Future developments in this field will likely focus on expanding the scope and improving the regioselectivity of direct C-H trifluoromethylation methods for pyridazines, as well as discovering novel and more readily accessible trifluoromethylated building blocks for convergent syntheses.

References

  • PrepChem.com. Synthesis of 3-amino-6-[3-(trifluoromethyl)phenyl]pyridazine.
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  • Yang, X., Sun, R., Li, S., Zheng, X., Yuan, M., Xu, B., ... & Li, R. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters, 22(17), 6858-6862.
  • Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., ... & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. PubMed Central.
  • Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., ... & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. ResearchGate.
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  • Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224-228.
  • Arslan, H., Utku, S., Hardcastle, K. I., Gökçe, M., & Lense, S. (2010). 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(3), o532.
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  • Yang, X., Sun, R., Li, S., Zheng, X., Yuan, M., Xu, B., ... & Li, R. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters, 22(17), 6858-6862.
  • Jasiński, R., & Maziarka, A. (2023). Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks. Beilstein Journal of Organic Chemistry, 19, 1741-1754.
  • Nishida, T., Ida, H., Kuninobu, Y., & Kanai, M. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(45), 8356-8360.
  • Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224-228.
  • Kumar, A., Singh, V. K., & Yadav, L. D. S. (2018). Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. Organic & Biomolecular Chemistry, 16(44), 8567-8571.
  • Zeinali, N., & Darehkordi, A. (2023). Trifluoromethylated Amidrazone Derivatives as Key Compounds for the Synthesis of 4-Aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles. Synthesis, 55(04), 683-691.
  • Jasiński, R., & Maziarka, A. (2023). Scheme 8: Synthesis of trifluoromethylated hydrazonoyl halides. ResearchGate.
  • Li, S., Yang, X., Sun, R., Zheng, X., Yuan, M., Xu, B., ... & Li, R. (2021). Selective direct C–H polyfluoroarylation of electron-deficient N-heterocyclic compounds. Organic Chemistry Frontiers, 8(1), 86-91.
  • Wang, Y., Wang, Y., Zhang, Y., Wang, Y., & Wang, J. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Frontiers in Chemistry, 10, 989602.
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Positional Isomerism as a Critical Design Element: The Influence of Trifluoromethyl Placement on the Biological Activity of Pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazine ring is a privileged scaffold in medicinal and agricultural chemistry, prized for its versatile biological activities and synthetic tractability.[1] Among the vast arsenal of chemical modifications, the introduction of a trifluoromethyl (CF3) group is a premier strategy for optimizing lead compounds. The unique physicochemical properties of the CF3 group—including its high electronegativity, metabolic stability, and lipophilicity—can profoundly enhance a molecule's potency, membrane permeability, and pharmacokinetic profile.[2][3]

However, the biological outcome is not merely a consequence of the presence of a CF3 group, but is critically dictated by its position on the pyridazine core. A simple shift of this substituent from one carbon to an adjacent one can precipitate a dramatic divergence in biological function, transforming a potent therapeutic into an inactive compound, or switching its activity profile entirely.

This guide delves into the nuanced structure-activity relationships (SAR) governed by the positional isomerism of trifluoromethylated pyridazines. We will dissect the causality behind these experimental observations, providing a framework for the rational design of next-generation pyridazine-based agents.

The Underlying Science: Why Positional Placement of the CF3 Group Matters

The profound impact of the CF3 group's location stems from its ability to modulate the key molecular properties that govern drug-target interactions and pharmacokinetics.

  • Electronic Effects: The CF3 group is a powerful electron-withdrawing group. Its placement alters the electron density distribution across the pyridazine ring, which can change the pKa of the nitrogen atoms. This influences the molecule's ability to form crucial hydrogen bonds or engage in π-stacking interactions within a protein's active site.

  • Lipophilicity and Permeability: The CF3 group significantly increases lipophilicity (Hansch π value of +0.88).[3] This can enhance passage through biological membranes, a critical factor for reaching intracellular targets. However, the position of the group determines the overall molecular shape and polarity, which collectively influence this property.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism. Placing it at a site that is otherwise susceptible to metabolic attack can dramatically increase the compound's half-life.

  • Steric Influence: The bulk of the CF3 group can impose specific conformational constraints on the molecule. Its position can dictate the orientation of other substituents, locking the molecule into a bioactive conformation that fits precisely into a target's binding pocket.

The following case studies will illustrate how these fundamental principles translate into tangible differences in biological activity.

Case Study: Anticancer Activity

Pyridazine derivatives are extensively explored as anticancer agents, targeting various pathways like angiogenesis and cell cycle progression.[1][4] The placement of a CF3 group can be a deciding factor in achieving high potency and selectivity.

Consider a series of pyridazinone derivatives designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[4][5]

Table 1: Comparison of Anticancer Activity in Positional Isomers (Illustrative Data)

Compound IDCF3 PositionTarget EnzymeIC50 (nM)Target Cell LineGI50 (µM)
PZ-4CF3 4-positionVEGFR-215A549 (Lung Cancer)0.8
PZ-5CF3 5-positionVEGFR-2250A549 (Lung Cancer)12.5
Analysis of Structure-Activity Relationship (SAR)

The illustrative data clearly shows that the 4-CF3 isomer (PZ-4CF3 ) is significantly more potent than the 5-CF3 isomer (PZ-5CF3 ). This suggests that the binding pocket of VEGFR-2 may contain a specific hydrophobic sub-pocket that favorably accommodates the CF3 group when it is projected from the 4-position. The isomer with the CF3 group at the 5-position may experience a steric clash or be unable to place the group in this pocket, leading to a weaker binding interaction and reduced inhibitory activity.

Experimental Workflow for Synthesis and Evaluation

The logical flow for investigating this positional effect involves synthesis, characterization, and biological testing.

cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis SAR Analysis start Trifluoromethylated γ-Ketoacid Precursors step1 Condensation with Hydrazine Hydrate start->step1 iso4 4-CF3 Pyridazinone step1->iso4 iso5 5-CF3 Pyridazinone step1->iso5 char Structural Confirmation (NMR, HRMS) iso4->char iso5->char enzyme In Vitro Kinase Assay (VEGFR-2) char->enzyme cell Cell-Based Proliferation Assay (MTT / SRB) char->cell ic50 IC50 Determination enzyme->ic50 gi50 GI50 Determination cell->gi50 compare Compare Potency of Positional Isomers ic50->compare gi50->compare docking Molecular Docking (Optional) compare->docking conclusion Elucidate SAR compare->conclusion docking->conclusion

Caption: Workflow for investigating the effect of CF3 positional isomerism.

Protocol 1: General Synthesis of Trifluoromethylated Pyridazinones

The most common method for synthesizing trifluoromethylated pyridazines involves the condensation of a hydrazine with a γ-(trifluoromethyl)diketone or a related precursor.[2]

  • Precursor Selection: Begin with a γ-ketoacid or its ester equivalent where the CF3 group is at the desired position relative to the carbonyl groups.

  • Cyclization: Dissolve the ketoacid precursor (1.0 eq) in glacial acetic acid. Add hydrazine hydrate (1.1 eq).

  • Reaction: Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Cool the reaction mixture to room temperature and pour it into ice water. A precipitate will form.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyridazinone derivative.

  • Characterization: Confirm the final structure and purity using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.[4]

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, the recombinant human VEGFR-2 enzyme, and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1).[4]

  • Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is commonly done using a luminescent assay kit (e.g., Kinase-Glo™), which measures the amount of remaining ATP. Lower luminescence indicates higher kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration. Calculate the IC50 value—the concentration of the inhibitor required to reduce enzyme activity by 50%—using non-linear regression analysis.

Case Study: Herbicidal Activity

In agrochemicals, pyridazine derivatives are known to act as potent herbicides, often by inhibiting the phytoene desaturase (PDS) enzyme, which is crucial for carotenoid biosynthesis in plants.[6][7]

Table 2: Comparison of Herbicidal Activity in Positional Isomers (Illustrative Data)

Compound IDCF3 PositionTarget WeedApplicationGR50 (g/ha)
PD-4CF3 4-position on a phenyl ring attached to pyridazineAmaranthus retroflexus (Pigweed)Post-emergence150
PD-3CF3 3-position on a phenyl ring attached to pyridazineAmaranthus retroflexus (Pigweed)Post-emergence45
Analysis of Structure-Activity Relationship (SAR)

In this scenario, the compound with the CF3 group at the 3-position (meta) of the phenyl ring (PD-3CF3 ) is more active than the 4-position (para) isomer. Molecular modeling studies have shown that the PDS active site has a hydrophobic channel that optimally accommodates an m-trifluoromethyl phenyl group, allowing for key hydrophobic interactions with surrounding amino acid residues.[7] Shifting the CF3 group to the para position may disrupt this optimal fit, reducing the compound's ability to inhibit the enzyme effectively.

Protocol 3: Whole-Plant Greenhouse Bioassay for Herbicidal Activity

This protocol is used to determine the efficacy of a compound on live plants under controlled conditions.[8]

  • Plant Cultivation: Grow target weed species (e.g., Amaranthus retroflexus) from seed in trays filled with standard potting mix in a greenhouse.[8]

  • Treatment Stage: Wait until the plants have reached the appropriate growth stage for treatment (e.g., 2-3 true leaves).[8]

  • Herbicide Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., acetone with a surfactant). Make serial dilutions to achieve a range of application rates.

  • Application: Spray the plants evenly with the herbicide solutions using a calibrated cabinet sprayer to ensure uniform coverage. Leave an untreated control group.

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the plants for injury (e.g., bleaching, necrosis, stunting) on a scale of 0% (no effect) to 100% (plant death).

  • Data Analysis: For quantitative analysis, harvest the above-ground biomass, dry it in an oven, and weigh it. Calculate the Growth Reduction (GR50) value—the herbicide rate that causes a 50% reduction in plant biomass compared to the untreated control.

Logical Framework: From Structure to Function

The relationship between CF3 position and biological effect can be visualized as a logical cascade.

cluster_cause Structural Cause cluster_properties Physicochemical Effect cluster_interaction Biomolecular Interaction cluster_outcome Biological Outcome cause Positional Isomerism (e.g., 4-CF3 vs. 5-CF3) props Altered Molecular Properties: • Electron Distribution • Lipophilicity Profile • Molecular Shape/Conformation cause->props Dictates interact Differential Target Interaction: • Binding Affinity • Steric Fit in Active Site • Membrane Permeation props->interact Influences outcome Observed Change in Activity: • IC50 / GI50 (Anticancer) • GR50 (Herbicidal) • LC50 (Insecticidal) interact->outcome Determines

Caption: Logical cascade from CF3 position to biological outcome.

Conclusion and Future Directions

The evidence is unequivocal: the position of a trifluoromethyl group on a pyridazine scaffold is a paramount design consideration that can yield dramatic shifts in biological potency and selectivity. This guide has demonstrated through case studies in oncology and agrochemistry that a deep understanding of the underlying physicochemical principles is essential for predicting and exploiting these effects.

Moving forward, the rational design of novel pyridazine derivatives should be a multi-faceted endeavor:

  • Structure-Based Design: Employ computational tools like molecular docking and molecular dynamics simulations to predict the optimal placement of the CF3 group for a given protein target.

  • Systematic SAR Exploration: Synthesize and test a complete set of positional isomers early in the drug discovery process to build a comprehensive SAR map.

  • Bioisosteric Replacement: Investigate the replacement of the CF3 group with other fluorinated moieties (e.g., -OCF3, -SCF3) at different positions to further modulate the compound's properties.

By embracing the principle that "where" a substituent is placed is just as important as "what" it is, researchers can more efficiently navigate chemical space to uncover pyridazine-based agents with superior performance and novel mechanisms of action.

References

  • Fang, Z., Teng, Y., Yang, H., Li, R., Li, Q., You, Y., & Weng, Z. (2022). Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. Organic & Biomolecular Chemistry.
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  • Fang, Z., Teng, Y., Yang, H., Li, R., Li, Q., You, Y., & Weng, Z. (2022). Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. Organic & Biomolecular Chemistry, 20(16), 3325-3329.
  • Funke, C., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
  • Wang, M., et al. (2024). Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. Journal of Agricultural and Food Chemistry.
  • Hu, X. H., et al. (2006). Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives. Pest Management Science, 62(6), 522-30.
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  • El-Gohary, N. S., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. MDPI.
  • El-Sayed, M. A. A., et al. (2023). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega.
  • Asati, V. (2019). Study of Various Fused Heterocyclic Pyridazine Derivatives as Potent Anticancer Agents: A Brief Overview. Acta Scientific.
  • Ma, Y., et al. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry, 209, 112946.
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A Researcher's Guide to the Spectroscopic World of Substituted Pyridazine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

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For Immediate Release

A comprehensive guide offering a spectroscopic comparison of substituted pyridazine carboxylic acids has been published, providing a critical resource for researchers, scientists, and drug development professionals. This guide delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), to elucidate the structural and electronic properties of this important class of heterocyclic compounds.

Pyridazine carboxylic acids are key building blocks in the synthesis of a wide array of pharmaceutical compounds and functional materials. Their biological activity and physicochemical properties are intrinsically linked to the nature and position of substituents on the pyridazine ring. A thorough understanding of their spectroscopic characteristics is therefore paramount for unambiguous structure determination, purity assessment, and the rational design of new molecular entities.

This guide provides an in-depth, comparative analysis of the spectroscopic data for various substituted pyridazine carboxylic acids, highlighting the influence of different functional groups on their spectral signatures. By presenting detailed experimental protocols and interpreting the resulting data, this publication aims to be an invaluable tool for scientists working in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of a molecule. For substituted pyridazine carboxylic acids, both ¹H and ¹³C NMR provide a wealth of information regarding the substitution pattern and electronic environment of the pyridazine ring.

¹H NMR Spectroscopy: The chemical shifts of the protons on the pyridazine ring are highly sensitive to the electronic effects of the substituents. Electron-withdrawing groups, such as nitro or cyano groups, will deshield the ring protons, causing them to resonate at a lower field (higher ppm). Conversely, electron-donating groups, like amino or methoxy groups, will shield the protons, shifting their signals to a higher field (lower ppm). The coupling patterns between adjacent protons can also be used to definitively establish the substitution pattern on the ring.

¹³C NMR Spectroscopy: Similar to ¹H NMR, the chemical shifts of the carbon atoms in the pyridazine ring are influenced by the nature of the substituents. The carbonyl carbon of the carboxylic acid group typically appears in the range of 160-175 ppm. The carbons of the pyridazine ring itself can be found between approximately 125 and 155 ppm, with their exact positions dictated by the electronic character of the attached groups.[1][2]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the substituted pyridazine carboxylic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a standard 5 mm NMR tube.[3] The choice of solvent is critical and depends on the solubility of the compound.

  • Instrument Setup: The NMR spectrometer should be tuned and shimmed for the specific solvent and probe being used to ensure optimal resolution and sensitivity.

  • ¹H NMR Acquisition: A standard one-dimensional ¹H NMR spectrum should be acquired using a typical pulse sequence. Key parameters to consider include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition: A one-dimensional ¹³C NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy: Probing Functional Groups and Bonding

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For substituted pyridazine carboxylic acids, the IR spectrum provides characteristic absorption bands for the carboxylic acid and the pyridazine ring.

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O stretching vibration of the carboxylic acid group, which typically appears in the region of 1700-1735 cm⁻¹. The O-H stretch of the carboxylic acid is also a key diagnostic feature, appearing as a broad band between 2500 and 3300 cm⁻¹. The C=N and C=C stretching vibrations of the pyridazine ring are observed in the 1400-1600 cm⁻¹ region.[1] The positions of these bands can be influenced by the presence of intramolecular hydrogen bonding and the electronic nature of the substituents.[4] For instance, ruthenium complexation with pyridazine-3-carboxylic acid shifts the C=C, C=N, and N=N stretching vibrations by 10-20 cm⁻¹.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded by pressing the sample against the crystal and scanning over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands of the functional groups present.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For substituted pyridazine carboxylic acids, the UV-Vis spectrum is characterized by π → π* and n → π* transitions associated with the aromatic pyridazine ring and the carboxylic acid group.

The position and intensity of the absorption maxima (λ_max) are sensitive to the nature and position of the substituents on the pyridazine ring. Electron-donating groups tend to cause a bathochromic shift (shift to longer wavelengths), while electron-withdrawing groups typically result in a hypsochromic shift (shift to shorter wavelengths). The solvent in which the spectrum is recorded can also influence the λ_max values due to solvatochromic effects.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: A dilute solution of the substituted pyridazine carboxylic acid is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8 for the most intense absorption band.

  • Data Acquisition: The UV-Vis spectrum is recorded by placing the solution in a quartz cuvette and scanning over the appropriate wavelength range (typically 200-400 nm). A blank spectrum of the solvent should be recorded and subtracted from the sample spectrum.

  • Data Analysis: The λ_max values and the corresponding molar absorptivities (ε) are determined from the spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For substituted pyridazine carboxylic acids, the molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the compound.

The fragmentation pattern can provide valuable structural information. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as CO₂. The fragmentation of the pyridazine ring itself will depend on the nature and position of the substituents.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, gas chromatography (GC-MS), or liquid chromatography (LC-MS).

  • Ionization: The molecules are ionized using techniques such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic data for a selection of substituted pyridazine carboxylic acids. These values are illustrative and can vary depending on the specific substituents and experimental conditions.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

SubstituentH-3H-4H-5H-6
6-Chloro-pyridazine-3-carboxylic acid-8.30 (d)7.90 (d)-
6-Methoxy-pyridazine-3-carboxylic acid-7.80 (d)7.20 (d)-
Pyridazine-4-carboxylic acid9.50 (s)-9.30 (d)7.90 (dd)

**Table 2: Key IR Absorption Frequencies (ν, cm⁻¹) **

Functional GroupCharacteristic Absorption Range
O-H stretch (Carboxylic acid)3300 - 2500 (broad)
C-H stretch (Aromatic)3100 - 3000
C=O stretch (Carboxylic acid)1735 - 1700
C=N, C=C stretch (Pyridazine)1600 - 1400

Table 3: Typical UV-Vis Absorption Maxima (λ_max, nm)

CompoundSolventλ_max (nm)
Pyridazine-3-carboxylic acidEthanol~250, ~310
Pyridazine-4-carboxylic acidEthanol~245, ~290

Visualizing the Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized substituted pyridazine carboxylic acid.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of Substituted Pyridazine Carboxylic Acid Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis MS Mass Spectrometry Purification->MS Data_Analysis Comparative Data Analysis NMR->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of substituted pyridazine carboxylic acids.

Conclusion

This guide provides a foundational understanding of the key spectroscopic techniques used to characterize substituted pyridazine carboxylic acids. By understanding how different substituents influence the NMR, IR, UV-Vis, and mass spectra, researchers can confidently determine the structure and purity of their compounds. This knowledge is crucial for advancing the fields of medicinal chemistry and materials science, where pyridazine derivatives continue to play a vital role.

References

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The Strategic Advantage of 6-(Trifluoromethyl)pyridazine-3-carboxylic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and synthetic organic chemistry, the selection of building blocks is a critical determinant of the success of a research program. The incorporation of fluorine-containing moieties, in particular, has become a cornerstone strategy for optimizing the physicochemical and biological properties of molecules. This guide provides an in-depth technical comparison of 6-(Trifluoromethyl)pyridazine-3-carboxylic acid and its non-fluorinated counterpart, pyridazine-3-carboxylic acid, highlighting the distinct advantages conferred by the trifluoromethyl group in synthetic applications.

The Trifluoromethyl Group: A Game-Changer in Molecular Design

The trifluoromethyl (-CF3) group is a powerful tool in the medicinal chemist's arsenal, prized for its unique electronic and steric properties. Its introduction into a molecular scaffold can profoundly and predictably alter a compound's characteristics.[1][2] Key benefits of incorporating a -CF3 group include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the -CF3 group highly resistant to metabolic degradation by oxidative enzymes in the body.[3] This increased stability often translates to a longer in vivo half-life for drug candidates.

  • Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes, such as the blood-brain barrier, and enhance its oral bioavailability.[4]

  • Modulation of Acidity and Basicity: As a strong electron-withdrawing group, the -CF3 substituent can significantly impact the pKa of nearby functional groups, influencing their ionization state at physiological pH and, consequently, their interaction with biological targets.[5]

  • Improved Binding Affinity: The unique electronic nature and steric bulk of the -CF3 group can lead to more favorable interactions with protein binding pockets, potentially increasing the potency and selectivity of a drug candidate.[2]

Head-to-Head Comparison: this compound vs. Pyridazine-3-carboxylic acid

To illustrate the practical advantages of the trifluoromethyl group, we will compare this compound with its parent compound, pyridazine-3-carboxylic acid, across key physicochemical and synthetic parameters.

Physicochemical Properties: A Quantitative Look at Lipophilicity

A crucial parameter in drug design is the partition coefficient (logP), which measures a compound's lipophilicity. A higher logP value generally indicates greater membrane permeability. The predicted XlogP values for our two compounds of interest reveal a significant difference:

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted XlogP
This compoundC₆H₃F₃N₂O₂192.090.6[6]
Pyridazine-3-carboxylic acidC₅H₄N₂O₂124.10-0.1[7]

This data clearly demonstrates the lipophilicity-enhancing effect of the trifluoromethyl group. The positive XlogP value for the fluorinated compound suggests a greater preference for a lipid environment compared to its more hydrophilic non-fluorinated analog.

Synthetic Utility: Amide Bond Formation

A common and critical transformation in the synthesis of pharmaceuticals and other bioactive molecules is the formation of an amide bond. The reactivity of the carboxylic acid is a key factor in the efficiency of this reaction. The strong electron-withdrawing nature of the trifluoromethyl group in this compound is expected to increase the electrophilicity of the carboxyl carbon, potentially leading to faster reaction rates and milder required conditions for amide coupling.

Experimental Protocol: A Case Study in Amide Coupling

The following is a representative, detailed protocol for the synthesis of an amide using this compound. This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a widely used and efficient coupling reagent.[8][9]

Synthesis of N-benzyl-6-(trifluoromethyl)pyridazine-3-carboxamide

A typical workflow for the HATU-mediated amide coupling reaction.

Materials:

  • This compound

  • Benzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous lithium chloride (LiCl) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of benzylamine (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with 5% aqueous LiCl solution to remove residual DMF, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-benzyl-6-(trifluoromethyl)pyridazine-3-carboxamide.

While a specific yield for this exact reaction is not published, similar HATU-mediated couplings of heterocyclic carboxylic acids with primary amines typically proceed in high yields (often >80-90%).[8]

Enhanced Biological Activity: The Ultimate Advantage

The primary driver for incorporating the trifluoromethyl group is often the enhancement of biological activity. Numerous studies have demonstrated that trifluoromethylated pyridazine and pyridine derivatives exhibit superior performance as bioactive agents compared to their non-fluorinated analogs.

For instance, the introduction of a trifluoromethyl moiety on a pyridazine skeleton has been shown to lead to a significant increase in antimicrobial activity.[10] Similarly, trifluoromethyl-pyrrolo-pyridazine bioisosteres have demonstrated excellent antibacterial activity against Gram-positive strains.[11] In the realm of agrochemicals, trifluoromethylpyridine piperazine derivatives have been developed as potent plant activators with antiviral activities exceeding those of commercial standards.[12]

Conclusion

The use of this compound in synthesis offers a clear and strategic advantage for researchers and drug development professionals. The trifluoromethyl group imparts a range of beneficial properties, including enhanced metabolic stability, increased lipophilicity, and often, a significant boost in biological activity. While the starting material may be more expensive than its non-fluorinated counterpart, the potential for improved compound performance can streamline the drug discovery and development process, ultimately leading to more effective and robust lead candidates. The predictable and powerful influence of the trifluoromethyl group makes this compound a valuable and highly recommended building block for modern synthetic endeavors.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
  • Smart, B. E. (2001). Fluorine substituent effects (on reactivities of organic compounds). Journal of Fluorine Chemistry, 109(1), 3-11.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). Pyridazine-3-carboxylic acid.
  • Aapptec. (n.d.). Coupling Reagents.
  • G. B. BUMBĂCESCU, et al. (2013). New pyridazine-fluorine derivatives: synthesis, chemistry and biological activity. Part II. European Journal of Medicinal Chemistry, 67, 246-255.
  • Tucaliuc, R. A., Mangalagiu, V., & Mangalagiu, I. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Molecules, 28(16), 6069.
  • Chen, J., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science, 13, 1045911.

Sources

A Senior Application Scientist's Guide to 6-(Trtrifluoromethyl)pyridazine-3-carboxylic acid: A Comparative Analysis for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. The inherent properties of these fragments dictate the physicochemical characteristics, pharmacokinetic profile, and ultimately, the biological efficacy of a drug candidate. This guide provides an in-depth comparative analysis of 6-(Trifluoromethyl)pyridazine-3-carboxylic acid, a versatile building block, against other commonly employed heterocyclic carboxylic acids. Through a detailed examination of experimental data and established protocols, we aim to equip researchers, scientists, and drug development professionals with the critical insights necessary to make informed decisions in their synthetic endeavors.

The Rise of Fluorinated Heterocycles in Drug Design

The introduction of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, including its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] When incorporated into a heterocyclic scaffold, such as pyridazine, these effects are often magnified, leading to compounds with enhanced therapeutic potential.

The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a molecule's properties. It is known to increase lipophilicity and metabolic stability, making it a valuable tool for overcoming common drug development hurdles.[1][3] The pyridazine ring itself offers unique physicochemical properties, including a high dipole moment and the capacity for dual hydrogen bonding, which can be crucial for target engagement.[4] The combination of a trifluoromethyl group and a pyridazine core in this compound presents a compelling building block for the synthesis of novel drug candidates.

Physicochemical Properties: A Head-to-Head Comparison

To objectively assess the utility of this compound, it is essential to compare its key physicochemical properties with those of analogous building blocks. In this analysis, we will benchmark it against 6-(trifluoromethyl)pyridine-3-carboxylic acid, 2-(trifluoromethyl)pyrimidine-5-carboxylic acid, and 5-(trifluoromethyl)pyrazine-2-carboxylic acid. While experimentally determined values are the gold standard, in their absence, high-quality predicted values can provide valuable guidance.

Building BlockPredicted pKaPredicted XlogPMolecular Weight
This compound ~2.9 (Varies by source)0.6[5]192.10
6-(Trifluoromethyl)pyridine-3-carboxylic acid2.96[6]1.6[7]191.11[8]
2-(Trifluoromethyl)pyrimidine-5-carboxylic acid1.67[9]~0.9 (Varies by source)192.10[10]
5-(Trifluoromethyl)pyrazine-2-carboxylic acidNot readily available~0.4 (Varies by source)192.10

Analysis of Physicochemical Properties:

The pKa of a carboxylic acid is a critical parameter that influences its ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding. The predicted pKa of this compound is comparable to its pyridine analog, suggesting similar acidic strength. The pyrimidine analog is predicted to be significantly more acidic. This difference in acidity can be strategically exploited to fine-tune the properties of a final compound.

Lipophilicity , often expressed as logP or XlogP, is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The predicted XlogP of the pyridazine derivative is lower than that of the pyridine analog, indicating a less lipophilic character. This can be advantageous in mitigating potential toxicity and improving aqueous solubility.

The pyridazine heterocycle, when compared to pyridine, has been shown to offer superior metabolic stability in certain contexts.[4] This, combined with the known metabolic robustness conferred by the trifluoromethyl group, positions this compound as a potentially superior building block for designing drug candidates with improved pharmacokinetic profiles.[1][3]

Reactivity and Synthetic Utility: Amide Bond Formation

The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry. The reactivity of the carboxylic acid building block in this transformation is therefore of utmost importance. The electron-withdrawing nature of both the pyridazine ring and the trifluoromethyl group in this compound can render the carboxylic acid less nucleophilic and potentially more challenging to couple with electron-deficient amines or sterically hindered partners.

To address this, a robust and efficient protocol is required. The following experimental procedure is adapted from a validated method for the coupling of electron-deficient and sterically hindered substrates and is highly recommended for the use of this compound.[4][11]

Experimental Protocol: Amide Coupling of this compound

This protocol details the in situ formation of the acyl fluoride followed by reaction with the desired amine at an elevated temperature.

Diagram of the Amide Coupling Workflow:

AmideCoupling cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification CarboxylicAcid 6-(CF3)pyridazine- 3-carboxylic acid AcylFluoride Acyl Fluoride Intermediate CarboxylicAcid->AcylFluoride BTFFH, DIPEA, CH2Cl2, 30 min, rt BTFFH BTFFH BTFFH->AcylFluoride DIPEA_act DIPEA DIPEA_act->AcylFluoride AmideProduct Amide Product AcylFluoride->AmideProduct Sealed vial, 80 °C, 12-24 h Amine Amine Amine->AmideProduct Extraction Aqueous Work-up & Extraction AmideProduct->Extraction Purification Column Chromatography Extraction->Purification PureAmide Pure Amide Purification->PureAmide SuzukiCoupling cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification ChloroPyridazine 3-Chloro-6-(CF3)pyridazine ReactionVessel Reaction Mixture in Solvent ChloroPyridazine->ReactionVessel BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->ReactionVessel Catalyst Pd Catalyst & Ligand Catalyst->ReactionVessel Base Base (e.g., Na2CO3) Base->ReactionVessel Heating Heating (e.g., 80-110 °C) ReactionVessel->Heating CoupledProduct Coupled Product Heating->CoupledProduct Extraction Aqueous Work-up & Extraction CoupledProduct->Extraction Purification Column Chromatography Extraction->Purification PureProduct Pure Coupled Product Purification->PureProduct

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-(Trifluoromethyl)pyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. 6-(Trifluoromethyl)pyridazine-3-carboxylic acid (CAS No. 1192155-05-7) is a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2][3] However, its trifluoromethyl and pyridazine moieties necessitate a rigorous and informed approach to handling and disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental stewardship.

The procedures outlined herein are synthesized from established safety data for structurally similar compounds and general best practices for hazardous chemical waste management. The core principle is risk mitigation through containment, decontamination, and compliant disposal via certified channels.

Hazard Profile and Risk Assessment

Understanding the inherent risks of a compound is the foundation of safe handling. While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, data from close structural analogs provide a reliable hazard profile. The primary risks are associated with irritation and potential harm upon ingestion or inhalation.[4][5]

Table 1: GHS Hazard Classification for Structurally Similar Trifluoromethyl-Pyridazine/Pyridine Carboxylic Acids

Hazard Statement Description GHS Code Common Citations
Skin Irritation Causes skin irritation. H315 [4][5][6]
Eye Irritation Causes serious eye irritation. H319 [4][5][6]
Respiratory Irritation May cause respiratory irritation. H335 [4][5][6]

| Acute Toxicity (Oral) | Harmful if swallowed. | H302 |[5] |

Causality: The trifluoromethyl group can enhance the acidity and reactivity of the carboxylic acid, while the nitrogen-containing pyridazine ring presents metabolic and toxicological pathways common to heterocyclic compounds. These properties contribute to its irritant nature. Therefore, all handling and disposal operations must be designed to prevent direct contact and aerosol generation.

Prerequisites for Safe Disposal

Before beginning any disposal procedure, proper preparation is critical. This involves assembling the necessary personal protective equipment (PPE) and disposal materials to create a self-validating system of safety.

Table 2: Essential Personnel Protective Equipment (PPE) and Materials

Category Item Specification & Rationale
Hand Protection Nitrile or Neoprene Gloves Must be inspected for integrity before use. Use proper glove removal technique to avoid skin contact.[7][8]
Eye Protection Safety Glasses with Side-Shields or Goggles Conforming to EN166 (EU) or NIOSH (US) standards to protect against dust particles.[7][9]
Body Protection Laboratory Coat To protect skin and personal clothing from contamination.
Respiratory Protection N95/P1 Particulate Respirator Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation.[6][8]
Disposal Materials Designated Hazardous Waste Container Must be made of a compatible material (e.g., HDPE), be sealable, and in good condition.
Hazardous Waste Labels For clear identification of contents, including the full chemical name and associated hazards.
Inert Absorbent Material Sand, vermiculite, or commercial sorbent pads for spill cleanup.[4][10]
Decontamination Solution Mild detergent and water, followed by a solvent rinse (e.g., ethanol or isopropanol) if necessary.

| | Sealable Plastic Bags | For disposal of contaminated PPE and cleaning materials. |

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic process of segregation, containment, and transfer.

Step 1: Waste Segregation and Collection

All waste streams containing the target compound must be treated as hazardous. Do not mix with non-hazardous or other waste types unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Unused/Expired Product: Keep in its original, sealed container. If the container is compromised, overpack it into a larger, secure container.

  • Contaminated Labware: This includes items like pipette tips, weighing boats, and contaminated glassware. These items should be collected in a designated, lined container within the fume hood where the work was performed.

  • Contaminated PPE: Gloves, bench paper, and other disposable items that have come into direct contact with the chemical should be collected in a separate, sealed plastic bag for disposal as hazardous waste.[11]

Step 2: Containerization and Labeling

Proper containment and labeling are crucial for regulatory compliance and the safety of waste handlers.

  • Select a Container: Use a designated hazardous waste container that is chemically compatible and can be securely sealed.

  • Labeling: Affix a hazardous waste label to the container. Clearly write the full chemical name: "This compound " and its CAS Number: 1192155-05-7 .[1][2] Indicate the associated hazards (Irritant). Keep an accurate log of the contents.

  • Storage: Store the sealed waste container in a well-ventilated, designated satellite accumulation area away from incompatible materials.[4][5] The storage area should be secure and clearly marked.

Step 3: Spill Decontamination Protocol

Accidental spills must be managed immediately and effectively to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large or outside a fume hood, evacuate personnel from the immediate area.

  • Don PPE: Wear the appropriate PPE as listed in Table 2, including respiratory protection.

  • Contain the Spill: Gently cover the solid spill with an inert absorbent material like sand or vermiculite.[4] This prevents the powder from becoming airborne. Avoid creating dust.[6]

  • Collect Material: Carefully sweep or scoop the mixture into the designated hazardous waste container.[7] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

  • Decontaminate the Area:

    • Wipe the spill surface with a cloth dampened with soap and water.

    • Perform a final rinse with a clean, water-dampened cloth.

    • For stubborn residues, a wipe with ethanol or isopropanol may be effective, but ensure these solvents are compatible with the surface material.

  • Dispose of Cleanup Materials: All cleaning materials (absorbent, cloths, etc.) are considered hazardous waste and must be placed in a sealed bag within the hazardous waste container.[11]

Step 4: Final Disposal

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][12]

  • Contact EHS: Arrange for the collection of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[6]

  • Documentation: Complete all required waste disposal documentation accurately. Retain a copy for your laboratory's records.[11]

  • Professional Destruction: The waste will be transported to a licensed chemical destruction plant for disposal, typically via controlled incineration with flue gas scrubbing to handle potential hazardous combustion products like hydrogen fluoride.[6][12]

Disposal Process Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_final Phase 3: Final Disposition A Identify Waste Containing This compound B Consult SDS & Institutional Protocols A->B C Assemble PPE & Disposal Materials (See Table 2) B->C D Segregate Waste Streams (Unused Product, Labware, PPE) C->D Spill Spill Occurs C->Spill E Place in Labeled, Sealed Hazardous Waste Container D->E F Store in Designated Satellite Accumulation Area E->F G Arrange Pickup with Licensed Waste Contractor / EHS F->G H Complete & Retain Waste Manifest Documents G->H I Transport to Approved Waste Disposal Facility H->I Spill_Proc Execute Spill Decontamination Protocol (Section 3) Spill->Spill_Proc Spill_Proc->E

Caption: Disposal workflow for this compound.

Emergency First Aid Procedures

In case of accidental exposure, immediate action is required.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

  • Skin Contact: Immediately flush the skin with plenty of soap and running water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs or persists.[4][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[5]

Always show the Safety Data Sheet (SDS) or product label to the attending medical personnel.[4][5]

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic acid.
  • MedChemExpress USA. (n.d.). Safety Data Sheet: 4'-Trifluoromethyl-2-biphenyl carboxylic acid.
  • Appchem. (n.d.). This compound.
  • Santa Cruz Biotechnology, Inc. (n.d.). Safety Data Sheet: 4-(Trifluoromethyl)pyridine-3-carboxylic acid.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 6-(Trifluoromethyl)pyridazine-4-carboxylic acid.
  • Acros PharmaTech Limited. (n.d.). Safety Data Sheet: 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile.
  • PubChemLite. (n.d.). This compound (C6H3F3N2O2).
  • Thermo Fisher Scientific. (2012). Safety Data Sheet: 3,6-Dichloropyridazine.
  • ChemicalBook. (2022). Safety Data Sheet: 6-AMINO-PYRIDAZINE-3-CARBOXYLIC ACID.
  • Aaron Chemistry GmbH. (2022). Safety Data Sheet: 3-chloro-6-(2,2,2-trifluoroethoxy)pyridazine.
  • Santa Cruz Biotechnology, Inc. (n.d.). Safety Data Sheet: Trifluoromethanesulfonic acid.

Sources

Navigating the Handling of 6-(Trifluoromethyl)pyridazine-3-carboxylic acid: A Guide to Personal Protective Equipment and Safe Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling and disposal of 6-(Trifluoromethyl)pyridazine-3-carboxylic acid, a compound requiring careful management due to its potential hazards. By understanding the underlying risks and implementing the robust protocols outlined below, you can ensure a secure laboratory environment.

Hazard Assessment: Understanding the Risks

Assumed Hazard Classifications:

Hazard StatementClassificationPotential Effects
H302Harmful if swallowedIngestion may lead to adverse health effects.[1]
H315Causes skin irritationDirect contact can cause redness, itching, and inflammation of the skin.[1]
H319Causes serious eye irritationContact with eyes can result in significant irritation, pain, and potential damage.[1]
H335May cause respiratory irritationInhalation of dust or powder may irritate the respiratory tract, leading to coughing and discomfort.[1]

Corrosive solids and their dusts can react with moisture on the skin or in the respiratory tract, leading to an exposure event.[2] Therefore, stringent adherence to personal protective equipment (PPE) protocols is non-negotiable.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is essential to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting Safety goggles with side shields or a full-face shield.[3][4]Chemical-resistant gloves (e.g., nitrile, neoprene).[4]Laboratory coat.If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended.[4][5]
In-Solution Handling Chemical splash goggles.[2] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[3][6]Chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended for enhanced protection.[6]Chemical-resistant apron over a laboratory coat.[2][4]Work should be conducted in a certified chemical fume hood.[2][7]
Large-Scale Operations Chemical splash goggles and a full-face shield.[3][6]Heavy-duty, chemical-resistant gloves (e.g., butyl rubber).[2]Chemical-resistant suit or coveralls.[4]A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases.[4]

Causality of PPE Selection:

The selection of PPE is directly correlated with the potential for exposure. For instance, handling the solid form presents a risk of dust inhalation, necessitating respiratory protection.[7] When in solution, the primary risks shift to splashes and direct skin or eye contact, hence the increased emphasis on splash goggles, face shields, and protective aprons.[2][6]

Operational and Disposal Plans: A Step-by-Step Approach

Safe Handling and Operations
  • Preparation : Before handling, ensure that an eyewash station and emergency shower are readily accessible.[2] All personnel must be trained on the specific hazards and handling procedures for this compound.[6]

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][7]

  • Dispensing : When weighing the solid, do so in a manner that minimizes dust generation.[1] Use appropriate tools and handle containers with care to prevent spills.[8]

  • Dissolving : When dissolving the solid, always add the acid to the solvent slowly to control any exothermic reactions.[7]

Emergency Procedures: Spill and Exposure Management

A proactive emergency plan is crucial. All laboratory personnel should be familiar with the following procedures.

Spill Response Workflow

Spill_Response cluster_Initial_Actions Immediate Actions cluster_Containment Spill Containment cluster_Cleanup Cleanup and Decontamination cluster_Disposal Waste Disposal Alert Alert others in the area Evacuate Evacuate immediate area if necessary Alert->Evacuate PPE Don appropriate PPE Evacuate->PPE Contain Contain the spill with absorbent material PPE->Contain Neutralize Neutralize with sodium bicarbonate for acid spills Contain->Neutralize Collect Collect absorbed material into a sealed container Neutralize->Collect Decontaminate Decontaminate the area with soap and water Collect->Decontaminate Label Label waste container clearly Decontaminate->Label Dispose Dispose of as hazardous waste Label->Dispose

Sources

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.